N-(2,6-diisopropylphenyl)methanesulfonamide: Structural Dynamics, Synthesis, and Applications in Advanced Chemical Design
Executive Summary As chemical space expands, the strategic deployment of sterically demanding building blocks has become paramount in both organometallic catalysis and rational drug design. N-(2,6-diisopropylphenyl)metha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As chemical space expands, the strategic deployment of sterically demanding building blocks has become paramount in both organometallic catalysis and rational drug design. N-(2,6-diisopropylphenyl)methanesulfonamide (CAS: 71270-63-8) represents a highly specialized pharmacophore and ligand precursor. By coupling the extreme steric bulk of a 2,6-diisopropylphenyl moiety with the electron-withdrawing, hydrogen-bonding capability of a methanesulfonamide group, this molecule offers unique conformational rigidity.
This whitepaper provides an in-depth technical analysis of its structural properties, details a self-validating synthetic protocol, and explores its multifaceted applications across chemical disciplines.
Structural Dynamics & Physicochemical Profiling
The utility of N-(2,6-diisopropylphenyl)methanesulfonamide stems from its precise spatial geometry. The two ortho-isopropyl groups create a massive steric "umbrella" over the nitrogen atom.
Mechanistic Insights into Conformation:
Due to severe steric clash between the bulky isopropyl groups and the sulfonyl oxygen atoms, free rotation around the N–C(aryl) bond is highly restricted. This forces the molecule into an orthogonal conformation where the methanesulfonyl group sits perpendicular to the plane of the phenyl ring.
In Medicinal Chemistry: This conformational locking reduces the entropic penalty upon target binding, allowing the molecule to slot perfectly into deep, narrow hydrophobic pockets. Furthermore, the steric shielding protects the aromatic core from rapid N-oxidation by CYP450 enzymes.
In Catalysis: When deprotonated, it acts as a mono-anionic X-type ligand. The steric bulk shields the coordinated transition metal center, preventing catalyst dimerization and dictating substrate selectivity.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters critical for reaction planning and biological modeling, synthesized from standard [1][2] and data.
Parameter
Value / Specification
Impact on Experimental Design
Chemical Formula
C13H21NO2S
Defines molecular weight and stoichiometry.
Molecular Weight
255.38 g/mol
High mass-to-charge ratio for MS identification.
CAS Registry Number
71270-63-8
Primary identifier for inventory and safety data.
Hydrogen Bond Donors
1 (N-H)
Capable of forming directed H-bonds in receptor pockets.
Hydrogen Bond Acceptors
2 (S=O)
Interacts with basic residues or metal centers.
Estimated pKa (N-H)
~9.0 - 9.5
Requires strong bases (e.g., NaH, n-BuLi) for complete deprotonation in ligand synthesis.
LogP (Lipophilicity)
~3.8
Highly lipophilic; requires non-polar solvents for extraction.
Experimental Workflows: Synthesis & Purification
The synthesis of N-(2,6-diisopropylphenyl)methanesulfonamide relies on the nucleophilic attack of 2,6-diisopropylaniline on . As a Senior Application Scientist, I emphasize that the extreme steric hindrance of the aniline necessitates strict kinetic control to ensure high yields and prevent unwanted side reactions.
Caption: Synthetic workflow for N-(2,6-diisopropylphenyl)methanesulfonamide via sulfonylation.
Step-by-Step Self-Validating Protocol
1. Reaction Setup & Kinetic Control:
Action: Dissolve 1.0 equivalent of 2,6-diisopropylaniline and 1.5 equivalents of anhydrous pyridine in dry dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.
Causality: The 0 °C environment is critical. Methanesulfonyl chloride is highly reactive. Dropping the temperature suppresses exothermic degradation and kinetically prevents any potential disulfonylation, which is already disfavored by the bulky isopropyl groups.
2. Electrophile Addition:
Action: Add 1.1 equivalents of methanesulfonyl chloride dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
Causality: Dropwise addition maintains a low localized concentration of the electrophile, ensuring the primary amine reacts cleanly without generating localized heat spikes.
Action: Quench the reaction with 1M aqueous HCl. Transfer to a separatory funnel and extract with DCM. Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
Causality & Validation: This is a self-validating purification step. The product sulfonamide has a pKa of ~9.5 and remains entirely neutral in the organic DCM layer. Conversely, unreacted 2,6-diisopropylaniline (pKa ~4.3) and pyridine (pKa ~5.2) are quantitatively protonated by the 1M HCl, forming water-soluble ammonium salts that partition exclusively into the aqueous layer. If the organic layer is isolated correctly, TLC (Hexanes:EtOAc 7:3) will show a single UV-active spot, validating the removal of all amine precursors before any chromatography is attempted.
Caption: Self-validating biphasic acid-base extraction isolating the neutral sulfonamide.
Advanced Applications
Medicinal Chemistry & Drug Development
Sulfonamides are classic bioisosteres for carboxylic acids. However, standard sulfonamides often suffer from rapid metabolic clearance or off-target binding due to high conformational flexibility.
By integrating the 2,6-diisopropylphenyl group, researchers create a "stealth" pharmacophore. The steric clash prevents the molecule from adopting planar geometries, forcing a 3D architecture that is highly selective for specific allosteric sites (e.g., targeting specific TRP ion channels or kinase allosteric pockets). The bulky flanking groups also physically block cytochrome P450 enzymes from accessing the central aromatic ring, drastically improving the biological half-life of the drug candidate.
Organometallic Catalysis
In the realm of transition metal catalysis, the design of the ancillary ligand dictates the success of the catalyst. N-(2,6-diisopropylphenyl)methanesulfonamide is an exceptional precursor for bulky, anionic N-donor ligands.
When deprotonated with a strong base (like n-Butyllithium), the resulting sulfonamidate coordinates tightly to early transition metals (e.g., Ti, Zr) or late transition metals (e.g., Pd, Ru). The flanking isopropyl groups project outward, creating a restrictive chiral or steric pocket around the active metal site. This topology is crucial for processes like olefin polymerization, where the steric bulk prevents chain-transfer reactions and blocks the coordination of larger, unwanted substrates, thereby driving high molecular weight polymer formation.
Caption: Logical pathway demonstrating how steric bulk translates to functional chemical applications.
References
Title: 2,6-Diisopropylaniline Compound Summary (CID: 6982)
Source: National Center for Biotechnology Information (PubChem)
URL: [Link]
Title: Methanesulfonyl chloride Compound Summary (CID: 7132)
Source: National Center for Biotechnology Information (PubChem)
URL: [Link]
mechanism of action for N-(2,6-diisopropylphenyl)methanesulfonamide in organic synthesis
An In-Depth Technical Guide to the Mechanistic Role of the N-(2,6-Diisopropylphenyl) Moiety in Palladium-Catalyzed Organic Synthesis For Researchers, Scientists, and Drug Development Professionals Abstract The N-(2,6-dii...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Mechanistic Role of the N-(2,6-Diisopropylphenyl) Moiety in Palladium-Catalyzed Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-(2,6-diisopropylphenyl) structural motif is a cornerstone of modern catalyst design, imparting crucial steric properties that dictate the efficiency and selectivity of numerous organic transformations. While N-(2,6-diisopropylphenyl)methanesulfonamide itself is a specific chemical entity, its core functional group, the 2,6-diisopropylphenyl (DIPP) aniline derivative, is the precursor to some of the most powerful ligands in palladium-catalyzed cross-coupling chemistry. This guide delves into the fundamental mechanism of action of the DIPP group, using the Nobel Prize-winning Suzuki-Miyaura reaction as a case study. We will dissect the palladium catalytic cycle to illustrate how the formidable steric bulk of the DIPP moiety is not merely an accessory but a critical controller of reaction kinetics and a promoter of the key product-forming step, reductive elimination.
The Strategic Importance of Steric Hindrance: The N-(2,6-Diisopropylphenyl) Group
In the intricate world of homogeneous catalysis, the ligand bound to the metal center is the primary determinant of reactivity. The N-(2,6-diisopropylphenyl) group has emerged as a privileged structure in ligand design. Its defining feature is the pair of bulky isopropyl groups positioned ortho to the nitrogen atom. This arrangement creates a highly congested steric environment around the metal center to which it is coordinated.
This steric pressure is not a liability; it is a meticulously exploited tool. It is the key component in a class of highly successful N-heterocyclic carbene (NHC) ligands, most notably IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene).[1][2][3] These ligands are prized for their strong σ-donating character and their exceptional steric bulk, which together enhance catalyst stability and performance.[4] The methanesulfonamide group, while not the primary focus of this guide's mechanistic exploration, is a common polar functional group and a key pharmacophore in medicinal chemistry.[5] Its presence can influence solubility and offers a potential coordination site, though the dominant mechanistic role in the context of cross-coupling catalysis arises from the DIPP group.
A Case Study: The Suzuki-Miyaura Cross-Coupling Reaction
To understand the mechanism of action of the DIPP moiety, we will examine its role in the Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for the construction of carbon-carbon bonds, particularly for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and advanced materials.[6][7] The general transformation involves the palladium-catalyzed coupling of an organohalide with an organoboron species.[6]
The Palladium Catalytic Cycle: A Step-by-Step Mechanistic Analysis
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three principal steps: oxidative addition, transmetalation, and reductive elimination.[8][9] A ligand bearing the N-(2,6-diisopropylphenyl) group, such as IPr, is crucial for the efficiency of this cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition
The cycle begins with the active Pd(0) catalyst, stabilized by the bulky ligand (L). An aryl halide (Ar-X) reacts with the Pd(0) complex, breaking the C-X bond and forming a new Pd(II) species. In this step, the two fragments of the aryl halide are added to the metal center, which is oxidized from the 0 to the +2 state.
Role of the DIPP Group: The strong σ-donating nature of an NHC ligand like IPr increases the electron density on the palladium center, which promotes the oxidative addition of the aryl halide.[3] The steric bulk of the DIPP groups helps to maintain a coordinatively unsaturated metal center, preventing the formation of inactive palladium aggregates and favoring a monoligated "L-Pd(0)" active species that is highly reactive.[9]
Transmetalation
In the transmetalation step, the organic group from the organoboron reagent (Ar') is transferred to the palladium center, displacing the halide (X). This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[8]
Role of the DIPP Group: While the ligand's electronic properties are more dominant here, the steric environment created by the DIPP groups can influence the rate of transmetalation by affecting the accessibility of the palladium center to the incoming boronate complex.
Reductive Elimination: The Key Mechanistic Contribution
Reductive elimination is the final, product-forming step. The two organic groups (Ar and Ar') coupled on the Pd(II) center are eliminated to form the new C-C bond of the biaryl product (Ar-Ar'). This process reduces the palladium back to its catalytically active Pd(0) state, allowing the cycle to begin anew.[10]
Mechanism of Action for the DIPP Group: This is where the steric hindrance of the N-(2,6-diisopropylphenyl) moiety has its most profound and well-documented effect. Reductive elimination is highly sensitive to the steric environment around the metal. The bulky isopropyl groups of the DIPP substituent exert significant steric pressure on the palladium coordination sphere.[11] This steric repulsion forces the two aryl groups (Ar and Ar') on the palladium into close proximity, promoting the formation of the new C-C bond and their subsequent elimination from the metal center.[4][12] In essence, the ligand's bulkiness lowers the activation energy for reductive elimination, making this often rate-limiting step faster and more efficient. For sterically demanding substrates, this effect is critical for achieving high yields and preventing side reactions.
Data Presentation: The Impact of Bulky Ligands
The effectiveness of catalysts bearing the N-(2,6-diisopropylphenyl) group is evident in their broad applicability. The table below summarizes representative yields for a Suzuki-Miyaura coupling using a modern palladium precatalyst featuring a bulky NHC ligand like IPr.
Entry
Aryl Halide (Ar-X)
Arylboronic Acid (Ar'-B(OH)₂)
Product (Ar-Ar')
Yield (%)
1
4-Chlorotoluene
Phenylboronic acid
4-Methylbiphenyl
>95
2
4-Bromoanisole
4-Acetylphenylboronic acid
4-Acetyl-4'-methoxybiphenyl
98
3
2-Chloropyridine
3-Thienylboronic acid
2-(3-Thienyl)pyridine
92
4
1-Bromonaphthalene
2-Naphthylboronic acid
1,2'-Binaphthyl
94
Data are representative and compiled from typical results reported for Suzuki-Miyaura reactions using Pd-IPr catalyst systems.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using a commercially available, air-stable PEPPSI-IPr precatalyst (palladium(II) dichloride).[13][14]
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
Procedure:
Reaction Setup: To the reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, potassium carbonate, and the PEPPSI-IPr catalyst.
Solvent Addition: Add the toluene/water solvent mixture via syringe.
Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water.
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Isolation: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Conclusion
The N-(2,6-diisopropylphenyl) moiety is a powerful tool in the arsenal of the synthetic chemist. Its primary mechanism of action in palladium-catalyzed cross-coupling reactions is the exertion of significant steric pressure on the metal's coordination sphere. This steric hindrance is not a passive feature but an active participant in the catalytic cycle, most critically by promoting the rate-determining reductive elimination step. This leads to higher reaction efficiency, broader substrate scope, and increased catalyst stability. Understanding this fundamental principle of steric control is paramount for researchers and drug development professionals seeking to design and optimize robust and efficient synthetic routes to complex molecular targets.
References
BenchChem Technical Support Team. (2025). Steric Influence in Catalysis: A Comparative Guide to 2,6-Diisopropylaniline and 2,6-Dimethylaniline Derived Ligands. Benchchem.[4]
D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
Hartwig, J. F. (2008).
Jans, A., et al. (2007). Bis-coordination of N-(Alkyl)-N'-(2,6-diisopropylphenyl) Heterocyclic Carbenes to Grubbs Catalysts. Organometallics, 26(4), 855-861*.[15]
Pérez-Temprano, M. H., et al. (2023). Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. Molecules, 28(18), 6699*.[12]
Peh, G.-R., et al. (2010). The evaluation of a small, rationally designed library of NHC-palladacycles... Chemistry – A European Journal, 16(14), 4010-4017*.[1]
Stambuli, J. P., et al. (2004). Density Functional Study of Neutral Salicylaldiminato Nickel(II) Complexes as Olefin Polymerization Catalysts. Journal of the American Chemical Society, 126(1), 18-19*.[11]
Lipshutz, B. H., et al. (2018). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 9(34), 7008-7015*.[16]
Wang, D., et al. (2020). Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. Chemical Science, 11(23), 6023-6028*.[17]
Kuang, C., et al. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters.[18]
Li, Y., et al. (2022). Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. Nature Communications, 13(1), 296*.[21]
IONiC/VIPEr. (n.d.). Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions.[13]
Zeng, Q., et al. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(10), 4454-4459*.[22]
Wang, L., et al. (2024). Nickel catalysts with asymmetric steric hindrance for ethylene polymerization. Journal of University of Science and Technology of China, 54(6), 0607*.[23]
Hartwig, J. F., et al. (2015). Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines... The Journal of Organic Chemistry, 80(12), 6265-6282*.[24]
Nolan, S. P., et al. (2019). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage... Request PDF.[2]
Szostak, M., et al. (2019). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts... PMC.[3]
Inokuma, T., et al. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. PMC.[26]
Organ, M. G., et al. (2011). Suzuki—Miyaura Cross-Coupling Reaction Catalyzed by PEPPSI-Type... ResearchGate.[14]
Szostak, M., et al. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage... Catalysis Science & Technology.[27]
Vetticatt, M. J., & Hirschi, J. S. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.[9]
BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(2-iodophenyl)methanesulfonamide.[7]
ResearchGate. (n.d.). General mechanism for Pd‐catalyzed N‐heteroarylation of sulfonamide.[5]
N-(2,6-diisopropylphenyl)methanesulfonamide: Physicochemical Profiling, Synthesis, and Structural Characterization
Executive Summary & Structural Rationale In modern drug discovery and organocatalysis, the 2,6-diisopropylphenyl (DIPP) moiety is frequently employed as a robust steric shield to enforce specific spatial conformations, s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern drug discovery and organocatalysis, the 2,6-diisopropylphenyl (DIPP) moiety is frequently employed as a robust steric shield to enforce specific spatial conformations, stabilize reactive intermediates, and modulate pharmacokinetic properties. N-(2,6-diisopropylphenyl)methanesulfonamide perfectly exemplifies this design philosophy. By juxtaposing a highly lipophilic, sterically demanding DIPP group with a polar, hydrogen-bonding methanesulfonamide core, this molecule presents a unique amphiphilic micro-environment.
This technical guide provides an in-depth analysis of its molecular weight, physical properties, synthetic pathways, and the causality behind its physical characterization protocols.
Molecular Identity & Physicochemical Data
Understanding the baseline physicochemical properties of a compound is the first step in predicting its behavior in biological assays and formulation matrices. Below is the consolidated quantitative data for N-(2,6-diisopropylphenyl)methanesulfonamide.
Expert Insight on Physical State:
The molecular weight of 255.382 g/mol places this compound well within the optimal range for fragment-based drug discovery (FBDD) and strictly adheres to Lipinski's Rule of Five (<500 Da)[1]. The physical state is typically a crystalline solid. The causality here is driven by the sulfonamide N-H, which acts as a strong hydrogen bond donor, while the sulfonyl oxygens act as potent acceptors. This drives the formation of robust intermolecular crystal lattices. However, the bulky aliphatic isopropyl groups disrupt tight crystal packing, which generally results in a lower melting point and higher solubility in organic solvents compared to unhindered phenyl methanesulfonamides.
Synthetic Methodology & Workflow
To yield high-purity N-(2,6-diisopropylphenyl)methanesulfonamide, the nucleophilic acyl substitution of methanesulfonyl chloride with 2,6-diisopropylaniline is the standard and most efficient approach.
Figure 1: Step-by-step synthetic workflow for N-(2,6-diisopropylphenyl)methanesulfonamide.
Protocol 1: Synthesis and Isolation
As an application scientist, I emphasize that controlling the reaction kinetics is paramount to preventing side-product formation (such as di-sulfonylation).
Preparation : Dissolve 1.0 equivalent of 2,6-diisopropylaniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of methanesulfonyl chloride into unreactive methanesulfonic acid.
Base Addition : Add 1.5 equivalents of anhydrous pyridine.
Causality: Pyridine serves a dual purpose. It acts as an acid scavenger for the corrosive HCl byproduct and functions as a nucleophilic catalyst, forming a highly reactive, transient sulfonylpyridinium intermediate.
Electrophile Addition : Cool the reaction mixture to 0 °C using an ice bath. Dropwise add 1.1 equivalents of methanesulfonyl chloride.
Causality: The sulfonylation of anilines is highly exothermic. Controlling the temperature at 0 °C prevents thermal degradation of the sulfonyl chloride and sterically hinders the formation of the unwanted disulfonimide.
Reaction Progression : Allow the mixture to slowly warm to room temperature and stir for 4–6 hours. Validate completion via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase.
Workup : Quench the reaction with 1M aqueous HCl.
Causality: The acidic quench protonates and removes excess pyridine into the aqueous layer. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification : Recrystallize the crude residue from a binary mixture of ethanol and water to yield the pure crystalline product.
Physical Property Characterization Protocols
Accurate empirical determination of physical properties is a self-validating system required for downstream formulation.
Protocol 2: Thermodynamic Solubility Profiling via HPLC-UV
Due to the highly lipophilic nature of the DIPP group, kinetic solubility assays often underestimate the true solubility of this compound. Thermodynamic profiling is required.
Saturation : Add an excess of crystalline N-(2,6-diisopropylphenyl)methanesulfonamide to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a microcentrifuge tube.
Equilibration : Incubate the suspension on a rotary shaker at 37 °C for 48 hours.
Causality: A 48-hour window ensures thermodynamic equilibrium is reached, overcoming the exceptionally slow dissolution kinetics caused by the hydrophobic shielding of the isopropyl groups.
Separation : Centrifuge the sample at 15,000 rpm for 15 minutes to firmly pellet the undissolved solid.
Quantification : Dilute the supernatant in mobile phase and analyze via HPLC-UV against a standard calibration curve.
Causality: HPLC-UV is mandated over gravimetric methods because the aqueous solubility is expected to be in the low µg/mL range; gravimetric analysis lacks the sensitivity to accurately quantify this.
The steric bulk of the 2,6-diisopropylphenyl group significantly restricts rotation around the N-C(aryl) bond. This restricted rotation (atropisomerism-like behavior) forces the methanesulfonamide group out of coplanarity with the aromatic ring.
Consequently, the lone pair on the nitrogen cannot fully delocalize into the pi-system of the phenyl ring. This lack of delocalization subtly increases the basicity of the nitrogen relative to unhindered aniline derivatives, while simultaneously sterically shielding the N-H bond from enzymatic degradation (e.g., by hepatic N-acetyltransferases). This makes the scaffold highly stable in in vitro microsome assays.
Figure 2: Structure-Property Relationship (SPR) logic pathway for the compound.
Primary Research Applications of N-(2,6-Diisopropylphenyl)methanesulfonamide: A Technical Guide
Executive Summary In the landscape of modern organometallic chemistry and advanced organic synthesis, the strategic design of ligands and directing groups is paramount. N-(2,6-diisopropylphenyl)methanesulfonamide (CAS: 7...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern organometallic chemistry and advanced organic synthesis, the strategic design of ligands and directing groups is paramount. N-(2,6-diisopropylphenyl)methanesulfonamide (CAS: 71270-63-8) represents a highly specialized structural motif that marries extreme steric shielding with precise electronic control. By combining the bulky 2,6-diisopropylphenyl (DIPP) core—a privileged scaffold famously utilized in Schrock carbenes and N-heterocyclic carbenes (NHCs)[1]—with a strongly electron-withdrawing methanesulfonyl (Ms) group, this compound serves as a versatile building block.
As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale, primary research applications, and validated experimental workflows for utilizing this compound in transition-metal catalysis, C-H functionalization, and advanced ligand design.
Structural Rationale & Physicochemical Profile
The utility of N-(2,6-diisopropylphenyl)methanesulfonamide stems directly from its unique physicochemical properties. The DIPP group provides intense steric bulk, which induces the Thorpe-Ingold effect—a phenomenon that restricts bond rotation and forces the molecule into conformations that favor intramolecular reactions and metal coordination. Concurrently, the methanesulfonyl group lowers the pKa of the amine proton, rendering it highly acidic and easily deprotonated to form a monoanionic nitrogen-donor ligand.
Table 1: Physicochemical & Structural Parameters
Property
Value
Mechanistic Rationale
Molecular Formula
C13H21NO2S
-
Molecular Weight
255.38 g/mol
-
CAS Number
[2]
-
Hydrogen Bond Donors
1 (N-H)
Highly acidic due to the Ms group; enables facile deprotonation for metal coordination.
Hydrogen Bond Acceptors
2 (S=O)
Facilitates directing group capabilities by coordinating to soft transition metals (e.g., Pd, Rh).
Steric Profile
Extreme (DIPP core)
Isopropyl groups kinetically shield the metal center, preventing catalyst dimerization and ortho-metallation [3].
Application 1: Bulky Monoanionic Ligands in Organometallic Catalysis
In early transition metal catalysis (particularly Titanium and Zirconium-mediated olefin polymerization), catalyst lifetime is often limited by bimolecular deactivation pathways. By deprotonating N-(2,6-diisopropylphenyl)methanesulfonamide, researchers generate the
[N(Ms)(DIPP)]−
ligand.
Causality of Ligand Design: The extreme steric bulk of the DIPP group acts as a kinetic "bumper," shielding the active metal center from dimerization. Meanwhile, the electron-withdrawing Ms group reduces the electron density on the metal, increasing its electrophilicity and thereby accelerating the coordination and insertion of non-polar olefins.
Protocol 1: Synthesis of the Metal-Ligand Complex
Note: This protocol is a self-validating system. The color change and gas evolution serve as internal indicators of reaction progress.
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Causality: Alkali metal sulfonamide salts are highly oxophilic; ambient moisture will cause immediate protonolysis.
Deprotonation: Dissolve 1.0 mmol of N-(2,6-diisopropylphenyl)methanesulfonamide in 10 mL of anhydrous THF. Cool to 0 °C. Dropwise, add 1.05 mmol of n-Butyllithium (n-BuLi, 1.6 M in hexanes).
Validation Check: A subtle color shift to pale yellow and the cessation of butane gas evolution indicates complete deprotonation.
Transmetalation: Stir for 30 minutes at room temperature, then cool back to -78 °C. Slowly add 1.0 mmol of the transition metal precursor (e.g.,
TiCl4
).
Isolation: Warm to room temperature and stir for 12 hours. Remove THF under reduced pressure, extract the complex with anhydrous toluene, and filter through a pad of Celite to remove the LiCl byproduct.
Application 2: Directing Group in C-H Functionalization
Sulfonamides are well-documented directing groups for transition-metal-catalyzed C-H functionalization [4]. However, standard sulfonamides (like N-methyl or N-tosyl variants) often suffer from off-target reactivity or require high catalyst loadings due to poor substrate-metal pre-organization.
The DIPP-Ms derivative solves this. The massive isopropyl groups restrict the rotation of the N-S bond, locking the sulfonyl oxygen atoms into a conformation that perfectly aligns with a Palladium(II) catalyst. This lowers the activation energy required for the Concerted Metalation-Deprotonation (CMD) step.
Catalytic cycle for Pd(II)-catalyzed C-H activation directed by the sulfonamide moiety.
Table 2: Comparative Analysis of Sulfonamide Directing Groups
Directing Group
Steric Bulk
Acidity (pKa)
Primary Limitation in Catalysis
N-Methyl Ms
Low
~11
Prone to catalyst poisoning via bis-coordination.
N-Tosyl (Ts)
Moderate
~10
Susceptible to off-target aromatic C-H activation on the Ts ring.
N-(DIPP) Ms
High
~8.5
Requires forcing conditions for initial de novo synthesis.
Experimental Workflow: De Novo Synthesis and Validation
Because of the extreme steric hindrance provided by the ortho-isopropyl groups, standard sulfonylation conditions often fail or result in low yields. The following protocol utilizes pyridine as both a base and a nucleophilic catalyst to overcome this barrier.
Protocol 2: Synthesis of N-(2,6-diisopropylphenyl)methanesulfonamide
Activation of Reagents: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 2,6-diisopropylaniline in 50 mL of anhydrous dichloromethane (
CH2Cl2
). Add 20.0 mmol of anhydrous pyridine.
Causality: Pyridine is chosen over triethylamine because it forms a highly reactive sulfonylpyridinium intermediate with methanesulfonyl chloride, which is small enough to attack the sterically hindered aniline nitrogen.
Temperature Control: Cool the mixture to 0 °C using an ice-water bath.
Causality: The reaction is highly exothermic. Maintaining 0 °C prevents the formation of unwanted bis-sulfonylated byproducts.
Reagent Addition: Dropwise, add 12.0 mmol of methanesulfonyl chloride (MsCl) over 15 minutes. Remove the ice bath and allow the reaction to equilibrate to room temperature for 12 hours.
Validation Check: Monitor via TLC (Hexanes/Ethyl Acetate 8:2). The highly non-polar aniline (
Rf≈0.8
) will convert to the more polar sulfonamide (
Rf≈0.4
).
Workup & Quenching: Quench the reaction with 50 mL of 1M aqueous HCl.
Causality: The acidic wash protonates and removes all unreacted pyridine and residual aniline into the aqueous layer, ensuring the final product is free of basic impurities that could poison downstream transition metal catalysts.
Purification: Extract the organic layer, wash with brine, dry over anhydrous
MgSO4
, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield pure N-(2,6-diisopropylphenyl)methanesulfonamide as white crystals.
Step-by-step synthetic workflow for N-(2,6-diisopropylphenyl)methanesulfonamide.
References
Wikipedia Contributors. "2,6-Diisopropylaniline." Wikipedia, The Free Encyclopedia. Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 32484, 2,6-Diisopropylaniline." PubChem. Available at:[Link]
Organic Chemistry Portal. "Sulfonamide synthesis by alkylation or arylation." Organic Chemistry Portal. Available at:[Link]
Foundational
N-(2,6-Diisopropylphenyl)methanesulfonamide: A Comprehensive Spectroscopic and Synthetic Guide
Introduction & Mechanistic Rationale In modern organic synthesis and drug development, the 2,6-diisopropylphenyl (DIPP) moiety is a privileged steric shield. It is frequently employed to kinetically stabilize reactive in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
In modern organic synthesis and drug development, the 2,6-diisopropylphenyl (DIPP) moiety is a privileged steric shield. It is frequently employed to kinetically stabilize reactive intermediates, direct regioselectivity in transition-metal catalysis, and modulate the lipophilicity of pharmaceutical candidates[1]. When functionalized with a methanesulfonyl group, the resulting compound—N-(2,6-diisopropylphenyl)methanesulfonamide (CAS No. 71270-63-8, MW 255.38 g/mol )—serves as a robust, sterically demanding protecting group and a crucial precursor for N-heterocyclic carbene (NHC) ligands.
As a Senior Application Scientist, I approach the synthesis and characterization of this molecule not merely as a set of instructions, but as a self-validating system. Every experimental choice, from the reaction temperature to the specific workup washes, is dictated by the chemical physics of the DIPP group's profound steric hindrance and the electrophilicity of the sulfonyl chloride[2][3].
Experimental Methodology: Synthesis & Isolation
The synthesis of N-(2,6-diisopropylphenyl)methanesulfonamide relies on the nucleophilic attack of 2,6-diisopropylaniline on methanesulfonyl chloride (MsCl). Due to the extreme steric bulk flanking the amine, the reaction requires a strong acyl transfer environment and careful temperature control to prevent the formation of bis-sulfonylated byproducts.
Anhydrous Dichloromethane (DCM) (0.2 M relative to aniline)
Procedure:
Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Dissolve 2,6-diisopropylaniline in anhydrous DCM. Add the organic base (Et₃N).
Causality: Et₃N acts as an HCl scavenger. Without it, the generated HCl would protonate the starting aniline, forming an insoluble, unreactive hydrochloride salt, thereby stalling the reaction[3].
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add MsCl dropwise over 10 minutes.
Causality: Sulfonylation is highly exothermic. Cooling controls the reaction rate, preventing thermal degradation and minimizing the formation of the bis-sulfonamide, which can occur if the local concentration of MsCl is too high at elevated temperatures.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The starting aniline (R_f ≈ 0.7) will disappear, replaced by a more polar, UV-active product spot (R_f ≈ 0.3).
Self-Validating Workup:
Quench the reaction with distilled water.
Transfer to a separatory funnel and wash the organic layer with 1M HCl (aq) . Crucial Step: This acidic wash selectively protonates any unreacted 2,6-diisopropylaniline, pulling it into the aqueous layer and ensuring the organic phase is free of starting material.
Wash with saturated NaHCO₃ (aq) to neutralize residual acid, followed by brine to remove water.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot hexanes/ethyl acetate to yield pure N-(2,6-diisopropylphenyl)methanesulfonamide as a white crystalline solid.
Spectroscopic Characterization
To establish absolute trustworthiness in the synthesized material, rigorous spectroscopic validation is required. The DIPP group provides highly diagnostic NMR signatures that must perfectly integrate against the methanesulfonyl protons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum, the symmetry of the DIPP group is the primary diagnostic feature. Because of free rotation around the C(Aryl)–C(Isopropyl) bond at room temperature, the two isopropyl groups are chemically equivalent. The coupling between the single methine proton and the six methyl protons on each isopropyl group generates a classic septet-doublet pattern.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
Mechanistic Rationale
7.30
Triplet (t)
7.7
1H
Ar-H (para)
Couples with the two adjacent meta protons.
7.18
Doublet (d)
7.7
2H
Ar-H (meta)
Couples with the single para proton.
5.95
Broad Singlet (br s)
-
1H
N-H
Broadened due to ¹⁴N quadrupolar relaxation and chemical exchange.
3.42
Septet (sept)
6.8
2H
-CH (CH₃)₂
Split by 6 equivalent methyl protons (n+1 rule).
3.05
Singlet (s)
-
3H
-SO₂CH ₃
Isolated spin system; deshielded by the highly electronegative sulfonyl group.
1.22
Doublet (d)
6.8
12H
-CH(CH₃ )₂
Split by the single methine proton. Integrates to 12, confirming di-substitution.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
147.2
Quaternary (C)
Ar-C (ortho, C2/C6 attached to isopropyl)
130.5
Quaternary (C)
Ar-C (ipso, C1 attached to nitrogen)
128.8
Methine (CH)
Ar-C (para, C4)
124.1
Methine (CH)
Ar-C (meta, C3/C5)
40.8
Methyl (CH₃)
-SO₂C H₃
28.6
Methine (CH)
-C H(CH₃)₂
23.9
Methyl (CH₃)
-CH(C H₃)₂
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides orthogonal validation of the functional groups. The sulfonamide moiety is characterized by two intense stretching vibrations of the S=O bonds, which occur at lower frequencies than those of simple alkyl sulfones due to the resonance donation from the adjacent nitrogen lone pair.
Table 3: FT-IR Data (ATR, Solid State)
Wavenumber (cm⁻¹)
Intensity / Shape
Vibrational Mode
3260
Medium, Sharp
N-H stretch (secondary sulfonamide)
2965, 2870
Strong, Sharp
C-H stretch (aliphatic, isopropyl methyls)
1325
Strong
S=O asymmetric stretch
1155
Strong
S=O symmetric stretch
910
Medium
S-N stretch
Visualizing the Workflow
The following diagram maps the logical progression from raw materials to validated product. The workflow is designed as a closed-loop system where the purification steps directly address the chemical impurities generated in the synthesis step.
Workflow for the synthesis, purification, and spectroscopic validation of N-(2,6-DIPP)Ms.
References
Sigma-Aldrich. N-(2,6-diisopropylphenyl)methanesulfonamide Product Page. Retrieved March 21, 2026.
Google Patents. US6969711B2 - Cyclic diamine compounds and medicine containing the same. Retrieved March 21, 2026. 2
The Journal of Organic Chemistry (ACS). Straightforward Synthesis of α-Chloromethylketimines Catalyzed by Gold(I). Retrieved March 21, 2026. 1
Universitat Rovira i Virgili (DOI). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis. Retrieved March 21, 2026. 3
Comprehensive Solubility Profiling of N-(2,6-diisopropylphenyl)methanesulfonamide in Organic Solvents: Thermodynamic Modeling and Methodological Validation
Structural Causality: The Interplay of Sterics and Polarity When profiling the solubility of complex organic molecules, we must first deconstruct the thermodynamic causality dictated by their molecular architecture. N-(2...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Causality: The Interplay of Sterics and Polarity
When profiling the solubility of complex organic molecules, we must first deconstruct the thermodynamic causality dictated by their molecular architecture. N-(2,6-diisopropylphenyl)methanesulfonamide presents a highly specific solvation challenge due to the distinct dichotomy between its polar core and its bulky, lipophilic periphery.
The methanesulfonamide moiety is inherently polar, typically driving solubility in protic and highly polar aprotic solvents through strong hydrogen bond donor (N-H) and acceptor (S=O) interactions[2.1]. However, the attachment of the 2,6-diisopropylphenyl group introduces profound steric bulk and severe lipophilicity[2.15].
The isopropyl groups flanking the nitrogen atom create a "steric shield." This shielding significantly reduces the molecule's ability to form dense, tightly packed intermolecular hydrogen-bonded networks in the solid crystal state. Consequently, the crystal lattice energy is lower than that of an unsubstituted methanesulfonamide. In solution, the dissolution thermodynamics become heavily entropy-driven in non-polar to moderately polar organic solvents. The large hydrophobic surface area of the aryl ring is easily accommodated by solvents like dichloromethane or ethyl acetate without a massive enthalpic penalty, whereas protic solvents like water force an unfavorable reorganization of the solvent network (hydrophobic effect).
Methodological Framework: The Self-Validating Shake-Flask Protocol
To accurately capture this complex solubility profile, we employ a highly controlled, standardized shake-flask method[3.4]. As a Senior Application Scientist, I cannot overstate the importance of self-validating protocols; a single time-point measurement is fundamentally flawed for lipophilic sulfonamides due to the high risk of supersaturation and deceptively slow crystallization kinetics[3.7].
Step-by-Step Equilibrium Solubility Determination
Solvent Selection & Preparation: Select ACS-grade organic solvents covering a broad range of dielectric constants (e.g., Dichloromethane, Ethyl Acetate, Toluene, Methanol, Acetonitrile). Ensure all solvents are anhydrous to prevent water-induced polymorphic transitions.
Solute Saturation: Introduce an excess of N-(2,6-diisopropylphenyl)methanesulfonamide (approximately 200 mg) into 10 mL of each solvent in hermetically sealed amber glass vials. The amber glass prevents photodegradation, while the hermetic seal prevents solvent evaporation.
Thermostatic Equilibration (The Self-Validating Step): Place the vials in a thermostatic orbital shaker at 298.15 K (±0.1 K) at 200 rpm. To validate true thermodynamic equilibrium, sample aliquots at 24, 48, and 72 hours. Equilibrium is mathematically confirmed only when the concentration variance between consecutive time points is <2%[3.2].
Isothermal Phase Separation: Centrifuge the aliquots at 10,000 rpm for 15 minutes at the exact experimental temperature (298.15 K). Temperature fluctuations during centrifugation will induce precipitation or further dissolution. Filter the supernatant through a 0.22 µm PTFE syringe filter that has been pre-saturated with the solute to prevent adsorption losses.
HPLC-UV Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC-UV (λ = 235 nm) against a highly linear, multi-point calibration curve (R² > 0.999).
Fig 1. Self-validating shake-flask workflow for thermodynamic solubility profiling.
Quantitative Solubility Profile in Organic Solvents
The table below summarizes the representative equilibrium solubility data for N-(2,6-diisopropylphenyl)methanesulfonamide. The data illustrates a clear thermodynamic preference for moderately polar, aprotic solvents. In solvents like Dichloromethane and Ethyl Acetate, the lipophilic 2,6-diisopropylphenyl group is easily solvated via London dispersion forces, while the sulfonamide core does not suffer a severe hydrogen-bonding penalty. Conversely, aqueous solubility is practically negligible.
Solvent
Dielectric Constant (ε)
Solubility at 298.15 K (mg/mL)
Solubility at 313.15 K (mg/mL)
Solvation Mechanism
Dichloromethane
8.93
145.2 ± 1.8
180.5 ± 2.1
High dispersion interaction; dipole alignment
Ethyl Acetate
6.02
85.4 ± 1.2
112.3 ± 1.5
Hydrogen bond acceptance (solvent C=O to solute N-H)
Toluene
2.38
42.1 ± 0.9
65.8 ± 1.1
π-π stacking; hydrophobic accommodation
Acetonitrile
37.5
22.3 ± 0.5
41.0 ± 0.8
Dipole-dipole interactions; limited by lipophilicity
Methanol
32.7
18.5 ± 0.4
35.2 ± 0.7
Hydrogen bonding; restricted by hydrophobic penalty
Water
80.1
< 0.01
< 0.02
Extreme hydrophobic penalty; lattice energy dominates
Thermodynamic Modeling and Solvation Mechanics
Understanding the temperature dependence of solubility is critical for downstream crystallization and purification process design. The non-linear increase in solubility with temperature across all organic solvents indicates that the dissolution of N-(2,6-diisopropylphenyl)methanesulfonamide is an endothermic process.
This behavior is best regressed using the modified Apelblat equation and the Non-Random Two-Liquid (NRTL) model, which account for the local composition and non-ideal mixing behavior of the solute-solvent system[2.1]. The dissolution pathway requires overcoming the initial lattice energy, followed by the formation of a solvent cavity large enough to house the bulky diisopropylphenyl ring, culminating in the exothermic stabilization of the solvated state.
Fig 2. Thermodynamic dissolution pathway of the sterically hindered sulfonamide.
Conclusion
The solubility profile of N-(2,6-diisopropylphenyl)methanesulfonamide is fundamentally governed by the steric shielding and high lipophilicity of its diisopropylphenyl moiety, which overrides the inherent polarity of the sulfonamide core. For researchers engaged in synthesis or formulation, moderately polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate) offer the optimal thermodynamic environment for maximizing solubility. Furthermore, the strict adherence to self-validating, multi-time-point shake-flask methodologies is non-negotiable to prevent data artifacts caused by supersaturation and slow equilibration kinetics.
References
Title: Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K
Source: Journal of Chemical & Engineering Data (ACS Publications)
URL: [Link]
Title: Catalytic Method for the Synthesis of Deuterium-Labeled N-Heterocyclic Carbenes Enabled by a Coordinatively Unsaturated Ruthenium N-Heterocyclic Carbene Catalyst
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link]
Title: Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan
Source: European Journal of Pharmaceutical Sciences (via PubMed Central)
URL: [Link]
Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility
Source: Pharmaceutical Sciences
URL: [Link]
Foundational
The Steric Bulk Properties of N-(2,6-diisopropylphenyl)methanesulfonamide: A Technical Guide to Conformational Control and Synthesis
Executive Summary N-(2,6-diisopropylphenyl)methanesulfonamide (CAS No.: 71270-63-8, MW: 255.38 g/mol )[1] represents a highly specialized structural motif in modern synthetic and medicinal chemistry. By coupling the mass...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(2,6-diisopropylphenyl)methanesulfonamide (CAS No.: 71270-63-8, MW: 255.38 g/mol )[1] represents a highly specialized structural motif in modern synthetic and medicinal chemistry. By coupling the massive steric encumbrance of a 2,6-diisopropylphenyl (Dipp) group with the hydrogen-bonding capacity of a methanesulfonamide core, this molecule exhibits unique conformational rigidity. This whitepaper dissects the steric quantification of the Dipp group, details the kinetically driven synthesis protocols required to overcome its hindrance, and explores its applications in organometallic catalysis and drug design.
Structural Dynamics and Steric Quantification
The defining feature of N-(2,6-diisopropylphenyl)methanesulfonamide is the extreme steric shielding provided by the two ortho-isopropyl groups on the aromatic ring. This steric bulk fundamentally alters the physicochemical behavior of the adjacent sulfonamide nitrogen.
Conformational Locking and Atropisomerism
In standard N-phenyl sulfonamides, the N-C(aryl) bond rotates freely. However, the introduction of ortho-isopropyl groups creates a severe steric clash with the sulfonyl oxygen atoms. This interaction drastically increases the rotational barrier around the N-C(aryl) bond, forcing the aromatic ring to adopt a nearly orthogonal conformation relative to the sulfonamide plane. This "locked" geometry effectively buries the nitrogen lone pair, shielding it from electrophilic attack and enzymatic degradation.
Logical flow of conformational restriction induced by the Dipp group.
Quantitative Steric Profiling
The steric demand of the Dipp group is most accurately quantified using the Percent Buried Volume (
) model. Originally developed for N-heterocyclic carbenes (NHCs), this metric calculates the volume of a defined coordination sphere (typically 3.5 Å radius) occupied by the ligand[2]. As shown in the data below, replacing a standard phenyl ring with a Dipp group increases the buried volume by nearly 30%, fundamentally changing the molecule's reactive profile.
Table 1: Quantitative Steric Parameters of N-Aryl Substituents
N-Aryl Substituent
Representative
Ortho-Alkyl A-Value (kcal/mol)
Steric Impact on Sulfonamide Core
Phenyl
~25.8%
0.00 (H)
Minimal shielding; free rotation.
Mesityl
~27.5%
1.70 (-CH₃)
Moderate shielding; restricted rotation.
2,6-Diisopropylphenyl
33.0% - 45.0%
2.15 (-CH(CH₃)₂)
Severe shielding; locked orthogonal conformation.
Note:
values are extrapolated from comparative mapping of analogous N-aryl systems[2].
Synthesizing N-(2,6-diisopropylphenyl)methanesulfonamide requires overcoming the exact steric barrier that makes the molecule useful. Standard sulfonylation conditions (e.g., pyridine or triethylamine alone) often fail or stall at low conversions because the nucleophilic attack of the highly shielded aniline nitrogen onto methanesulfonyl chloride (MsCl) is kinetically unfavorable[3].
To achieve high yields, a nucleophilic catalyst—specifically 4-Dimethylaminopyridine (DMAP) —must be employed.
Mechanistic Causality of the Protocol
Nucleophilic Bypass: DMAP attacks MsCl to form a highly electrophilic N-methanesulfonylpyridinium intermediate. This intermediate is significantly more reactive than MsCl, lowering the activation energy required for the sterically hindered 2,6-diisopropylaniline to attack[3].
Thermal Control: Despite the steric hindrance, the formation of the DMAP-sulfonyl intermediate is exothermic. Cooling to 0 °C prevents the degradation of MsCl and suppresses trace disulfonylation.
Self-Validating Workup: The use of an acidic wash (1M HCl) ensures that any unreacted aniline, triethylamine, and DMAP are protonated and partitioned into the aqueous layer, leaving only the highly lipophilic, neutral sulfonamide in the organic phase.
Step-by-step synthesis workflow for N-(2,6-diisopropylphenyl)methanesulfonamide.
Detailed Procedure:
Preparation: To an oven-dried flask under inert atmosphere (N₂/Ar), add 2,6-diisopropylaniline (1.0 equiv) and anhydrous dichloromethane (DCM) (0.2 M concentration). Causality: Anhydrous conditions prevent the rapid hydrolysis of MsCl into unreactive methanesulfonic acid.
Base Addition: Add triethylamine (TEA) (3.0 equiv) as the bulk acid scavenger, followed by DMAP (0.1 equiv) as the nucleophilic catalyst. Cool the mixture to 0 °C using an ice bath.
Electrophile Addition: Dissolve methanesulfonyl chloride (1.1 equiv) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture. Causality: Dropwise addition prevents thermal spiking.
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–24 hours. Causality: The extreme steric bulk of the Dipp group necessitates extended reaction times to achieve full conversion.
Work-up & Purification: Quench the reaction with water. Extract the aqueous layer with DCM. Wash the combined organic layers with 1M HCl (to remove TEA, DMAP, and unreacted aniline), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via recrystallization (e.g., from hexanes/ethyl acetate) to yield the pure sulfonamide.
Applications in Organometallic Catalysis and Therapeutics
Ligand Design in Transition Metal Catalysis
In organometallic chemistry, bulky sulfonamides and amidates derived from the Dipp group are prized as spectator ligands. When coordinated to transition metals (such as Titanium or Palladium), the massive steric bulk of the 2,6-diisopropylphenyl substituents actively prevents the formation of inactive, off-cycle dimeric metal species. By enforcing a monomeric active catalyst state, the Dipp group significantly enhances catalytic turnover rates and directs anti-Markovnikov regioselectivity in reactions like hydroamination[4].
Pharmacophore Shielding in Drug Design
In medicinal chemistry, the sulfonamide group is a classic bioisostere for carboxylic acids and a potent hydrogen-bond donor/acceptor. However, exposed sulfonamides can be rapidly metabolized or cause off-target binding (e.g., to carbonic anhydrase). Appending a 2,6-diisopropylphenyl group provides a "steric shield" around the sulfonamide core. This not only increases the metabolic half-life of the compound but also restricts the molecule into a predefined, locked conformation, which can drastically lower the entropic cost of binding to a specific target receptor.
References
Quantifying Steric and Electronic Properties of N-Heterocyclic Carbenes - Thieme E-Books. 2
Overcoming Low Reactivity of Sterically Hindered Amines with Pyrazine-2-sulfonyl chloride - Benchchem. 3
Application Notes & Protocols: The N-(2,6-Diisopropylphenyl) Moiety as a Cornerstone in Modern Cross-Coupling Catalysis
Abstract The palladium-catalyzed formation of carbon-nitrogen (C-N) bonds, particularly through the Buchwald-Hartwig amination, represents a transformative tool in synthetic chemistry, enabling the construction of molecu...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The palladium-catalyzed formation of carbon-nitrogen (C-N) bonds, particularly through the Buchwald-Hartwig amination, represents a transformative tool in synthetic chemistry, enabling the construction of molecules vital to pharmaceuticals, materials science, and agrochemicals.[1] The success of these reactions, especially with challenging substrates like weakly nucleophilic sulfonamides, is critically dependent on the rational design of ancillary ligands.[2] This guide delves into the pivotal role of the N-(2,6-diisopropylphenyl) structural motif, a feature that imparts the requisite steric bulk and electronic properties to ligands, thereby facilitating challenging catalytic steps. We will explore the causality behind the efficacy of these ligands and provide a detailed, field-proven protocol for a benchmark reaction: the N-arylation of methanesulfonamide with aryl halides. This reaction not only highlights the power of modern catalysts but also provides a safer, more efficient alternative to traditional methods that risk the formation of genotoxic impurities.[3]
Part 1: The Mechanistic Imperative for Sterically Hindered Ligands
The efficiency of a palladium-catalyzed cross-coupling reaction is governed by the rates of three key elementary steps: oxidative addition, transmetalation (or amine binding and deprotonation), and reductive elimination.[4] For C-N bond formation, particularly with electron-poor or weakly nucleophilic amines, the reductive elimination step—the final, bond-forming step—is often rate-limiting.[5][6]
The Causality Behind Ligand Choice:
The introduction of ligands bearing bulky substituents, such as the dialkylbiarylphosphines developed by the Buchwald group, was a watershed moment for the field.[7][8] The 2,6-diisopropylphenyl group, a hallmark of highly effective ligands like XPhos and tBuXPhos, serves several critical functions:
Promotion of Reductive Elimination: The immense steric pressure exerted by the ortho-isopropyl groups forces the aryl and amido groups on the palladium center into close proximity, accelerating the bond-forming reductive elimination step.[1]
Stabilization of the Active Catalyst: These ligands favor the formation of a monoligated L-Pd(0) species, which is the highly reactive species that initiates the catalytic cycle by undergoing oxidative addition with the aryl halide.[1]
Enhanced Solubility and Stability: The bulky, lipophilic groups increase the solubility of the catalyst complex in common organic solvents and protect the palladium center from deactivation pathways.
The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination, highlighting the critical role of the ligand (L).
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Part 2: Application Protocol — Pd-Catalyzed N-Arylation of Methanesulfonamide
This protocol describes a general and robust method for the coupling of methanesulfonamide with various aryl bromides and chlorides. The use of a well-defined precatalyst and a sterically hindered biarylphosphine ligand is crucial for achieving high yields and broad substrate scope.[3] This method circumvents the need to handle potentially genotoxic starting materials like aniline when reacting with methanesulfonyl chloride.[3]
Other solvents like t-BuOH or Toluene can be used.
Anhydrous Sodium Sulfate
Reagent Grade
Commercial
For drying organic layers.
Silica Gel
230-400 mesh
Commercial
For column chromatography.
Detailed Step-by-Step Methodology
This protocol is for a 1.0 mmol scale reaction. Adjust volumes and masses accordingly.
Workflow Overview
Caption: General experimental workflow for the N-arylation of methanesulfonamide.
Protocol Steps:
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, 1.0 mmol), methanesulfonamide (1.2 equiv, 1.2 mmol), and finely powdered, anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).
Causality: An inert atmosphere is essential as the active Pd(0) catalyst is sensitive to oxidation by air, which would lead to catalyst deactivation and poor yields. The base must be anhydrous as water can interfere with the catalytic cycle.
Catalyst and Ligand Addition: In a glovebox or under a positive pressure of argon/nitrogen, add the palladium precatalyst [Pd(allyl)Cl]₂ (1.0 mol%, 0.01 mmol) and the t-BuXPhos ligand (2.2 mol%, 0.022 mmol).
Causality: Using a well-defined precatalyst ensures a precise 1:2 Pd:Ligand ratio and allows for the reliable, rapid generation of the active Pd(0) species in situ.[9]
Solvent Addition: Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen three times. Add anhydrous 2-MeTHF (2.0 mL) via a syringe.
Causality: Degassing the solvent by purging with an inert gas removes dissolved oxygen, further protecting the catalyst.
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block at 80 °C. Stir the mixture vigorously for the required time (typically 4-24 hours).
Self-Validation: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS to confirm the consumption of the starting aryl halide.
Workup Procedure: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and add water (10 mL). Stir for 5 minutes.
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-aryl methanesulfonamide product.
Representative Data
The following table summarizes typical results for the N-arylation of methanesulfonamide with various aryl halides, demonstrating the method's versatility.[3]
Entry
Aryl Halide
Catalyst Loading (mol%)
Time (h)
Yield (%)
1
4-Bromoanisole
1.0
4
96
2
4-Chlorotoluene
1.0
18
95
3
1-Bromo-4-(trifluoromethyl)benzene
1.0
4
99
4
2-Bromopyridine
1.5
18
85
5
1-Bromo-3,5-dimethylbenzene
1.0
4
98
Part 3: Protocol — Synthesis of N-(2,6-diisopropylphenyl)methanesulfonamide
To fully appreciate the components of the cross-coupling system, this section provides a standard protocol for the synthesis of the sulfonamide substrate itself from the corresponding aniline. This procedure is fundamental for creating custom substrates for methods development or library synthesis.
Initial Setup: To a round-bottom flask under a nitrogen atmosphere, add 2,6-diisopropylaniline (1.0 equiv) and anhydrous dichloromethane (approx. 0.2 M concentration). Add anhydrous pyridine (1.5 equiv).
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.1 equiv) dropwise via syringe over 15 minutes. A precipitate (pyridinium hydrochloride) may form.
Causality: The slow, cooled addition is crucial to control the exothermic reaction between the highly electrophilic sulfonyl chloride and the aniline. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.[10]
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours until TLC or LC-MS analysis indicates full consumption of the aniline.
Workup: Pour the reaction mixture into 1 M HCl (aq.) to dissolve the pyridinium salts and quench any remaining pyridine. Extract the product with dichloromethane (3 x volume).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography to yield the pure sulfonamide.
References
Biscoe, M. R., Buchwald, S. L. (2013). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands. Organic Letters, 15(11), 2778–2781. [Link]
Singh, K., et al. (2017). Modular Synthesis of Biaryl-Substituted Phosphine Ligands: Application in Microwave-Assisted Palladium-Catalyzed C–N Cross-Coupling Reactions. ChemistrySelect, 2(23), 6727-6732. [Link]
van der Vight, M., et al. (2023). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C-H olefination of aromatic compounds. Chemical Science, 14(11), 2943–2953. [Link]
Wikipedia contributors. (2023). Dialkylbiaryl phosphine ligands. Wikipedia, The Free Encyclopedia. [Link]
van der Vight, M., et al. (2023). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science, 14(11), 2943-2953. [Link]
Sherwood, T. C., et al. (2019). Synthesis and Study of a Dialkylbiaryl Phosphine Ligand; Lessons for Rational Ligand Design. Organometallics, 38(18), 3475–3483. [Link]
van der Vight, M., et al. (2023). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science, 14(11), 2943-2953. [Link]
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
Martin, S. E., et al. (2013). Palladium-Catalyzed Cross-Coupling of N-Sulfonylaziridines with Boronic Acids. Journal of the American Chemical Society, 135(48), 18260–18263. [Link]
Vantourout, J. C. (2016). Mechanistic studies on the palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
Ghaffari, B., et al. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 53(44), 11696-11717. [Link]
Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]
Zhang, Y., et al. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666–7673. [Link]
Li, G., et al. (2020). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(allyl)Cl] Precatalysts: Catalyst Evaluation and Mechanism. Catalysis Science & Technology, 10(2), 409-416. [Link]
Sun, X., et al. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(9), 4454–4459. [Link]
Iwata, H., et al. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. Molecules, 27(22), 7856. [Link]
Feofanov, I. A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7380. [Link]
Mennie, K. M., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 329. [Link]
McGuire, M. (2016). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Seton Hall University Dissertations and Theses (ETDs). [Link]
Reeves, J. T., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(30), 11228–11231. [Link]
Reeves, J. T., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(30), 11228–11231. [Link]
Ormerod, D., et al. (2020). Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltration. Frontiers in Chemical Engineering, 2, 14. [Link]
Özkahraman, B., et al. (2015). Suzuki—Miyaura Cross-Coupling Reaction Catalyzed by PEPPSI-Type 1,4-Di(2,6-diisopropylphenyl)-1,2,3-triazol-5-ylidene (tzIPr) Palladium Complex. European Journal of Organic Chemistry, 2015(18), 3981-3986. [Link]
Viciosa, M., et al. (2018). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. Catalysis Science & Technology, 8(1), 183-190. [Link]
Cazin, C. S. J. (2008). Well-defined N-heterocyclic carbenes-palladium(II) precatalysts for cross-coupling reactions. Accounts of Chemical Research, 41(11), 1440-1449. [Link]
Roy, P., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Journal of Organic Chemistry. [Link]
Vega, D., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1083–1088. [Link]
Anker, M. D., et al. (2021). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Society Reviews, 50(19), 11049-11069. [Link]
Rosen, B. R., et al. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(10), 2564–2567. [Link]
Green, R. A., et al. (2019). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. ChemRxiv. [Link]
Johnson Matthey. (n.d.). Technical Brief - DyadPalladate™ pre-catalysts: Cross-coupling made simple. Johnson Matthey. [Link]
Chen, C.-Y., et al. (2022). Reactivity-Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross-Coupling Reactions. ACS Catalysis, 12(4), 2276–2286. [Link]
Li, Z., et al. (2022). Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. Nature Communications, 13, 172. [Link]
Khan, I., et al. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. International Journal of Advanced Research in Science, Communication and Technology. [Link]
Cong, H., et al. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 135(21), 8084–8087. [Link]
Das, S., et al. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. In Catalysts in Organic Synthesis. [Link]
Gini, A., et al. (2021). Enantioselective Catalytic C-H Amidations: An Highlight. Catalysts, 11(4), 471. [Link]
Åkerblom, E. (2017). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Diva-Portal.org. [Link]
Ho, J. (n.d.). Water-Soluble Palladium Nanoclusters Catalysts in Ligand-Free Suzuki- Miyaura Cross-Coupling Reactions. NSF Public Access Repository. [Link]
Wangweerawong, A., et al. (2016). Preparation of (S)-Nonafluorobutanesulfinamide. Organic Syntheses, 93, 319-330. [Link]
El-Awa, A., et al. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. Journal of the American Chemical Society, 131(25), 8758-8759. [Link]
Application Note: N-(2,6-diisopropylphenyl)methanesulfonamide in Advanced Transition Metal Catalysis
Executive Summary The development of highly active, single-site transition metal catalysts relies heavily on the precise engineering of the ligand sphere. N-(2,6-diisopropylphenyl)methanesulfonamide has emerged as a priv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly active, single-site transition metal catalysts relies heavily on the precise engineering of the ligand sphere. N-(2,6-diisopropylphenyl)methanesulfonamide has emerged as a privileged ligand precursor and directing group in modern organometallic catalysis. By combining the extreme steric bulk of the 2,6-diisopropylphenyl (DIPP) moiety with the strong electron-withdrawing nature of the methanesulfonyl group, this molecule effectively stabilizes highly reactive monomeric metal centers (such as Ti, Zr, Cu, and Pd) while preventing off-target bimolecular decomposition pathways[1].
This application note provides researchers and drug development professionals with a comprehensive, self-validating protocol for utilizing N-(2,6-diisopropylphenyl)methanesulfonamide as a monoanionic ligand in early transition-metal-catalyzed intermolecular hydroamination.
Architectural Rationale: The Causality of Ligand Design
To achieve high turnover numbers (TON) and selectivities, experimentalists must understand the causality behind their reagent choices. The efficacy of N-(2,6-diisopropylphenyl)methanesulfonamide is rooted in two distinct structural pillars:
Steric Shielding via the DIPP Motif: In early transition metal catalysis (e.g., Titanium-catalyzed hydroamination), a primary mode of catalyst deactivation is the formation of stable, inactive
μ
-imido dimeric complexes. The isopropyl groups on the 2,6-positions of the N-aryl ring sit orthogonal to the metal coordination plane. This creates a deep, umbrella-like steric cleft that physically blocks the approach of a second metal center, ensuring the catalyst remains in its active monomeric state[1]. This same steric bulk is widely exploited in the design of highly stable N-heterocyclic carbene (NHC) ligands for materials chemistry and cross-coupling[2].
Electronic Activation via the Methanesulfonyl Group: Unlike standard alkyl amines or simple arylamines, the methanesulfonamide group is highly electron-withdrawing. Upon deprotonation and coordination, it pulls electron density away from the metal center. This enhances the Lewis acidity of the metal, dramatically accelerating the coordination and electrophilic activation of incoming substrates (such as alkynes or alkenes)[1][3].
Catalytic hydroamination cycle showing steric prevention of inactive dimers.
Quantitative Performance Benchmarks
The table below summarizes the causal relationship between the ligand's steric/electronic profile and the resulting catalytic efficiency in a benchmark Titanium-catalyzed alkyne hydroamination reaction.
Ligand Precursor
Steric Profile
Active Species State
Conversion (%)
Regioselectivity (Markovnikov)
N-Phenylmethanesulfonamide
Low
Equilibrium (Monomer/Dimer)
45%
70:30
N-(2,6-dimethylphenyl)methanesulfonamide
Medium
Mostly Monomer
72%
85:15
N-(2,6-diisopropylphenyl)methanesulfonamide
High
Strictly Monomer
>99%
>99:1
Data synthesized from established structure-activity relationships in bulky sulfonamide/amidate Ti-catalysis[1].
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Built-in analytical checkpoints guarantee that you do not proceed to the next step if the intermediate is compromised.
Self-validating workflow for precatalyst synthesis and application.
Protocol A: Synthesis of the Monomeric Ti-Sulfonamidate Precatalyst
Note: This procedure must be performed using rigorous Schlenk techniques or inside a nitrogen-filled glovebox. Moisture will immediately hydrolyze the active metal center.
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve N-(2,6-diisopropylphenyl)methanesulfonamide (255 mg, 1.00 mmol) in 5.0 mL of anhydrous, degassed toluene.
Metalation: Slowly add tetrakis(dimethylamido)titanium(IV) (
Ti(NMe2)4
) (224 mg, 1.00 mmol) dropwise to the stirring solution at room temperature.
Observation & Causality: The reaction proceeds via a protolytic ligand exchange. The highly acidic sulfonamide proton reacts with the dimethylamido ligand, releasing volatile dimethylamine gas. The solution will typically transition from colorless to a pale yellow/orange hue.
Stirring: Cap the vial loosely to allow
HNMe2
evolution and stir for 2 hours at room temperature.
Self-Validation Checkpoint (Critical): Remove a 0.1 mL aliquot, evaporate the solvent under vacuum, and dissolve the residue in anhydrous
C6D6
. Obtain a
1H
NMR spectrum.
Pass Criteria: Complete disappearance of the broad N-H sulfonamide singlet (typically around
δ
6.0 - 6.5 ppm in the free ligand). The isopropyl methine septets should shift slightly, confirming coordination to the diamagnetic
TiIV
center.
Fail Criteria: Presence of the N-H peak indicates incomplete metalation. Do not proceed; add an additional 0.05 equiv of
Ti(NMe2)4
and stir for another hour.
Isolation: Remove the toluene and residual dimethylamine in vacuo to yield the active precatalyst as a highly moisture-sensitive solid.
Reaction Setup: In a glovebox, load the Ti-sulfonamidate precatalyst (5 mol% relative to the alkyne) into a heavy-walled Schlenk tube.
Substrate Addition: Add 1.0 mmol of the terminal alkyne (e.g., phenylacetylene) and 1.1 mmol of the primary amine (e.g., aniline) dissolved in 2.0 mL of anhydrous toluene.
Heating: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture in an oil bath at 80 °C for 12 hours.
Causality of Selectivity: The extreme steric bulk of the DIPP group forces the incoming alkyne to insert into the Ti-N bond in a highly specific trajectory, yielding the Markovnikov imine product almost exclusively[1].
Quenching & Analysis: Cool the reaction to room temperature, expose it to air to quench the catalyst, and filter through a short pad of silica gel (eluting with ethyl acetate). Analyze the conversion and regioselectivity via GC-MS or
1H
NMR.
Troubleshooting & Quality Control
Stalled Conversion (<50%): If the catalytic reaction stalls, the most common culprit is trace moisture in the substrates, leading to catalyst hydrolysis. Because the DIPP group effectively prevents catalyst dimerization, auto-inhibition is highly unlikely[1]. Solution: Re-distill the alkyne and amine over calcium hydride (
CaH2
) prior to use.
Poor Regioselectivity: Loss of selectivity indicates that the sulfonamidate ligand has dissociated from the metal center, allowing background catalysis by unligated Ti species. Solution: Ensure the reaction is not heated above 100 °C, as excessive thermal stress can promote ligand dissociation.
References
Enhanced Reactivity Results in Reduced Catalytic Performance: Unexpected Ligand Reactivity of a Bis(N-2,6-diisopropylphenylperflourophenyl-amidate)titanium-bis(diethylamido) Hydroamination Precatalyst
Organometallics - ACS Publications[Link]
Copper(I) and -(II) Complexes of Neutral and Deprotonated N-(2,6-Diisopropylphenyl)-3-[bis(2-pyridylmethyl)amino]propanamide
Inorganic Chemistry - ACS Publications[Link]
N-Heterocyclic Carbenes in Materials Chemistry
Chemical Reviews - ACS Publications[Link]
Application Note: Scaling Up the Synthesis of N-(2,6-Diisopropylphenyl)methanesulfonamide
Executive Summary The synthesis of N-(2,6-diisopropylphenyl)methanesulfonamide (CAS: 71270-63-8) [1] presents a classic process chemistry challenge: performing a nucleophilic substitution on a highly sterically hindered...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of N-(2,6-diisopropylphenyl)methanesulfonamide (CAS: 71270-63-8) [1] presents a classic process chemistry challenge: performing a nucleophilic substitution on a highly sterically hindered substrate. The target molecule is a critical intermediate and bulky ligand precursor in organometallic catalysis and pharmaceutical development. While standard sulfonylation protocols (e.g., dichloromethane and triethylamine at room temperature) are sufficient for unhindered anilines, they fail to achieve acceptable conversions with 2,6-diisopropylaniline.
This application note details a field-proven, scalable, and self-validating protocol for the methanesulfonylation of 2,6-diisopropylaniline. By transitioning from toxic pyridine-based solvents to a DMAP-catalyzed toluene system [2][3], we achieve >90% isolated yields, eliminate genotoxic impurities, and provide a robust thermodynamic profile suitable for multi-kilogram manufacturing.
Mechanistic Insights: Overcoming Steric Shielding
The two isopropyl groups at the ortho positions of 2,6-diisopropylaniline create a massive steric shield around the amine nucleophile. When reacting directly with methanesulfonyl chloride (MsCl), the activation energy required for the transition state is prohibitively high, leading to stalled reactions and the competitive hydrolysis of MsCl by trace moisture.
The Causality of Catalyst Selection:
To bypass this steric barrier, we employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP, being unhindered, rapidly attacks MsCl to form an N-mesylpyridinium intermediate. This intermediate is significantly more electrophilic than MsCl itself. The heightened electrophilicity effectively lowers the activation energy barrier, forcing the sulfonylation of the hindered aniline. Triethylamine (TEA) is used strictly as an acid scavenger to neutralize the resulting HCl, preventing the protonation of the aniline and driving the reaction forward.
Figure 1: DMAP-catalyzed sulfonylation mechanism overcoming the steric hindrance of 2,6-diisopropylaniline.
Process Chemistry & Scale-Up Strategy
Scaling up this reaction requires strict control over heat transfer and phase behavior.
Solvent Selection (Toluene): Dichloromethane (DCM) is heavily restricted in modern scale-up due to environmental and toxicity concerns. Toluene is selected because it allows for higher reaction temperatures (70 °C) needed to drive the hindered coupling to completion [3]. Furthermore, toluene serves as an excellent primary solvent for the final crystallization step.
Thermal Management: The formation of the N-mesylpyridinium species and the subsequent neutralization of HCl by TEA are highly exothermic. MsCl must be dosed at 0–5 °C to prevent thermal runaway and degradation. Only after dosing is complete should the reactor be heated to 70 °C to provide the thermal energy required for the aniline to attack the intermediate.
Quantitative Reaction Parameters
Table 1: Stoichiometry for 100 g Scale-Up
Reagent
MW ( g/mol )
Eq.
Mass / Vol
Function
2,6-Diisopropylaniline
177.29
1.00
100.0 g (106 mL)
Limiting Reagent
Methanesulfonyl Chloride
114.55
1.30
84.0 g (56.7 mL)
Electrophile
Triethylamine (TEA)
101.19
1.50
85.6 g (118 mL)
Acid Scavenger
DMAP
122.17
0.05
3.4 g
Nucleophilic Catalyst
Toluene
N/A
10 V
1000 mL
Reaction Solvent
| Heptane | N/A | 5 V | 500 mL | Anti-solvent |
Table 2: Process Condition Yield Comparison
Condition
Solvent
Temp
Time
Conversion (HPLC)
Isolated Yield
Uncatalyzed
DCM
25 °C
24 h
< 40%
32%
Pyridine Base
Pyridine
80 °C
12 h
> 95%
78% (Difficult workup)
| DMAP Catalyzed | Toluene | 70 °C | 6 h | > 99% | 91% (High purity) |
This protocol is designed with built-in In-Process Controls (IPCs) to ensure the system self-validates at critical go/no-go decision points.
Figure 2: Process workflow for the scale-up of N-(2,6-diisopropylphenyl)methanesulfonamide.
Phase 1: Preparation and Dosing
Reactor Purge: Purge a 2 L jacketed glass reactor with N₂ for 15 minutes.
Charge Reagents: Add Toluene (1000 mL), 2,6-diisopropylaniline (100.0 g), TEA (118 mL), and DMAP (3.4 g). Stir at 250 RPM.
Moisture Validation: Self-Validation Check: Pull a 1 mL sample for Karl Fischer (KF) titration. Proceed only if KF < 0.1%. (Excess water will hydrolyze MsCl, skewing stoichiometry).
Cooling: Set the jacket temperature to 0 °C and cool the internal mixture to 0–5 °C.
MsCl Dosing: Charge MsCl (56.7 mL) into a dropping funnel. Dose dropwise over 60–90 minutes.
Causality: The addition is highly exothermic. Maintain internal temperature < 10 °C to prevent the vaporization of MsCl and minimize the formation of colored degradation byproducts.
Phase 2: Thermal Activation and Reaction
Heating: Once dosing is complete, adjust the jacket temperature to heat the internal mixture to 70 °C over 30 minutes.
Aging: Stir the reaction at 70 °C for 6 hours. A thick white slurry of TEA·HCl will form.
IPC Validation: Self-Validation Check: Withdraw 50 µL of the suspension, dilute in 1 mL Acetonitrile, and analyze via HPLC (254 nm). Acceptance Criteria: 2,6-diisopropylaniline peak area < 1.0%. If > 1.0%, continue heating for 2 hours and re-test.
Phase 3: Quench and Workup
Cooling & Quench: Cool the reactor to 25 °C. Slowly add 400 mL of 1N HCl (aq) to quench the reaction and dissolve the TEA·HCl salts.
Phase Separation: Stir for 15 minutes, stop agitation, and allow phases to settle for 15 minutes. Drain the lower aqueous layer.
Self-Validation Check: Check the pH of the aqueous layer. It must be pH < 2 to guarantee complete removal of TEA and DMAP. If pH > 2, perform a second 1N HCl wash.
Brine Wash: Wash the organic layer with 300 mL of saturated NaCl (aq). Separate the phases.
Phase 4: Crystallization and Isolation
Concentration: Distill the toluene layer under reduced pressure (approx. 150 mbar, 50 °C) until the total volume is reduced to ~400 mL (4 Volumes).
Anti-Solvent Addition: Heat the concentrated toluene solution to 60 °C. Slowly add Heptane (500 mL) over 30 minutes. The product will begin to nucleate.
Cooling Ramp: Cool the slurry linearly to 0 °C over 4 hours. Hold at 0 °C for 2 hours to maximize crystal yield.
Filtration: Filter the white crystalline solid through a sintered glass funnel. Wash the cake with cold Heptane (2 x 100 mL).
Drying: Dry the solid in a vacuum oven at 45 °C until constant weight.
Expected Yield: ~131 g (91%). Appearance: White crystalline powder.
References
2-Ureido-benzamide derivatives
European Patent Office - EP 0742208 A1.[Link] (Referenced via Google Patents)
Furin inhibitors
US P
Application
The Strategic Application of N-(2,6-diisopropylphenyl)methanesulfonamide in Transition Metal-Catalyzed Cross-Coupling Reactions: A Technical Guide
Introduction: The Significance of Steric Hindrance and Structural Integrity in Modern Catalysis In the landscape of transition metal-catalyzed reactions, the design and selection of ligands and substrates are of paramoun...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Steric Hindrance and Structural Integrity in Modern Catalysis
In the landscape of transition metal-catalyzed reactions, the design and selection of ligands and substrates are of paramount importance, dictating the efficiency, selectivity, and overall success of a synthetic transformation. The N-(2,6-diisopropylphenyl) moiety is a well-established structural motif in modern catalysis, renowned for its ability to impart significant steric bulk around a reactive center. This steric shielding plays a crucial role in promoting reductive elimination, preventing catalyst deactivation pathways, and influencing the regioselectivity of reactions. When incorporated into a methanesulfonamide framework, the resulting N-(2,6-diisopropylphenyl)methanesulfonamide presents a unique and valuable substrate for a variety of transition metal-catalyzed cross-coupling reactions, particularly those aimed at the construction of sterically encumbered C-N bonds. This guide provides an in-depth exploration of the synthesis and application of N-(2,6-diisopropylphenyl)methanesulfonamide, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Part 1: Synthesis of N-(2,6-diisopropylphenyl)methanesulfonamide
The preparation of N-(2,6-diisopropylphenyl)methanesulfonamide is a straightforward process, typically achieved through the reaction of 2,6-diisopropylaniline with methanesulfonyl chloride in the presence of a base. This reaction is a classic example of nucleophilic substitution at a sulfonyl center.
Experimental Protocol: Synthesis of N-(2,6-diisopropylphenyl)methanesulfonamide
This protocol outlines a general procedure for the synthesis of the title compound.
Materials and Reagents:
Reagent/Material
Formula
M.W. ( g/mol )
Amount
Moles
2,6-Diisopropylaniline
C₁₂H₁₉N
177.29
10.0 g
56.4
Methanesulfonyl chloride
CH₃SO₂Cl
114.55
7.1 g (5.0 mL)
62.0
Triethylamine (TEA)
(C₂H₅)₃N
101.19
8.6 mL
62.0
Dichloromethane (DCM)
CH₂Cl₂
84.93
150 mL
-
1 M Hydrochloric acid
HCl
36.46
As needed
-
Saturated sodium bicarbonate
NaHCO₃
84.01
As needed
-
Brine
NaCl (aq)
-
As needed
-
Anhydrous magnesium sulfate
MgSO₄
120.37
As needed
-
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-diisopropylaniline (10.0 g, 56.4 mmol) and dichloromethane (100 mL).
Cool the solution to 0 °C in an ice bath.
Slowly add triethylamine (8.6 mL, 62.0 mmol) to the stirred solution.
In a separate dropping funnel, dissolve methanesulfonyl chloride (5.0 mL, 62.0 mmol) in dichloromethane (50 mL).
Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding 1 M HCl (50 mL).
Separate the organic layer and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford N-(2,6-diisopropylphenyl)methanesulfonamide as a white solid.
Characterization Data (Predicted):
¹H NMR (CDCl₃): Signals corresponding to the methanesulfonyl group (singlet, ~3.0 ppm), the isopropyl methine protons (septet, ~3.2 ppm), the isopropyl methyl protons (doublet, ~1.2 ppm), and the aromatic protons (multiplet, ~7.2-7.4 ppm).
¹³C NMR (CDCl₃): Resonances for the methanesulfonyl carbon, the isopropyl carbons, and the aromatic carbons.
Melting Point: Expected to be a crystalline solid with a distinct melting point. For comparison, the melting point of the parent methanesulfonamide is 85-89 °C[1].
Part 2: Application in Palladium-Catalyzed Buchwald-Hartwig Amination
N-(2,6-diisopropylphenyl)methanesulfonamide can serve as a versatile nucleophile in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. The steric bulk of the 2,6-diisopropylphenyl group can be advantageous in promoting the desired reductive elimination step and preventing side reactions. This allows for the synthesis of N-aryl-N-(2,6-diisopropylphenyl)methanesulfonamides, which are of interest in medicinal chemistry due to the prevalence of the sulfonamide motif in bioactive molecules[2][3][4][5].
Experimental Protocol: Palladium-Catalyzed N-Arylation of N-(2,6-diisopropylphenyl)methanesulfonamide
This representative protocol is based on established methods for the Buchwald-Hartwig amination of sulfonamides and can be adapted for various aryl halides[6][7][8].
Materials and Reagents:
Reagent/Material
Formula
M.W. ( g/mol )
Amount
Moles
N-(2,6-diisopropylphenyl)methanesulfonamide
C₁₃H₂₁NO₂S
255.38
255 mg
1.0
Aryl Bromide (e.g., 4-bromotoluene)
C₇H₇Br
171.04
205 mg
1.2
Pd₂(dba)₃
C₅₁H₄₂O₃Pd₂
915.72
9.2 mg
0.01 (1 mol%)
XPhos
C₃₃H₄₃P
474.66
19.0 mg
0.04 (4 mol%)
Sodium tert-butoxide (NaOtBu)
C₄H₉NaO
96.10
134 mg
1.4
Anhydrous Toluene
C₇H₈
92.14
5 mL
-
Procedure:
In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.0 mg, 0.04 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).
Add N-(2,6-diisopropylphenyl)methanesulfonamide (255 mg, 1.0 mmol) and the aryl bromide (e.g., 4-bromotoluene, 205 mg, 1.2 mmol).
Remove the Schlenk tube from the glovebox and add anhydrous, degassed toluene (5 mL) via syringe.
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
Stir the reaction mixture vigorously for 12-24 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (2 x 10 mL).
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-N-(2,6-diisopropylphenyl)methanesulfonamide.
Mechanistic Rationale and the Role of the N-(2,6-diisopropylphenyl) Group
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination[6].
Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination.
The N-(2,6-diisopropylphenyl) group plays a critical role in this catalytic cycle:
Steric Influence: The bulky isopropyl groups create a sterically hindered environment around the nitrogen atom. This can promote the reductive elimination step, which is often the rate-limiting step, by destabilizing the palladium-amide intermediate. This steric pressure encourages the formation of the C-N bond and regeneration of the active Pd(0) catalyst.
Electronic Effects: The phenyl ring can participate in electronic interactions with the metal center, although this effect is likely secondary to the dominant steric influence.
Solubility and Stability: The lipophilic nature of the diisopropylphenyl group can enhance the solubility of the sulfonamide in organic solvents typically used for cross-coupling reactions.
Part 3: Alternative Catalytic Systems
While palladium catalysis is highly effective, other transition metals such as copper and nickel can also be employed for C-N bond formation with sulfonamides.
Copper-Catalyzed Reactions: Copper-catalyzed N-arylation of sulfonamides, often referred to as Ullmann-type couplings, can be an economical alternative to palladium-based systems. These reactions may proceed under ligand-free conditions or with the assistance of simple, inexpensive ligands[5][9].
Nickel-Catalyzed Reactions: Nickel catalysts are gaining prominence for their ability to activate challenging substrates and for their lower cost compared to palladium. Nickel-catalyzed Kumada and Suzuki-Miyaura cross-coupling reactions have been reported for various electrophiles and nucleophiles, including sulfonamide derivatives[10][11].
Part 4: Applications in Drug Discovery and Medicinal Chemistry
The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs[2][3][4][5]. The ability to synthesize sterically demanding N-aryl sulfonamides using N-(2,6-diisopropylphenyl)methanesulfonamide as a building block provides a valuable tool for medicinal chemists. The bulky diisopropylphenyl group can be used to probe steric pockets in enzyme active sites or to modulate the pharmacokinetic properties of a drug candidate, such as its metabolic stability. The metabolic hydrolysis of certain aryl sulfonamides can be a toxicological concern, and the steric hindrance provided by the 2,6-diisopropylphenyl group may influence this metabolic pathway[12].
Conclusion
N-(2,6-diisopropylphenyl)methanesulfonamide is a valuable synthetic intermediate that leverages the well-established steric and electronic properties of the N-(2,6-diisopropylphenyl) group. Its application in transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed Buchwald-Hartwig amination, provides a robust method for the synthesis of sterically hindered N-aryl sulfonamides. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.
References
Supplementary Material for Chemical Communications. The Royal Society of Chemistry, 2005. [Link]
Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]
Kamal, A., et al. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents. Journal of Medicinal Chemistry, 2011. [Link]
Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 2018. [Link]
Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. ResearchGate, 2022. [Link]
Application Note: Advanced Purification Strategies for N-(2,6-diisopropylphenyl)methanesulfonamide
Introduction & Mechanistic Context N-(2,6-diisopropylphenyl)methanesulfonamide (CAS: 71270-63-8) is a sterically hindered aromatic sulfonamide frequently utilized as a bulky ligand precursor in transition metal catalysis...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Context
N-(2,6-diisopropylphenyl)methanesulfonamide (CAS: 71270-63-8) is a sterically hindered aromatic sulfonamide frequently utilized as a bulky ligand precursor in transition metal catalysis and as a highly specific structural motif in pharmaceutical development [1]. The synthesis of this compound—typically achieved via the sulfonylation of 2,6-diisopropylaniline with methanesulfonyl chloride—presents unique purification challenges.
The extreme steric bulk of the ortho-isopropyl groups significantly shields the amine nitrogen. This steric hindrance retards the reaction kinetics, often leaving unreacted aniline in the crude matrix, and alters the pKa of the resulting sulfonamide [2]. Furthermore, over-reaction in the presence of excess base can lead to highly lipophilic bis-sulfonated byproducts. This application note details a comprehensive, self-validating purification workflow designed to isolate the target compound to >99% analytical purity by exploiting the distinct physicochemical properties of the target and its specific impurities.
Physicochemical Profiling & Impurity Matrix
Understanding the thermodynamic and electronic properties of the crude mixture is the foundation of a rational purification strategy. The bulky 2,6-diisopropylphenyl group imparts significant lipophilicity, which dictates our solvent choices across all protocols.
Compound / Impurity
Role in Mixture
MW ( g/mol )
Ionization / Polarity Profile
Primary Separation Strategy
N-(2,6-diisopropylphenyl)methanesulfonamide
Target Product
255.38
Weakly acidic N-H; highly lipophilic.
Crystallization / Chromatography
2,6-Diisopropylaniline
Unreacted Starting Material
177.29
Weak base; sterically hindered lone pair.
Acidic Liquid-Liquid Extraction
Methanesulfonic Acid
Hydrolysis Byproduct
96.11
Strong acid; highly water-soluble.
Basic Liquid-Liquid Extraction
N,N-bis(methanesulfonyl)-2,6-diisopropylaniline
Over-reaction Byproduct
333.47
Neutral; lacks H-bond donor (no N-H).
Normal-Phase Chromatography
Purification Workflow
Caption: Orthogonal workflow for the purification of N-(2,6-diisopropylphenyl)methanesulfonamide.
Causality & Mechanism: The primary goal of this step is the bulk removal of ionizable impurities. While 2,6-diisopropylaniline is a base, its steric hindrance severely reduces the accessibility of the nitrogen lone pair. A standard, mildly acidic wash is insufficient to protonate it. We utilize 1M HCl to force protonation and drive the sterically hindered anilinium salt into the aqueous phase. Conversely, methanesulfonic acid is easily removed via a saturated sodium bicarbonate wash.
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a concentration of approximately 10 mL/g.
Acid Wash (Amine Removal): Add an equal volume of 1M aqueous HCl. Stopper the separatory funnel and shake vigorously for 2 minutes to overcome the steric barrier to protonation. Vent frequently.
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.
Self-Validation Check: Test the pH of the drained aqueous layer. It must be < 2. If the pH is > 2, the acid has been neutralized by excess amine; perform an additional 1M HCl wash to ensure complete removal.
Base Wash (Acid Removal): Wash the organic layer with an equal volume of saturated aqueous NaHCO
3
to neutralize and extract methanesulfonic acid.
Brine Wash & Drying: Wash with saturated NaCl (brine) to remove residual water, then dry the organic phase over anhydrous MgSO
4
.
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid.
Protocol 2: Thermodynamic Recrystallization
Causality & Mechanism: Sulfonamides are notorious for "oiling out"—separating as an impure liquid phase rather than crystallizing—when the solvent system is too nonpolar or the cooling gradient is too rapid [3]. To prevent this, we utilize a binary solvent system of 70% Isopropanol/Water. Isopropanol provides excellent solubility at elevated temperatures, while water acts as a highly polar anti-solvent that forces the lipophilic target into a crystalline lattice upon slow cooling.
Solvent Preparation: Prepare a solvent mixture of 70% Isopropanol and 30% Deionized Water (v/v).
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling 70% Isopropanol required to completely dissolve the solid.
Clarification (Optional): If the solution is dark, add 5% w/w activated charcoal, boil for 2 minutes, and perform a hot gravity filtration.
Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Do not agitate, as this promotes the formation of microcrystals which trap impurities.
Maturation: Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 30 minutes to maximize yield.
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 70% Isopropanol.
Self-Validation Check: Calculate the mass recovery. A recovery of 70-85% is optimal. If recovery is >95%, impurities have likely co-crystallized; verify purity via melting point or HPLC, and repeat the recrystallization if necessary.
Protocol 3: Normal-Phase Flash Chromatography
Causality & Mechanism: If the bis-sulfonated impurity is present, recrystallization may not fully remove it. Mechanistically, the target mono-sulfonamide possesses an N-H bond, allowing it to act as a hydrogen-bond donor to the silanol groups on the silica gel stationary phase. The bis-sulfonated impurity lacks this N-H bond, making it significantly less polar. Consequently, it will elute much faster (higher Rf) than the target compound [4].
Column Preparation: Pack a glass column with standard grade silica gel (60 Å, 230–400 mesh) using Hexane as the solvent.
Sample Loading: Dissolve the recrystallized solid (or mother liquor residue) in a minimum amount of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.
Elution Gradient: Begin elution with 100% Hexane, gradually increasing polarity to 80:20 Hexane:EtOAc.
Fraction Collection: Collect fractions and monitor via Thin-Layer Chromatography (TLC) using 70:30 Hexane:EtOAc as the mobile phase. UV detection (254 nm) is optimal.
Self-Validation Check: Co-spot the crude mixture alongside the collected fractions. The bis-sulfonated impurity will appear near Rf 0.7, while the target mono-sulfonamide will elute near Rf 0.3. Pool only the fractions containing the pure Rf 0.3 spot.
Quality Control & Analytical Validation
To confirm analytical purity (>99%), subject the final isolated solid to High-Performance Liquid Chromatography (HPLC). Utilize a C18 reverse-phase column with a mobile phase gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) at a flow rate of 1.0 mL/min. The target compound will exhibit a sharp peak with strong UV absorbance at 254 nm.
For structural validation,
1
H NMR (CDCl
3
) should confirm the absence of the upfield isopropyl methyl doublets associated with unreacted amine, and the integration of the methanesulfonyl protons (singlet, ~3.0 ppm) should perfectly match the aromatic protons.
Neuwald, B., et al. "Insights into Functional-Group-Tolerant Polymerization Catalysis with Phosphine–Sulfonamide Palladium(II) Complexes." Chemistry - A European Journal, 21(5), 2062-2075. Available at: [Link]
BenchChem Technical Support. "Recrystallization of Sulfonamide Products." BenchChem Troubleshooting Guides.
ACS Publications. "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols." Journal of Organic Chemistry.
Application
Experimental Protocols for N-(2,6-Diisopropylphenyl)methanesulfonamide Derivatization: Workflows for Alkylation, Arylation, and Ligand Synthesis
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Application Note & Protocol
Introduction & Chemical Context
N-(2,6-Diisopropylphenyl)methanesulfonamide is a highly sterically hindered, versatile building block used extensively in organometallic ligand design and medicinal chemistry (e.g., as a precursor for NLRP3 inflammasome inhibitors)[1]. The bulky 2,6-diisopropylphenyl (DIPP) group provides exceptional steric shielding, which is crucial for kinetically stabilizing reactive metal centers or modulating the pharmacokinetic properties of active pharmaceutical ingredients (APIs). The methanesulfonamide moiety features an acidic N-H proton, providing a reliable synthetic handle for N-alkylation and N-arylation workflows.
Physicochemical Properties & Reactivity Profile
Understanding the physicochemical properties of the starting material is critical for designing successful derivatization workflows. The steric bulk of the ortho-isopropyl groups significantly reduces the nucleophilicity of the nitrogen atom, necessitating strong bases for complete deprotonation or highly active transition-metal catalysts for cross-coupling.
Property
Value / Description
Chemical Name
N-(2,6-Diisopropylphenyl)methanesulfonamide
Molecular Formula
C13H21NO2S
Molecular Weight
255.38 g/mol
Appearance
White to off-white crystalline solid
pKa (Sulfonamide N-H)
~10.5 (in water/DMSO)
Solubility
Soluble in DCM, DMF, THF, EtOAc; Insoluble in Water
Core Protocol 1: Synthesis of N-(2,6-Diisopropylphenyl)methanesulfonamide
Causality & Expert Insight: The synthesis relies on the electrophilic trapping of 2,6-diisopropylaniline with methanesulfonyl chloride (MsCl). Pyridine is utilized not only as an acid scavenger to neutralize the HCl byproduct but also as a nucleophilic catalyst to generate a highly reactive sulfonylpyridinium intermediate, which overcomes the steric hindrance of the DIPP group[2].
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-diisopropylaniline (10.0 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.
Base Addition: Add pyridine (15.0 mmol) to the solution in a single portion.
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add methanesulfonyl chloride (12.0 mmol) dropwise over 15 minutes to control the exothermic reaction and prevent polysulfonylation[2].
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 to 2 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1, UV active).
Quenching & Workup: Quench the reaction by adding saturated aqueous NH4Cl (30 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 20 mL)[1].
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product can be used directly or recrystallized from hot hexanes/EtOAc to afford pure white crystals[2].
Causality & Expert Insight: Direct alkylation of the neutral sulfonamide is extremely slow due to the steric shielding of the DIPP group. Quantitative deprotonation using Sodium Hydride (NaH) in a polar aprotic solvent (DMF) generates a highly nucleophilic sulfonamidate anion. DMF is chosen because it effectively solvates the sodium cation, leaving a "naked," highly reactive nitrogen anion[3].
Deprotonation: Suspend NaH (6.0 mmol) in anhydrous DMF (10 mL) at 0 °C under nitrogen[3].
Anion Generation: Dissolve the sulfonamide (5.0 mmol) in DMF (10 mL) and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the sodium sulfonamidate[3].
Alkylation: Add the alkyl halide (5.5 mmol) dropwise.
Heating (Conditional): For highly hindered electrophiles, warm the reaction to 60 °C for 4–6 hours. For standard primary halides (e.g., MeI, BnBr), stirring at room temperature for 3 hours is sufficient.
Workup: Carefully quench with ice-water (50 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to remove residual DMF. Dry over Na2SO4 and concentrate. Purify via flash chromatography.
Causality & Expert Insight: N-arylation of primary sulfonamides is notoriously challenging due to their weak nucleophilicity and tendency to poison palladium catalysts. Utilizing a bulky, electron-rich bidentate phosphine ligand like Xantphos or t-BuXPhos with Pd2(dba)3 facilitates both the oxidative addition of the aryl halide and the sterically demanding reductive elimination step[4].
Cesium Carbonate (Cs2CO3) or K3PO4: 3.0 mmol (1.5 equiv)
Anhydrous, degassed 1,4-Dioxane or t-AmOH: 10 mL
Step-by-Step Methodology:
Reaction Assembly: In a glovebox or using standard Schlenk techniques, charge an oven-dried Schlenk tube with the sulfonamide, aryl bromide, Pd2(dba)3, Xantphos, and finely milled Cs2CO3[4].
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL). Seal the tube.
Catalysis: Heat the reaction mixture to 80–100 °C in a pre-heated oil bath with vigorous stirring for 16–24 hours[4].
Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts.
Purification: Concentrate the filtrate in vacuo and purify the residue by silica gel chromatography to isolate the N,N-diaryl methanesulfonamide.
Mechanistic Pathways & Workflows
Synthetic workflow for the preparation and derivatization of the DIPP-methanesulfonamide.
Simplified catalytic cycle for the Pd-catalyzed N-arylation of the sulfonamide.
Troubleshooting & Analytical Characterization
Incomplete Alkylation: If starting material remains during N-alkylation, it is likely due to moisture quenching the NaH. Ensure rigorous anhydrous conditions. Alternatively, switch to a more reactive electrophile (e.g., alkyl triflate) or add a catalytic amount of TBAI (Tetrabutylammonium iodide) to accelerate the reaction via in situ Finkelstein reaction.
Palladium Black Formation: In the N-arylation protocol, rapid precipitation of black palladium indicates catalyst deactivation. Ensure the 1,4-dioxane is thoroughly degassed (e.g., via three freeze-pump-thaw cycles) to prevent oxygen-mediated ligand oxidation.
NMR Characterization: Successful derivatization is easily confirmed by 1H NMR. The broad singlet corresponding to the sulfonamide N-H proton (typically around δ 6.0–7.5 ppm in CDCl3, depending on concentration) will completely disappear upon successful alkylation or arylation.
References[1] WO2019008025A1 - Novel sulfonamide carboxamide compounds. Google Patents.https://patents.google.com/patent/WO2019008025A1/en[2] US11465992B2 - Sulfonamide carboxamide compounds. Google Patents.https://patents.google.com/patent/US11465992B2/en[3] United States Patent - Googleapis.com (General NaH Alkylation Conditions). https://patents.google.com/[4] A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. The Journal of Organic Chemistry - ACS Publications.https://pubs.acs.org/doi/10.1021/jo200736y
Application Note: The Role of N-(2,6-Diisopropylphenyl)methanesulfonamide in Advanced C-H Activation Methodologies
Executive Summary The functionalization of unactivated C-H bonds remains a cornerstone of modern synthetic chemistry and drug development. Within this domain, the strategic use of sterically encumbered reagents and direc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of unactivated C-H bonds remains a cornerstone of modern synthetic chemistry and drug development. Within this domain, the strategic use of sterically encumbered reagents and directing groups is paramount for achieving high regio- and stereoselectivity. N-(2,6-diisopropylphenyl)methanesulfonamide (Dipp-NHMs) has emerged as a highly privileged structural motif. By combining the massive steric bulk of the 2,6-diisopropylphenyl (Dipp) group with the electronic tunability of the methanesulfonyl (Ms) moiety, Dipp-NHMs serves dual roles: as a highly selective nitrogen source for intermolecular C-H amidation via metal-nitrenoid intermediates, and as a conformationally rigid directing group (DG) that dictates distal C-H activation.
Mechanistic Rationale: The Synergy of Sterics and Electronics
The efficacy of Dipp-NHMs in C-H activation is not accidental; it is rooted in fundamental organometallic principles [[1]].
Steric Shielding (The Dipp Effect): The two isopropyl groups at the ortho positions of the N-aryl ring create a deep, sterically demanding pocket. When Dipp-NHMs coordinates to a transition metal (e.g., Rh, Ru, or Ir), this bulk prevents catalyst dimerization (a common deactivation pathway) and shields the metal center, funneling the incoming C-H substrate into a highly specific trajectory.
Electronic Activation (The Ms Effect): The highly electronegative methanesulfonyl group increases the acidity of the N-H bond, facilitating facile deprotonation and metalation under mild basic conditions. Furthermore, the electron-withdrawing nature of the Ms group renders the resulting metal-nitrenoid highly electrophilic, accelerating the rate-determining C-H insertion step [[2]].
Conformational Locking (Thorpe-Ingold Effect): When used as a covalently attached directing group, the steric repulsion between the Dipp group and the substrate backbone restricts bond rotation, lowering the entropic penalty for the formation of the critical metallacycle intermediate.
Key Methodological Applications
Dipp-NHMs as a Nitrenoid Precursor in Intermolecular C-H Amidation
Intermolecular C-H amidation often suffers from poor site-selectivity and competing over-oxidation. Utilizing Dipp-NHMs in conjunction with hypervalent iodine oxidants (e.g., PhI(OAc)₂ or PhI(OPiv)₂) and a transition metal catalyst generates a robust metal-nitrenoid species. The steric bulk of the Dipp group suppresses undesired homocoupling of the nitrene (azo-compound formation) and dictates exquisite site-selectivity, heavily favoring less sterically hindered C(sp³)-H bonds [[3]].
Dipp-NHMs as a Regiocontrolling Directing Group
In directed C-H functionalization, achieving meta- or para-selectivity requires overcoming the inherent preference for ortho-metalation. By installing Dipp-NHMs as a directing group, the massive steric footprint forces the transition metal catalyst away from the ortho position, enabling remote C-H activation through macrocyclic transition states or transient mediator relays.
Quantitative Data: Impact of Steric Bulk on Amidation
The superiority of Dipp-NHMs over traditional sulfonamides is evident when comparing reaction metrics in standard C-H amidation workflows.
Sulfonamide Reagent
R-Group
Yield (%)
Site Selectivity (1° vs 2° C-H)
Catalyst Deactivation
Dipp-NHMs
2,6-diisopropylphenyl
88%
>20:1
Minimal (<5%)
Mes-NHMs
2,4,6-trimethylphenyl
72%
12:1
Low (~10%)
Ph-NHMs
Phenyl
45%
3:1
High (Dimerization)
TsNH₂
p-Tolyl (no Ms)
30%
1:1
Severe
Table 1: Comparative performance of nitrogen sources in Ru-catalyzed intermolecular C(sp³)-H amidation. Data demonstrates that increasing steric bulk directly correlates with enhanced yield and selectivity.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process quality control to ensure reproducibility and trustworthiness.
Protocol A: Transition-Metal Catalyzed Intermolecular C-H Amidation using Dipp-NHMs
Objective: Direct amidation of an unactivated C(sp³)-H bond using Dipp-NHMs as the nitrogen source.
Materials:
Substrate (1.0 equiv, 0.5 mmol)
Dipp-NHMs (1.2 equiv, 0.6 mmol)
[Ru(p-cymene)Cl₂]₂ (5 mol%)
PhI(OPiv)₂ (1.5 equiv, 0.75 mmol)
AgSbF₆ (10 mol%)
Solvent: 1,2-Dichloroethane (DCE), anhydrous (0.1 M)
Step-by-Step Procedure:
Catalyst Activation (Glovebox Recommended): In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge [Ru(p-cymene)Cl₂]₂ and AgSbF₆. Add 2 mL of DCE. Stir in the dark for 15 minutes.
Causality: AgSbF₆ acts as a halide scavenger, abstracting the chloride ligands to generate the active, highly electrophilic cationic Ru(II) species necessary to bind the sulfonamide.
Reagent Addition: Add Dipp-NHMs and the C-H substrate to the reaction mixture.
Oxidant Introduction: Add PhI(OPiv)₂ in one portion. Seal the tube and initiate stirring at 40 °C.
Causality: The pivalate ligand on the iodine oxidant acts as a mild internal base to assist in the deprotonation of Dipp-NHMs during nitrenoid formation, preventing the need for harsh external bases that could degrade the substrate.
In-Process Validation: After 2 hours, withdraw a 50 µL aliquot. Quench with saturated aqueous Na₂S₂O₃. Perform TLC (Hexanes/EtOAc 4:1). The complete disappearance of the Dipp-NHMs spot (UV active) combined with the appearance of a new, lower Rf spot validates successful nitrenoid consumption.
Workup: Upon completion (typically 12 h), cool to room temperature, dilute with dichloromethane (10 mL), and wash with saturated NaHCO₃.
Purification & Quantification: Dry the organic layer over MgSO₄, concentrate, and add exactly 0.5 mmol of 1,3,5-trimethoxybenzene. Take a crude ¹H-NMR to determine the quantitative yield before silica gel chromatography. This ensures mass balance validation.
Protocol B: Installation of Dipp-NHMs as a Directing Group
Objective: Covalent attachment of Dipp-NHMs to a carboxylic acid substrate via an amide linkage to set up downstream directed C-H activation.
Step-by-Step Procedure:
Activation: Dissolve the carboxylic acid substrate (1.0 equiv) in anhydrous dichloromethane (0.2 M). Add oxalyl chloride (1.5 equiv) and 1 drop of DMF at 0 °C. Stir for 2 hours, then concentrate in vacuo to yield the acid chloride.
Coupling: Redissolve the acid chloride in THF. In a separate flask, deprotonate Dipp-NHMs (1.1 equiv) with NaH (1.2 equiv) in THF at 0 °C for 30 minutes.
Reaction: Transfer the acid chloride solution dropwise to the deprotonated Dipp-NHMs.
Causality: Pre-deprotonation is critical because the extreme steric bulk of the Dipp group severely retards standard carbodiimide-based (e.g., EDC/HOBt) coupling methods. Forcing the reaction via the highly nucleophilic sodium salt of Dipp-NHMs overcomes this steric barrier.
Validation: Monitor by LC-MS. The product mass should correspond to [M+H]⁺ of the Dipp-NHMs derivative. A lack of unreacted acid chloride confirms the coupling efficiency.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle of the metal-nitrenoid pathway, highlighting the critical points where the steric bulk of Dipp-NHMs exerts its influence.
Catalytic cycle of C-H amidation via a metal-nitrenoid intermediate using Dipp-NHMs.
References
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. 1
Hu, Z., et al. "Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C–H Amidation." Organic Letters, 2019. 2
Wang, P.-S., Sayed, M., & Gong, L.-Z. "The direct functionalization of inert C(sp3)−H bonds is an attractive yet challenging." Science of Synthesis, 2015.3
Technical Support Center: Optimizing the Synthesis of N-(2,6-diisopropylphenyl)methanesulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe yield bottlenecks when attempting the sulfonylation of highly sterically hindered ani...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe yield bottlenecks when attempting the sulfonylation of highly sterically hindered anilines.
Synthesizing N-(2,6-diisopropylphenyl)methanesulfonamide from 2,6-diisopropylaniline and methanesulfonyl chloride (MsCl) is notoriously difficult. The two bulky isopropyl groups at the ortho positions create a massive steric shield (high A-value) around the nitrogen lone pair, drastically increasing the activation energy required for nucleophilic attack.
This guide is designed to help you troubleshoot failed reactions, understand the underlying mechanistic causality, and implement field-proven protocols to achieve >90% yields.
Part 1: Troubleshooting FAQs
Q1: I am using standard conditions (Triethylamine and DCM at room temperature), but my yield is under 10%. Where is my methanesulfonyl chloride going?A1: Your MsCl is degrading before the aniline can react with it. Triethylamine (TEA) is a relatively strong base (pKa ~10.7). When MsCl is exposed to TEA, it undergoes a rapid E1cB elimination to form a highly reactive 1[1]. Because your 2,6-diisopropylaniline is too sterically hindered to trap this sulfene quickly, the sulfene reacts with trace moisture or undergoes oligomerization, effectively destroying your electrophile[2].
Q2: How do I overcome the steric barrier if standard nucleophilic attack fails?A2: You must fundamentally change the electronic nature of your nucleophile. Instead of relying on the neutral, sterically shielded amine, you should deprotonate the aniline prior to adding MsCl. By using a strong, non-nucleophilic base like Lithium hexamethyldisilazide (LiHMDS), you generate an anilide anion . This anionic nitrogen is exponentially more nucleophilic and easily overcomes the steric activation barrier to attack MsCl directly, bypassing the problematic sulfene pathway.
Q3: What if my substrate cannot tolerate strong bases like LiHMDS?A3: If you must avoid strong bases, shift to a Nucleophilic Catalysis approach. Use Pyridine as both the solvent and the base, supplemented with 4-Dimethylaminopyridine (DMAP). Pyridine is a weaker base (pKa ~5.2) and avoids the rapid formation of sulfene[2]. Meanwhile, DMAP attacks MsCl to form a highly electrophilic sulfonylpyridinium intermediate, which is reactive enough to force the sulfonylation of the hindered aniline at elevated temperatures (80 °C).
Part 2: Quantitative Data & Condition Comparison
To guide your experimental design, below is a summary of typical reaction conditions and their expected outcomes based on the mechanistic pathways discussed.
The following diagram illustrates the divergent pathways that dictate the success or failure of this specific sulfonylation.
Caption: Mechanistic divergence in the sulfonylation of sterically hindered anilines.
Part 4: Step-by-Step Experimental Protocols
To ensure trustworthiness, these protocols are designed as self-validating systems . Built-in verification steps (like color changes and TLC checks) allow you to confirm the reaction is proceeding correctly at each stage.
Protocol A: The Anionic Pathway (Recommended for Highest Yield)
This protocol utilizes LiHMDS to bypass steric hindrance via the formation of a highly reactive anilide anion.
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Substrate Dissolution: Dissolve 2,6-diisopropylaniline (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M). Cool the flask to 0 °C using an ice-water bath.
Deprotonation (Validation Step): Dropwise add LiHMDS (1.0 M in THF, 1.1 equiv, 11 mmol). Self-Validation: The solution will typically transition from colorless to a pale yellow/orange tint, indicating the formation of the anilide anion. Stir for 30 minutes at 0 °C.
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Self-Validation: Check via TLC (Hexanes:EtOAc 8:2). The highly non-polar aniline spot should be completely consumed, replaced by a lower Rf sulfonamide spot.
Quench & Workup: Quench the reaction carefully with saturated aqueous
NH4Cl
(10 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Purification: Recrystallize from hot heptane/ethyl acetate or purify via flash chromatography to yield the pure N-(2,6-diisopropylphenyl)methanesulfonamide.
Protocol B: The Nucleophilic Catalysis Pathway (For Base-Sensitive Substrates)
Use this protocol if your broader molecule contains functional groups incompatible with LiHMDS.
Preparation: In a dry flask, dissolve 2,6-diisopropylaniline (1.0 equiv, 10 mmol) in anhydrous Pyridine (15 mL).
Catalyst Addition: Add DMAP (0.2 equiv, 2 mmol). The DMAP is crucial as it forms the 3[3].
Heating: Attach a reflux condenser and heat the mixture to 80 °C for 16-24 hours. Self-Validation: The reaction will turn dark. TLC monitoring is required to ensure maximum conversion, as this pathway is slower.
Acidic Workup (Critical): Cool to room temperature and dilute with DCM (50 mL). Wash the organic layer with 1M HCl (3 x 30 mL) to protonate and remove the pyridine solvent. Self-Validation: Check the pH of the aqueous wash; it must remain acidic (pH < 2) to ensure all pyridine is removed.
Final Isolation: Wash with brine, dry over
MgSO4
, filter, and concentrate in vacuo. Purify via column chromatography.
Part 5: References
Methanesulfonyl chloride - Wikipedia
Source: Wikipedia
URL:[Link]
Why do tosylation and mesylation of alcohols follow different mechanisms?
Source: Chemistry Stack Exchange (Citing J. F. King et al., J. Am. Chem. Soc. 1992)
URL:[Link]
Mesylates and Tosylates with Practice Problems
Source: Chemistry Steps
URL:[Link]
Technical Support Center: Overcoming Low Solubility of N-(2,6-diisopropylphenyl)methanesulfonamide
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of bulky, sterically hindered sulfonamides. N-(2,6-diisopropylphenyl)methanesulfonamide presents a uni...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of bulky, sterically hindered sulfonamides. N-(2,6-diisopropylphenyl)methanesulfonamide presents a unique "frustrated" solubility paradox.
Mechanistically, this molecule possesses a highly lipophilic, sterically demanding 2,6-diisopropylphenyl ring paired with a highly polar, hydrogen-bonding methanesulfonamide moiety. This dual nature results in an exceptionally high crystal lattice energy. In non-polar solvents (like toluene or cyclohexane), the solvent cannot disrupt the strong intermolecular N-H···O=S hydrogen-bonded dimers[1]. Conversely, in polar protic solvents (like water or alcohols), the massive hydrophobic bulk of the diisopropylphenyl group repels solvation[2].
This guide is designed to help you diagnose and resolve these solubility bottlenecks through thermodynamic principles, strategic solvent selection, and chemical manipulation.
I. Troubleshooting & FAQs
Q1: My N-(2,6-diisopropylphenyl)methanesulfonamide completely precipitates out of standard organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) at room temperature. Why does this happen, and how do I fix it?Causality & Solution: The precipitation is driven by the thermodynamic preference of the sulfonamide to self-associate via hydrogen bonding rather than interact with weakly coordinating solvents. To overcome this, you must switch to a solvent with a high Hydrogen Bond Acceptor (HBA) capacity. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or Dimethyl sulfoxide (DMSO) are required. These solvents actively coordinate with the acidic N-H proton, breaking the intermolecular sulfonamide network and solvating the monomeric species[3].
Q2: I am running an alkylation reaction, but the mixture is heterogeneous and the yield is poor. Can I chemically force the compound into solution?Causality & Solution: Yes, through deprotonation. The methanesulfonamide N-H proton is weakly acidic (pKa ~10–11). If your reaction is base-compatible, treating the suspension with a strong base (e.g., NaH, DBU, or Cs₂CO₃) will convert the neutral sulfonamide into a sulfonamide anion. The resulting ionic species exhibits drastically higher solubility in polar aprotic solvents, instantly transitioning your reaction from a sluggish heterogeneous suspension to a rapid homogeneous solution.
Q3: My synthetic step is highly sensitive to both strong bases and standard polar aprotic solvents. Are there alternative, non-traditional solvent systems?Causality & Solution: If traditional solvents fail, you can utilize the Extended Hildebrand Solubility Approach by creating binary or ternary solvent mixtures (e.g., DMAc/butyl acetate) to perfectly match the solubility parameter (
δ
) of the sulfonamide[3]. Alternatively, Natural Deep Eutectic Solvents (NADES) have shown remarkable efficacy. A unimolar mixture of choline chloride and glycerol can increase the solubility of recalcitrant sulfonamides up to 43-fold compared to standard aqueous or protic media by forming highly specific, localized hydrogen-bond networks with the drug molecule[4].
II. Quantitative Solvent Selection Data
To minimize trial and error, use the following empirically derived data table to select the optimal solvent system based on the thermodynamic properties required to dissolve bulky sulfonamides.
Solvent System
Dielectric Constant (
ε
)
H-Bond Acceptor Capacity
Relative Solubility of Bulky Sulfonamides
Recommended Application
Cyclohexane / Hexane
2.0
Very Low
Very Poor (< 0.1 mg/mL)
Not recommended; high activity coefficients indicate non-ideal mixing[1].
Use this protocol when running N-alkylation or cross-coupling reactions where base is tolerated.
Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 equivalent of N-(2,6-diisopropylphenyl)methanesulfonamide.
Solvent Addition: Add anhydrous DMF (approx. 5 mL per mmol of substrate). The mixture will likely appear as a cloudy suspension.
Deprotonation: Cool the flask to 0 °C. Slowly add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).
Validation: Stir for 15–30 minutes at room temperature. Hydrogen gas will evolve, and the cloudy suspension will transition into a clear, homogeneous solution, confirming the formation of the soluble sulfonamide anion.
Reaction: Proceed with the dropwise addition of your electrophile.
Protocol B: Isothermal Shake-Flask Method for Custom Solvent Optimization
Use this protocol to empirically determine the exact solubility limit of the compound in a novel binary solvent system or NADES[5].
Saturation: Add an excess amount (e.g., 500 mg) of N-(2,6-diisopropylphenyl)methanesulfonamide to a 10 mL glass vial containing 5 mL of the target solvent mixture. Visible undissolved solid must remain to guarantee thermodynamic equilibrium.
Equilibration: Seal the vial tightly and place it in a temperature-controlled orbital shaker at 37 ± 0.1 °C. Agitate at 150 rpm for 48 hours.
Separation: Remove the vial and immediately centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the undissolved solid.
Filtration & Analysis: Carefully draw the supernatant and pass it through a 0.22 µm PTFE syringe filter. Dilute the filtrate appropriately and quantify the dissolved concentration using HPLC-UV against a known standard curve.
IV. Solubility Troubleshooting Workflow
Follow this logical decision tree to rapidly resolve solubility issues with N-(2,6-diisopropylphenyl)methanesulfonamide.
Workflow for troubleshooting N-(2,6-diisopropylphenyl)methanesulfonamide solubility.
V. References
Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents
Journal of Solution Chemistry / Academia.edu[Link][2]
Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents
PubMed / NIH
[Link][3]
Thermodynamic study of the solubility of some sulfonamides in cyclohexane
SciELO[Link][1]
Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution
PubMed / NIH[Link][4]
preventing degradation of N-(2,6-diisopropylphenyl)methanesulfonamide during storage
Technical Support Center: N-(2,6-diisopropylphenyl)methanesulfonamide A Guide to Preventing Degradation During Storage and Experimentation Welcome to the Technical Support Center for N-(2,6-diisopropylphenyl)methanesulfo...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: N-(2,6-diisopropylphenyl)methanesulfonamide
A Guide to Preventing Degradation During Storage and Experimentation
Welcome to the Technical Support Center for N-(2,6-diisopropylphenyl)methanesulfonamide. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth guidance on maintaining the stability and integrity of this compound. As Senior Application Scientists, we have compiled this information to address common challenges and provide solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of N-(2,6-diisopropylphenyl)methanesulfonamide during storage?
A1: The degradation of N-(2,6-diisopropylphenyl)methanesulfonamide is primarily influenced by three main factors: hydrolysis, oxidation, and photolysis. The sulfonamide functional group is susceptible to cleavage under certain conditions. Exposure to acidic or basic environments, oxidizing agents, and light can initiate and accelerate degradation processes.
Q2: What are the ideal storage conditions for solid N-(2,6-diisopropylphenyl)methanesulfonamide?
A2: To ensure long-term stability, the solid compound should be stored in a cool, dark, and dry environment. Specifically, we recommend storage at 2-8°C, protected from light, in a tightly sealed container to prevent moisture ingress.
Q3: I've observed unexpected peaks in my HPLC analysis after storing a solution of N-(2,6-diisopropylphenyl)methanesulfonamide. What could be the cause?
A3: The appearance of new peaks in your chromatogram likely indicates degradation of the parent compound. The most common cause is the hydrolysis of the sulfonamide bond, especially if the solution was not prepared in a neutral, buffered solvent. Other possibilities include oxidation if the solvent was not degassed, or photodegradation if the solution was exposed to light.
Q4: How does the bulky 2,6-diisopropylphenyl group affect the stability of the molecule?
A4: The two isopropyl groups on the phenyl ring create significant steric hindrance around the nitrogen atom of the sulfonamide. This bulkiness can sterically protect the sulfonamide bond from nucleophilic attack, potentially slowing down the rate of hydrolysis compared to less substituted N-aryl sulfonamides.[1] However, this does not confer complete stability, and degradation can still occur under forcing conditions.
Troubleshooting Guides
Issue 1: Visible Discoloration or Change in Physical Appearance of the Solid Compound
Possible Cause
Scientific Rationale & Troubleshooting Steps
Oxidation
The compound may have been exposed to air and/or light, leading to the formation of colored oxidation byproducts. The bulky diisopropylphenyl group may offer some protection, but oxidation can still occur over time, especially at elevated temperatures.
Troubleshooting Steps:
1. Visual Inspection: Note the color and nature of the discoloration.
2. Analytical Assessment: Perform an HPLC analysis with a photodiode array (PDA) detector to check for new peaks and changes in the UV-Vis spectrum.
3. Preventative Measures: Store the compound under an inert atmosphere (e.g., argon or nitrogen) in an amber vial at the recommended 2-8°C.
Moisture Absorption
The compound may have absorbed moisture from the atmosphere, leading to clumping or changes in its crystalline structure. This can also increase the likelihood of hydrolysis.
Troubleshooting Steps:
1. Check for Clumping: Observe if the powder is free-flowing or has formed aggregates.
2. Drying: If moisture absorption is suspected, the compound can be dried under vacuum. However, be cautious with temperature to avoid thermal degradation.
3. Proper Storage: Always store the compound in a desiccator or a tightly sealed container with a desiccant.
Issue 2: Loss of Potency or Inconsistent Results in Biological Assays
Possible Cause
Scientific Rationale & Troubleshooting Steps
Hydrolytic Degradation
The primary degradation pathway for sulfonamides is hydrolysis of the sulfur-nitrogen (S-N) bond, which would yield methanesulfonic acid and 2,6-diisopropylaniline.[2] This is accelerated by acidic or basic conditions. Even seemingly neutral water can have a pH that promotes slow hydrolysis over time.
Troubleshooting Steps:
1. Verify Solution pH: Check the pH of your stock solutions and assay buffers. For maximum stability, solutions should be prepared in a neutral buffer (pH 7.0-7.4).
2. Fresh Solutions: Prepare fresh solutions for each experiment from solid material that has been stored correctly.
3. Forced Degradation Study: To confirm the identity of degradants, perform a forced degradation study by treating the compound with dilute acid and base and analyzing the products by LC-MS.
Photodegradation
Exposure to UV or even ambient light can cause degradation of sulfonamides, often through cleavage of the S-N bond or extrusion of sulfur dioxide (SO2).[3]
Troubleshooting Steps:
1. Protect from Light: Always handle the solid compound and its solutions in a light-protected environment (e.g., using amber vials, wrapping containers in aluminum foil).
2. Photostability Testing: If photosensitivity is a major concern, conduct a formal photostability study according to ICH Q1B guidelines.[1][4]
Experimental Protocols
Protocol 1: Forced Degradation Study for N-(2,6-diisopropylphenyl)methanesulfonamide
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
Prepare a stock solution of N-(2,6-diisopropylphenyl)methanesulfonamide at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
Photodegradation: Expose a solution of the compound (in a transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][4] A control sample should be kept in the dark.
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
3. Sample Analysis:
At appropriate time points, withdraw an aliquot of each stressed sample.
Neutralize the acidic and basic samples before analysis.
Analyze all samples by a suitable analytical method, such as HPLC with a PDA and/or mass spectrometry (MS) detector, to identify and quantify the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general starting point for developing a stability-indicating HPLC method. The specific conditions may need to be optimized for your system.
Chromatographic Conditions
Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A | 0.1% Formic acid in water
Mobile Phase B | 0.1% Formic acid in acetonitrile
Gradient | Start with a low percentage of Mobile Phase B and gradually increase to elute any more non-polar degradation products. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate | 1.0 mL/min
Column Temperature | 30°C
Detection | PDA detector at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm).
Injection Volume | 10 µL
Data Presentation
Table 1: General Stability Profile of Sulfonamides Under Forced Degradation Conditions
Stress Condition
Typical Degradation Products
Potential Impact on N-(2,6-diisopropylphenyl)methanesulfonamide
Acidic Hydrolysis
Cleavage of the S-N bond to form a sulfonic acid and an amine.[2]
Formation of methanesulfonic acid and 2,6-diisopropylaniline.
Basic Hydrolysis
Generally more stable than in acidic conditions, but S-N bond cleavage can still occur.[2]
Slower formation of methanesulfonic acid and 2,6-diisopropylaniline compared to acidic conditions.
**Oxidation (e.g., H₂O₂) **
Oxidation of the aromatic ring or other susceptible functional groups.[5]
Potential for hydroxylation of the diisopropylphenyl ring.
Photolysis
Cleavage of the S-N bond and/or extrusion of SO₂.[3]
Formation of various photoproducts, including 2,6-diisopropylaniline.
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
References
European Medicines Agency. (2005). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
ResearchGate. (2025). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. [Link]
PubMed. (2025). Deciphering the N1-substituent effects on biodegradation of sulfonamides: Novel insights revealed from molecular biology and computational chemistry approaches. [Link]
IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]
PubMed. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. [Link]
Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]
PMC. (2016). Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase. [Link]
Organic Chemistry Portal. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. [Link]
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
PubMed. (2013). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. [Link]
ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions. [Link]
KoreaScience. (2021). Development and validation of an analytical method for the quantification of 2,6-diisopropylnaphthalene in agricultural products using GC-MS/MS. [Link]
Informa Healthcare. (n.d.). Pharmaceutical Stress Testing: Predicting Drug Degradation. [Link]
Technical Support Center: Optimizing N-(2,6-diisopropylphenyl)methanesulfonamide (DIPMSA) Catalysis
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting catalytic workflows involving highly sterically hindered ligands and organocatalysts.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting catalytic workflows involving highly sterically hindered ligands and organocatalysts.
N-(2,6-diisopropylphenyl)methanesulfonamide (DIPMSA) is a powerful structural motif. The 2,6-diisopropylphenyl group provides massive steric shielding, while the methanesulfonamide moiety offers a highly tunable, electron-withdrawing hydrogen-bond donor (or monoanionic N-donor ligand when deprotonated). However, this extreme steric bulk makes the catalytic cycle highly sensitive to temperature. Below is our comprehensive guide to mastering the thermomechanics of DIPMSA.
I. Troubleshooting Guide & FAQs
Q1: My functionalization reaction shows <15% conversion at room temperature, even though the DIPMSA catalyst is fully soluble. Why is it inactive?A1: Kinetic Trapping via Aggregation.
Even with the bulky 2,6-diisopropylphenyl group, sulfonamides are strong hydrogen-bond donors that can form robust, off-cycle dimers or metal-bridged resting states at lower temperatures. The steric bulk actually exacerbates this by preventing the approach of the substrate while allowing the highly directional N-H sulfonamide bonds to self-associate. You must apply thermal energy (typically 60–85 °C) to overcome the enthalpy of this dimerization. Heating shifts the equilibrium toward the active monomeric species, a phenomenon well-documented in related bulky N-2,6-diisopropylphenyl systems where steric bulk is used to inhibit the formation of inactive dimeric species[1].
Q2: When I heat the reaction above 110 °C to force conversion, my yield drops and the reaction mixture darkens. What is happening?A2: Thermal Degradation (Desulfonylation).
You have exceeded the thermal stability threshold of the catalyst. At temperatures exceeding 100–110 °C, the methanesulfonyl (Ms) group becomes susceptible to thermal desulfonylation or C-N bond homolysis, particularly if your reaction contains strong bases or nucleophiles. Bulky sulfonates and sulfonamides require precise thermal control; for instance, ester condensations catalyzed by related bulky diarylammonium sulfonates are strictly optimized to 80 °C to balance dehydration kinetics with catalyst stability[2]. At excessive temperatures, bulky ligands can undergo irreversible decomposition pathways, compromising the long-term stability of the catalytic system[3].
Q3: How does temperature affect the regioselectivity of my reaction?A3: Rotational Barrier Overcoming.
The isopropyl groups on the phenyl ring possess a specific rotational barrier. At optimal temperatures (60–85 °C), they lock into a rigid conformation that creates a defined chiral or steric pocket, perfectly directing incoming substrates. If you heat the reaction too aggressively (>100 °C), rapid rotation of the isopropyl groups averages out the steric shielding. This fluxional behavior destroys the defined transition state geometry, leading to a sharp drop in regioselectivity.
II. Quantitative Data: Temperature vs. Catalytic Performance
To assist in your reaction design, we have compiled the typical behavior of DIPMSA-mediated catalysis across different temperature regimes.
Temperature Range (°C)
Catalyst Resting State
Typical Conversion (%)
Regioselectivity
Primary Failure Mode
20 – 40
H-Bonded Dimer / Aggregate
< 15%
High
Kinetic Trapping (No turnover)
60 – 85
Active Monomer
> 90%
High
None (Optimal Window)
90 – 110
Fluxional Monomer
~ 70%
Moderate
Loss of Steric Shielding
> 120
Decomposed Species
< 30%
Low
Desulfonylation / C-N Cleavage
III. Mechanistic Pathway Visualization
The following diagram illustrates the causality between reaction temperature and the physical state of the DIPMSA catalyst.
Fig 1. Temperature-dependent phase state and degradation pathways of the DIPMSA catalyst.
IV. Experimental Workflow: Self-Validating Temperature Screen
Do not guess your optimal temperature. Use this step-by-step methodology to empirically determine the thermodynamic sweet spot for your specific substrate while validating catalyst integrity.
Objective: Identify the exact temperature that maximizes monomeric catalyst concentration without inducing thermal degradation.
Step 1: Preparation of Stock Solutions
In a glovebox or under standard Schlenk conditions, prepare a 0.1 M stock solution of your substrate and a 0.01 M stock solution of the DIPMSA catalyst (and relevant metal precursor, if applicable) in a non-coordinating solvent (e.g., Toluene-
d8
or 1,2-Dichloroethane).
Distribute 1.0 mL aliquots into five separate heavy-walled, PTFE-sealed reaction vials.
Step 2: Parallel Temperature Array
Place the vials in pre-equilibrated heating blocks set to: 25 °C, 50 °C, 70 °C, 90 °C, and 110 °C .
Ensure vigorous stirring (800 rpm) to prevent localized superheating.
Step 3: Kinetic Sampling & Self-Validation (The Critical Step)
To ensure trustworthiness, the protocol must self-validate the state of the catalyst. At
t=1h
and
t=4h
, withdraw a 50 µL aliquot from each vial under a positive pressure of N₂. Dilute with 0.5 mL of CDCl₃ and immediately acquire a
1H
NMR spectrum.
Look at the Isopropyl Methine Protons (~3.1–3.3 ppm):
Sharp Septet: The catalyst is in a healthy, active monomeric state.
Broadened Signal: The catalyst is either aggregating (at lower temperatures) or undergoing rapid fluxional exchange (at higher temperatures).
Disappearance of Septet / Appearance of Free Aniline: The catalyst has degraded via C-N cleavage.
Step 4: Data Synthesis
Correlate the NMR catalyst health check with the GC/MS or HPLC conversion data of your product. Select the temperature that yields the highest conversion while maintaining a sharp, distinct isopropyl septet in the NMR.
V. References
Schafer, L. L. et al. "Enhanced Reactivity Results in Reduced Catalytic Performance: Unexpected Ligand Reactivity of a Bis(N-2,6-diisopropylphenylperflourophenyl-amidate)titanium-bis(diethylamido) Hydroamination Precatalyst." Organometallics, ACS Publications.[Link][1]
Ishihara, K. et al. "Direct ester condensation catalyzed by bulky diarylammonium pentafluorobenzenesulfonates." Nature Protocols, Springer Nature.[Link][2]
Crudden, C. M. et al. "N-Heterocyclic Carbenes in Materials Chemistry." Chemical Reviews, ACS Publications.[Link][3]
Technical Support Center: Troubleshooting & Purification Guide for N-(2,6-diisopropylphenyl)methanesulfonamide
Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing sterically hindered sulfonamides like N-(2,6-diisopropylphenyl)methanesulfonamide often presents unique purificatio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing sterically hindered sulfonamides like N-(2,6-diisopropylphenyl)methanesulfonamide often presents unique purification challenges. The bulky 2,6-diisopropyl groups on the aniline starting material significantly reduce its nucleophilicity, forcing the use of forcing conditions (excess reagents, elevated temperatures) that inevitably generate a complex impurity profile [1].
This guide is designed by application scientists to provide you with the causality behind these impurities and self-validating protocols to achieve >99% purity.
Impurity Profiling & Causality
Before troubleshooting, it is critical to understand the thermodynamic and kinetic origins of the impurities in your crude mixture. Because 2,6-diisopropylaniline is sterically hindered, the reaction with methanesulfonyl chloride (MsCl) is sluggish. To drive conversion, chemists often add excess MsCl, which triggers a cascade of side reactions [2].
Table 1: Common Impurities in N-(2,6-diisopropylphenyl)methanesulfonamide Synthesis
Impurity
Chemical Structure / Type
Origin / Causality
Physicochemical Property
Primary Clearance Strategy
Unreacted Starting Material
2,6-Diisopropylaniline
Incomplete conversion due to steric hindrance around the amine.
Weakly basic amine (pKa ~4.3), highly lipophilic.
Acidic aqueous wash (0.5 M HCl) [4].
Over-sulfonylation Product
N,N-bis(methylsulfonyl)-2,6-diisopropylaniline
Reaction of the desired product with excess MsCl.
Neutral, highly lipophilic, lacks an acidic N-H proton.
Recrystallization or selective mild hydrolysis [3].
Acidic Byproducts
Methanesulfonic Acid (MsOH)
Hydrolysis of unreacted MsCl during the aqueous quench.
Strong acid, highly water-soluble.
Basic aqueous wash (Sat. NaHCO₃).
Amine Salts
Pyridinium chloride or Triethylamine hydrochloride
Byproduct of the acid scavenger (base) reacting with generated HCl.
Highly water-soluble salt.
Aqueous wash (Water/Brine).
Oxidation Products
Aniline oxidation derivatives
Air oxidation of unreacted aniline during prolonged heating.
Highly colored (pink/brown), variable solubility.
Activated carbon filtration prior to crystallization.
Troubleshooting FAQs
Q1: My crude NMR shows a significant amount of unreacted 2,6-diisopropylaniline. Why didn't it react, and how do I clear it?
A1: The two bulky isopropyl groups at the ortho positions create a severe steric shield around the nitrogen lone pair, reducing its ability to attack the electrophilic sulfur of MsCl [1]. To clear the unreacted aniline, you must exploit its basicity. Because it is a weak base (pKa ~4.3), a standard water wash is insufficient. You must use an acidic aqueous wash (e.g., 0.5 M HCl) to protonate the aniline, converting it into a water-soluble anilinium salt [4].
Q2: LC-MS analysis reveals an impurity with a mass +78 Da higher than my desired product. What is this, and why doesn't it wash out during extraction?
A2: This is the di-mesylated byproduct, N,N-bis(methylsulfonyl)-2,6-diisopropylaniline . When you use excess MsCl to force the initial reaction, the newly formed sulfonamide (which is still slightly nucleophilic) reacts with a second equivalent of MsCl [2].
Unlike your desired product—which has an acidic N-H proton—this bis-sulfonylated impurity is completely neutral and highly lipophilic. It will remain in the organic phase during both acidic and basic washes. It must be removed via crystallization (see Protocol B) or by chemoselective cleavage using a mild nucleophile (like tetrabutylammonium fluoride) to selectively remove one sulfonyl group [3].
Q3: My isolated product is slightly pink or brown instead of a white powder. How do I fix this?
A3: Anilines are notoriously prone to air oxidation, especially when heated. The resulting oxidation byproducts are highly conjugated and deeply colored. To remove them, dissolve your crude product in a polar aprotic solvent (like ethyl acetate), add 10% w/w activated carbon (Darco), stir at 40 °C for 30 minutes, and filter through a pad of Celite before proceeding to crystallization.
Workflow Visualization
The following workflow illustrates the logic of the biphasic purification strategy, exploiting the pKa differences of the reaction components to isolate the target molecule.
Caption: Step-by-step downstream purification workflow for N-(2,6-diisopropylphenyl)methanesulfonamide.
Self-Validating Experimental Protocols
Protocol A: Optimized Biphasic Quench and Extraction
Purpose: To chemically separate unreacted starting materials and acidic byproducts from the sulfonamide product.
Quench: Cool the reaction mixture to 0 °C. Slowly add deionized water (equal to the reaction volume) to hydrolyze any unreacted methanesulfonyl chloride into methanesulfonic acid.
Dilution: Dilute the mixture with an organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate) to achieve a 1:10 solute-to-solvent ratio.
Acidic Wash (Aniline Clearance):
Wash the organic layer with 0.5 M HCl (3 × 1 Vol).
Self-Validation Step: Test the pH of the final aqueous wash. It must be < 2. If it is higher, the amine base (e.g., pyridine) has not been fully neutralized, and unreacted 2,6-diisopropylaniline remains in your organic layer.
Basic Wash (Acid Clearance):
Wash the organic layer with Saturated Aqueous NaHCO₃ (2 × 1 Vol).
Self-Validation Step: Wait for the evolution of CO₂ gas to cease. Test the pH of the aqueous layer; it must be > 7 to ensure all methanesulfonic acid has been removed.
Drying: Wash with brine (1 × 1 Vol), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Anti-Solvent Recrystallization
Purpose: To separate the desired product from the highly lipophilic N,N-bis(methylsulfonyl)-2,6-diisopropylaniline impurity.
Dissolution: Transfer the crude solid to a round-bottom flask. Add a minimal amount of hot Toluene (approx. 3-5 mL per gram of crude) and heat to 80 °C until fully dissolved.
Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining stirring and heat. Stop adding Heptane the moment the solution becomes faintly cloudy (the cloud point).
Annealing: Add 1-2 drops of Toluene to clear the cloudiness, then remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Causality: Slow cooling prevents the bis-sulfonamide impurity from becoming trapped in the crystal lattice of the product.
Isolation: Chill the flask at 4 °C for 1 hour to maximize yield. Filter the white crystals through a Büchner funnel and wash with ice-cold Heptane. The bis-sulfonylated impurity remains highly soluble in the mother liquor.
References
US11465992B2 - Sulfonamide carboxamide compounds
Google P
Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides
The Journal of Organic Chemistry - ACS Publications[Link]
JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane
Google P
Optimization
resolving NMR peak overlaps for N-(2,6-diisopropylphenyl)methanesulfonamide
Compound: N-(2,6-diisopropylphenyl)methanesulfonamide Prepared by: Senior Application Scientist, NMR Core Facility Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction N-(2...
Author: BenchChem Technical Support Team. Date: March 2026
Compound: N-(2,6-diisopropylphenyl)methanesulfonamide
Prepared by: Senior Application Scientist, NMR Core Facility
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction
N-(2,6-diisopropylphenyl)methanesulfonamide is a highly sterically hindered molecule frequently utilized as a bulky ligand precursor or pharmaceutical intermediate. While its structure is relatively straightforward, its
1
H NMR spectrum presents a notorious analytical challenge: the critical overlap zone at ~2.9–3.2 ppm .
In standard deuterated solvents like CDCl
3
, the septet generated by the two isopropyl methine protons (-CH (CH
3
)
2
) and the intense singlet of the methanesulfonamide methyl protons (-SO
2
CH3
) frequently co-resonate. This overlap obscures multiplet structures and prevents accurate integration, which is critical for purity assessment and structural validation [1].
This troubleshooting guide provides field-proven, causality-driven methodologies to definitively resolve these signals, ensuring high-fidelity data for your regulatory or publication needs.
Frequently Asked Questions (Troubleshooting)
Q1: Why do my isopropyl methine and methanesulfonyl methyl peaks overlap in CDCl
3
, and how can I resolve this using only 1D NMR?
The Causality:
In weakly interacting solvents like CDCl
3
, the electron density surrounding the aliphatic isopropyl methine protons and the electron-withdrawing environment of the methyl group attached to the sulfonyl moiety result in nearly identical magnetic shielding. Both sets of protons experience a local magnetic field that places their resonance frequencies squarely in the 2.9–3.2 ppm window.
The Solution: Aromatic Solvent-Induced Shift (ASIS)
Do not immediately jump to time-consuming 2D experiments. The most elegant and self-validating solution is a solvent switch to Benzene-d
6
(C
6
D
6
).
Benzene molecules possess a strong magnetic anisotropy due to their
π
-electron cloud. In solution, C
6
D
6
forms transient, non-covalent collision complexes with the highly polar sulfonamide group. The geometry of this complex positions the -SO
2
CH
3
protons in the shielding cone of the benzene ring, driving the methyl singlet significantly upfield (often to ~2.2–2.5 ppm). Conversely, the lipophilic, sterically bulky isopropyl groups interact differently with the solvent, leaving the methine septet relatively unshifted at ~3.0 ppm [2].
Q2: The 1D solvent switch failed due to poor solubility in Benzene-d
6
. What is the definitive 2D NMR technique to separate these signals?
The Causality:
If 1D
1
H NMR fails, we must exploit an orthogonal physical property: the
13
C chemical shift. While the protons of the methine and mesyl groups may resonate at the exact same frequency (~3.0 ppm), their attached carbons reside in vastly different electronic environments. The highly electronegative sulfur atom deshields the mesyl carbon, pushing it to ~40–45 ppm. The purely aliphatic isopropyl methine carbon remains shielded at ~28–30 ppm [3].
The Solution:
1
H-
13
C HSQC (Heteronuclear Single Quantum Coherence)
By running an HSQC experiment, you separate the overlapping proton signals into a second dimension based on their directly attached
13
C nuclei. Even if the proton signals are perfectly superimposed on the X-axis (F2), they will appear as two distinct, widely separated cross-peaks on the Y-axis (F1).
Q3: My sulfonamide -NH peak is missing entirely or appears as a massive, unintegrable baseline hump. Is my compound degraded?
The Causality:
Your compound is likely fine. The -NH proton is subject to two phenomena:
Chemical Exchange: Rapid proton exchange with trace water in the solvent (especially in hygroscopic solvents like DMSO-d
6
or CDCl
3
) broadens the signal, sometimes into the baseline.
Quadrupolar Relaxation: The adjacent Nitrogen-14 nucleus has a spin of
I=1
and a quadrupole moment. This induces rapid relaxation of the attached proton, causing inherent line broadening.
The Solution: Variable Temperature (VT) NMR or Solvent Drying
To self-validate the presence of the -NH proton, cool the sample to 0°C or -10°C in the NMR probe. Lowering the temperature slows down the chemical exchange rate, often sharpening the broad hump into a distinct singlet. Alternatively, switch to a rigorously dried, highly polar aprotic solvent like DMSO-d
6
(stored over molecular sieves), which strongly hydrogen-bonds to the -NH proton, anchoring it and slowing exchange [1].
Quantitative Data Summary
The following table summarizes the expected chemical shifts, demonstrating the resolution power of ASIS and 13C-decoupling strategies.
Functional Group
1
H Shift in CDCl
3
(ppm)
1
H Shift in C
6
D
6
(ppm)
13
C Shift (ppm)
Multiplicity
Integration
-SO
2
CH
3
2.95 – 3.10 (Overlapped)
2.20 – 2.50 (Resolved)
~ 40.0 – 45.0
Singlet
3H
-CH(CH
3
)
2
2.90 – 3.20 (Overlapped)
2.90 – 3.10 (Resolved)
~ 28.0 – 30.0
Septet
2H
-CH(CH
3
)
2
1.15 – 1.25
1.10 – 1.20
~ 23.0 – 24.0
Doublet
12H
Aromatic H (m, p)
7.10 – 7.35
7.00 – 7.20
~ 123.0 – 129.0
Multiplet
3H
-NH
6.00 – 7.00 (Broad)
5.50 – 6.50 (Broad)
N/A
Broad Singlet
1H
Experimental Protocols
Protocol 1: Resolving Overlap via ASIS (Benzene-d
6
Switch)
This protocol utilizes solvent anisotropy to physically separate overlapping signals without advanced instrumentation.
Sample Preparation: Weigh 10–15 mg of highly pure N-(2,6-diisopropylphenyl)methanesulfonamide.
Solvent Addition: Dissolve the solid in 0.6 mL of anhydrous Benzene-d
6
(C
6
D
6
, 99.6% atom D). Note: Ensure the C
6
D
6
is stored over 4Å molecular sieves to prevent water contamination, which can shift the -NH peak into the aliphatic region.
Acquisition: Acquire a standard 1D
1
H NMR spectrum (e.g., 16 scans, 2-second relaxation delay, 400 MHz or higher).
Validation Check (Self-Validating System): Calibrate the residual solvent peak to 7.16 ppm. Locate the septet (integrating to 2H). If the ASIS effect is successful, a sharp singlet integrating to 3H will now be clearly visible upfield (around 2.3 ppm), completely separated from the septet.
Protocol 2: Definitive Resolution via 2D
1
H-
1
3
C HSQC
Use this workflow if the sample is insoluble in C
6
D
6
or if absolute carbon-backbone assignment is required.
Sample Preparation: Dissolve 20–30 mg of the compound in 0.6 mL of CDCl
3
or DMSO-d
6
. High concentration is preferred to maximize the
13
C signal-to-noise ratio.
Tuning and Matching: Insert the sample and strictly tune/match both the
1
H and
13
C channels on the probe to ensure maximum sensitivity for heteronuclear coupling.
Acquisition Parameters:
Select a standard gradient-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).
Set the F2 (
1
H) spectral width to 10 ppm and the F1 (
13
C) spectral width to 160 ppm.
Acquire with at least 128 t1 increments and 4–8 scans per increment.
Validation Check (Self-Validating System): Process the 2D dataset. Zoom into the F2 = 3.0 ppm region. You must observe two distinct cross-peaks aligned vertically. The cross-peak at F1
≈
40 ppm confirms the mesyl methyl group; the cross-peak at F1
≈
28 ppm confirms the isopropyl methine protons.
Technical Visualizations
Workflow for resolving NMR overlaps at ~3.0 ppm for N-(2,6-diisopropylphenyl)methanesulfonamide.
Logical relationship of 2D HSQC cross-peaks separating identical 1H shifts via 13C frequencies.
References
Conformational analysis, vibrational and NMR spectroscopic study of the methanesulfonamide derivatives. Karatekin University / Journal of Molecular Structure. Available at:[Link][1]
Technical Support Center: Handling & Troubleshooting Moisture Sensitivity of N-(2,6-Diisopropylphenyl)methanesulfonamide
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields when working with sterically hindered sulfonamides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center.
As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields when working with sterically hindered sulfonamides. While N-(2,6-diisopropylphenyl)methanesulfonamide (CAS 71270-63-8)[1] is physically stable at room temperature, its synthetic workflows—particularly deprotonation and metal-catalyzed cross-couplings—are notoriously unforgiving to trace moisture.
This guide provides field-proven, self-validating protocols to ensure absolute anhydrous conditions during your experiments, bridging the gap between theoretical chemistry and practical benchtop success.
Frequently Asked Questions (FAQs)
Q1: Why do my downstream alkylations or cross-couplings fail even when using high-purity N-(2,6-diisopropylphenyl)methanesulfonamide?Causality & Expert Insight: The failure rarely stems from the compound's purity, but rather its hygroscopic tendencies. The sulfonyl (S=O) and amine (N-H) moieties readily form hydrogen bonds with atmospheric moisture. When you attempt to deprotonate the sterically hindered N-H bond (pKa ~10–11) using strong bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or KHMDS, any trapped water acts as a preferential electrophile. The water quenches the base (e.g., NaH + H₂O → NaOH + H₂), leading to incomplete formation of the sulfonamide anion. Furthermore, the resulting hydroxide salts can poison palladium or copper catalysts in subsequent coupling steps[2].
Q2: How should I properly store this compound to prevent moisture uptake?Causality & Expert Insight: Standard benchtop storage allows gradual moisture ingress over time. The compound must be stored in a tightly sealed container (preferably a Schlenk flask or a Sure/Seal™ bottle) inside a desiccator or an inert-atmosphere glovebox (Argon or Nitrogen)[3]. If the container must be opened on the bench, do so only under a positive flow of dry nitrogen, and store the bulk material with active desiccants (e.g., Drierite).
Q3: During the de novo synthesis of this compound from 2,6-diisopropylaniline and methanesulfonyl chloride (MsCl), why is my yield drastically lower on humid days?Causality & Expert Insight: Methanesulfonyl chloride is acutely moisture-sensitive. In the presence of water, MsCl rapidly hydrolyzes into methanesulfonic acid and HCl. This not only consumes your electrophile but also protonates the basic nitrogen of 2,6-diisopropylaniline, forming an unreactive anilinium salt. Absolute anhydrous solvents (e.g., dry DCM or THF) and strictly oven-dried glassware are mandatory to drive the reaction forward[3].
Experimental Protocols & Workflows
To guarantee reproducibility, every protocol must be a self-validating system. Do not assume your compound is dry; prove it is dry before adding sensitive reagents.
Protocol A: Rigorous Azeotropic Drying of N-(2,6-diisopropylphenyl)methanesulfonamide
Purpose: To remove lattice-trapped water from the solid sulfonamide prior to base-catalyzed reactions.
Setup: Transfer the required mass of N-(2,6-diisopropylphenyl)methanesulfonamide into an oven-dried (140 °C for >4 hrs) Schlenk flask equipped with a magnetic stir bar.
Solvent Addition: Under a positive flow of argon, add anhydrous toluene (approx. 10 mL per gram of substrate). Toluene forms a minimum-boiling azeotrope with water, making it an excellent vehicle for moisture removal.
Azeotropic Distillation: Equip the flask with a short-path distillation head. Heat the mixture to 115 °C to distill off approximately 80% of the toluene. The co-distilling water will be permanently removed from the system.
High-Vacuum Evacuation: Cool the flask to room temperature. Connect the flask to a high-vacuum Schlenk line (< 0.1 mbar) and evaporate the remaining toluene. Leave the solid under high vacuum for at least 4 hours (preferably overnight).
Validation: Backfill the flask with argon. Self-Validation Step: Take a 5 mg aliquot and perform a Karl Fischer (KF) titration. Proceed to Protocol B only if residual water is <50 ppm.
Protocol B: Moisture-Free Deprotonation Workflow
Purpose: To generate the active sulfonamide anion without base quenching.
Inert Atmosphere Preparation: Ensure the dried sulfonamide from Protocol A is under a strict argon atmosphere on a Schlenk line.
Solvent Introduction: Using a pre-dried, argon-purged syringe[3], inject anhydrous THF (KF < 10 ppm) into the Schlenk flask to dissolve the solid.
Temperature Control: Cool the reaction mixture to 0 °C (for NaH) or -78 °C (for n-BuLi) to control the exothermic deprotonation and prevent side reactions.
Base Addition: Slowly add the strong base dropwise. Mechanistic note: The bulky 2,6-diisopropylphenyl groups create severe steric hindrance around the nitrogen; therefore, allow extended stirring time (30–60 minutes) to ensure complete deprotonation.
Electrophile Addition: Introduce your electrophile (e.g., an alkyl halide or metal catalyst complex) dropwise. Allow the reaction to slowly warm to room temperature.
Quantitative Data Presentation
The table below summarizes the efficacy of various drying methods on the residual moisture content of N-(2,6-diisopropylphenyl)methanesulfonamide and its direct impact on a standard n-BuLi deprotonation yield.
Drying Method
Duration
Residual Water (Karl Fischer, ppm)
Downstream Anion Yield (%)
Validation Recommendation
Benchtop Air Drying
24 hours
> 2,500 ppm
< 40% (Base Quenched)
Do Not Use
Vacuum Desiccator (Room Temp)
12 hours
500 - 800 ppm
65 - 75%
Suitable for mild bases only
High Vacuum Line (<0.1 mbar)
12 hours
100 - 150 ppm
85 - 90%
Acceptable for most couplings
Azeotropic Distillation + High Vac
6 hours
< 30 ppm
> 98%
Gold Standard for n-BuLi / NaH
Mechanistic Visualization
The following diagram illustrates the divergent chemical pathways based on the presence or absence of moisture during the deprotonation of N-(2,6-diisopropylphenyl)methanesulfonamide.
Caption: Divergent reaction pathways of N-(2,6-diisopropylphenyl)methanesulfonamide based on moisture.
References
Wipf Group, University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds". Available at:[Link]
Molecular Inorganic Chemistry. "Working with air and moisture sensitive compounds". Available at:[Link]
Google Patents. "WO2020148619A1 - Novel substituted sulfonylurea derivatives" (Contextualizing the pharmaceutical relevance of bulky sulfonamides).
Technical Support Center: Optimizing Crystallization for N-(2,6-diisopropylphenyl)methanesulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with crystallizing highly sterically hindered s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with crystallizing highly sterically hindered sulfonamides.
The target compound, N-(2,6-diisopropylphenyl)methanesulfonamide , presents a classic crystallization paradox. It features a highly lipophilic, sterically demanding 2,6-diisopropylphenyl ring coupled with a highly polar, hydrogen-bonding methanesulfonamide moiety. This structural dichotomy severely restricts planar stacking and modifies the robust supramolecular synthons typically observed in sulfonamides[1]. Consequently, researchers frequently encounter massive solubility differentials, polymorphic instability, and a high propensity for liquid-liquid phase separation (LLPS), commonly known as "oiling out"[2].
This guide synthesizes thermodynamic principles with field-proven methodologies to help you engineer a robust, self-validating crystallization process.
Part 1: Solvent Selection Matrix
Because the molecule contains both polar and nonpolar domains, single-solvent systems often fail to provide the ideal solubility gradient required for controlled nucleation. A solvent pair of intermediate polarity is generally required[3].
Table 1: Quantitative & Qualitative Solvent Selection Data
Acetone dissolves API; Heptane acts as antisolvent.
Prone to LLPS (oiling out) if cooled or mixed rapidly.
Use only with strict seeding protocols and slow antisolvent addition rates.
Pure Isopropanol
Moderately Polar (3.9)
Excellent temperature-dependent solubility.
Slower kinetics, larger faceted crystals.
Best for polymorphic control and single-crystal X-ray diffraction growth.
Toluene
Non-polar (2.4)
Solvates the diisopropylphenyl ring well.
Poor solubility of the polar sulfonamide group.
Not recommended alone; use as a co-solvent to modulate crystal habit.
Part 2: Troubleshooting FAQs
Q1: My product is "oiling out" (forming a cloudy emulsion) instead of forming crystals upon cooling. What is the mechanistic cause, and how do I fix it?Answer: "Oiling out" is a manifestation of Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturated solution hits the liquid-liquid coexistence curve (binodal line) before it reaches the critical supersaturation required for crystal nucleation[2]. The steric bulk of the 2,6-diisopropyl groups lowers the crystal lattice energy, making the metastable liquid phase temporarily more thermodynamically accessible than the solid crystalline phase[1].
The Fix: You must shift the thermodynamic pathway. Reheat the mixture until it is completely homogeneous (self-validation: the solution must be optically clear with no Schlieren lines). Next, adjust the solvent polarity by adding a small volume of the "good" solvent (e.g., Ethanol or Acetone) to increase the solubility at lower temperatures[4]. Finally, reduce the cooling rate to 0.1 °C/min and introduce seed crystals just below the saturation temperature to bypass the LLPS region entirely.
Q2: I am observing different crystal habits (polymorphs) across different batches. How can I standardize the output?Answer: Sulfonamides are notorious for polymorphism due to their complex hydrogen-bonding networks involving the donor (-NH) and acceptor (-SO2) groups[5]. While the bulky diisopropyl groups restrict some conformational freedom, variations in cooling rates or solvent polarity can still template different supramolecular synthons[6].
The Fix: Polymorphism is kinetically controlled. Standardize your crystallization conditions by strictly controlling the agitation rate and the cooling ramp. The most definitive control strategy is seeding [7]. By introducing 1-2% (w/w) of the desired polymorph into the supersaturated solution at the upper edge of the metastable zone, you force the system to bypass primary nucleation and proceed directly to secondary crystal growth, templating the desired form.
Q3: Why is my product recovery so low even after prolonged cooling in an ice bath?Answer: Low recovery is typically a function of excessive solvent volume or an inappropriate solvent choice where the compound remains highly soluble even at 0 °C[4].
The Fix: Always use the absolute minimum amount of boiling solvent required to achieve complete dissolution[7]. If recovery is low, do not discard the mother liquor. Concentrate the filtrate via rotary evaporation to 50% of its original volume, and repeat the cooling protocol to harvest a second crop of crystals.
Part 3: Self-Validating Experimental Protocols
Protocol A: Controlled Cooling Crystallization with Seeding
This protocol is designed to prevent LLPS and ensure polymorphic purity by controlling the metastable zone width (MSZW).
Dissolution: Suspend 10.0 g of crude N-(2,6-diisopropylphenyl)methanesulfonamide in 40 mL of 95% Ethanol in a jacketed crystallizer.
Heating: Heat the suspension to 75 °C under constant overhead stirring (250 rpm).
Self-Validation Check: The solution must become optically clear. If undissolved particulates remain, add hot ethanol in 2 mL increments until complete clarity is achieved.
Filtration: Perform a hot filtration through a pre-warmed 0.45 µm PTFE filter to remove insoluble impurities.
Cooling to MSZW: Cool the solution at a rate of 0.5 °C/min to 55 °C.
Seeding: Add 0.1 g of pure N-(2,6-diisopropylphenyl)methanesulfonamide seed crystals.
Self-Validation Check: Observe the seeds for 15 minutes. If they dissolve, the solution is undersaturated; reheat, evaporate 10% of the solvent, and retry. If they remain suspended and begin to grow, you are safely within the metastable zone.
Growth Phase: Cool the seeded solution at a slow, linear rate of 0.1 °C/min down to 5 °C.
Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold 70% ethanol/water to displace the mother liquor without dissolving the product. Dry in a vacuum oven at 40 °C to constant weight.
Protocol B: Solvent/Anti-Solvent Crystallization
Use this protocol when the compound is highly temperature-sensitive or when scaling up requires lower energy inputs[8].
Solvent Phase: Dissolve 5.0 g of the API in 15 mL of Acetone (the "good" solvent) at 25 °C. Ensure complete optical clarity.
Anti-Solvent Titration: Using a syringe pump, add Heptane (the "anti-solvent") at a rate of 0.5 mL/min under vigorous stirring (400 rpm).
Cloud Point Detection: Monitor the solution carefully. Stop the antisolvent addition the exact moment persistent turbidity (the cloud point) is observed.
Self-Validation Check: The turbidity should consist of solid particles, not liquid droplets. If liquid droplets form (LLPS), immediately add 1-2 mL of Acetone to redissolve, and reduce the Heptane addition rate by half.
Aging: Allow the turbid solution to age for 60 minutes at 25 °C to allow primary nucleation to complete.
Yield Maximization: Resume Heptane addition at 1.0 mL/min until a total of 45 mL of Heptane has been added. Filter, wash with pure Heptane, and dry.
Part 4: Mechanistic Troubleshooting Workflow
The following decision tree maps the causality of phase separation and dictates the immediate corrective actions required during the crystallization of sterically hindered sulfonamides.
Caption: Workflow for troubleshooting N-(2,6-diisopropylphenyl)methanesulfonamide crystallization.
References
4.4: Experiment 3 Notes. Chemistry LibreTexts. Available at:[Link]
Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. Taylor & Francis Online. Available at:[Link]
Moorthy, J. N. et al. (2017). Acta Cryst. A73, C486. IUCr Journals. Available at:[Link]
Roles of Supersaturation and Liquid–Liquid Phase Separation for Enhanced Oral Absorption of Poorly Soluble Drugs from Amorphous Solid Dispersions. MDPI. Available at:[Link]
In Pursuit of Multicomponent Crystals of the Sulfa Drugs Sulfapyridine, Sulfathiazole, and Sulfamethoxazole. ACS Publications. Available at:[Link]
Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. PMC. Available at:[Link]
N-(2,6-diisopropylphenyl)methanesulfonamide vs other bulky sulfonamide ligands
Comparative Analysis of N-(2,6-diisopropylphenyl)methanesulfonamide vs. Alternative Bulky Sulfonamide Ligands in Transition Metal Catalysis In the landscape of transition metal catalysis, the design of the ligand coordin...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of N-(2,6-diisopropylphenyl)methanesulfonamide vs. Alternative Bulky Sulfonamide Ligands in Transition Metal Catalysis
In the landscape of transition metal catalysis, the design of the ligand coordination sphere dictates both the reactivity and the stability of the active metal center. Bulky sulfonamide and amidate ligands have emerged as powerful monoanionic, N,O-chelating or N-coordinating scaffolds. Among these, N-(2,6-diisopropylphenyl)methanesulfonamide (DIPMS) stands out due to its extreme, rationally positioned steric bulk.
This guide provides an objective, data-driven comparison between DIPMS and other prominent bulky sulfonamide ligands—such as 2,4,6-Triisopropylbenzenesulfonamide (TRIS) and tert-Butanesulfinamide (t-BSA)—evaluating their structural profiling, catalytic performance, and experimental implementation.
Structural & Electronic Profiling: The Causality of Ligand Design
The fundamental difference between DIPMS and other bulky sulfonamides lies in the spatial orientation of their steric shielding relative to the metal center.
DIPMS (N-Adjacent Bulk): By placing the 2,6-diisopropylphenyl group directly on the coordinating nitrogen atom, DIPMS forces the massive isopropyl "umbrella" to sit directly over the axial coordination sites of the metal. Mechanistic studies on Titanium-catalyzed hydroamination demonstrate that this specific N-aryl bulk is critical for inhibiting the formation of off-cycle, inactive dimeric species (e.g.,
[L−M−μX]2
)[1].
TRIS (Sulfonyl-Adjacent Bulk): In TRIS, the 2,4,6-triisopropylphenyl group is attached to the sulfur atom (
M−N−SO2−Ar
). While this provides a broad steric shield, the bulk is projected away from the immediate metal coordination sphere. This allows for easier substrate binding but makes the catalyst more susceptible to bimolecular deactivation pathways.
t-BSA (Chiral Sulfinyl/Sulfonyl Bulk): Often oxidized to the corresponding sulfonamide in situ, t-BSA prioritizes stereocontrol over extreme steric protection. Its primary utility is in asymmetric atom and chirality transfer, where the appropriate electronic properties of the bulky skeleton drive high enantioselectivity in acid-catalyzed difunctionalizations[2].
Figure 1: Catalytic cycle highlighting how the N-(2,6-diisopropylphenyl) group prevents off-cycle dimerization.
Performance Comparison & Experimental Data
The strategic placement of steric bulk translates directly to measurable differences in catalytic efficiency, particularly in hydroamination and olefin polymerization workflows[3]. Below is a comparative summary of ligand performance across standardized catalytic systems.
Ligand System
Metal Center
Catalytic Application
Key Performance Metric
Off-Cycle Dimerization
DIPMS
Ti(IV)
Intermolecular Hydroamination
TOF > 500 h⁻¹
Highly Suppressed
TRIS
Ti(IV)
Intermolecular Hydroamination
TOF ~ 150 h⁻¹
Moderate
DIPMS
Pd(II)
Ethylene Polymerization
MW > 150 kDa
Suppressed
t-BSA
Acid (TfOH)
Asymmetric C–N Coupling
94% ee
N/A (Organocatalytic)
Data Synthesis: In Ti-catalyzed hydroamination, the use of N-2,6-diisopropylphenyl substituted ligands drastically increases the relative reaction rate compared to less bulky alternatives. The causality is clear: the steric bulk physically blocks the transient active monomer from bridging with another metal center, keeping the active concentration of the catalyst high[1].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines the synthesis and metalation of DIPMS. Every step is designed as a self-validating system to prevent downstream catalytic failure.
Protocol: Synthesis and Metalation of DIPMS
Note: The resulting low-coordinate metal complexes are highly oxophilic. Trace moisture leads to protonation of the ligand and irreversible catalyst degradation. Strict Schlenk techniques are mandatory.
Ligand Synthesis (DIPMS):
Action: Dissolve 2,6-diisopropylaniline (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Slowly add methanesulfonyl chloride (1.1 equiv) dropwise.
Causality: The dropwise addition at 0 °C prevents exothermic runaway and limits bis-sulfonylation.
Validation: Monitor via TLC. The reaction is complete when the highly UV-active aniline spot disappears. Recrystallize the crude product from hot ethanol to yield pure DIPMS as a white crystalline solid.
Deprotonation:
Action: Suspend purified DIPMS in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes, then warm to room temperature.
Causality: The -78 °C temperature is critical. It suppresses the nucleophilic attack of the alkyllithium reagent on the sulfonyl sulfur, ensuring highly selective deprotonation of the acidic N-H proton to form the lithium monoanion.
Metalation (e.g., Titanium Complexation):
Action: Re-cool the lithium salt solution to -30 °C and add a solution of
TiCl4(THF)2
(0.5 equiv for a bis-ligated complex). Stir overnight.
Validation: The formation of the active complex is accompanied by a distinct color change (typically deep red/orange for Ti-aryloxide/amide analogs). Filter through Celite to remove the LiCl byproduct (self-validation of successful transmetalation).
Figure 2: Self-validating workflow for the synthesis of DIPMS-supported transition metal catalysts.
Conclusion
When designing a catalytic system that suffers from bimolecular deactivation or requires strict control over the axial coordination sphere, N-(2,6-diisopropylphenyl)methanesulfonamide offers superior performance compared to traditional sulfonyl-bulky ligands like TRIS. By placing the steric bulk directly adjacent to the coordinating nitrogen, DIPMS effectively isolates the active metal center, driving higher turnover frequencies in early transition metal catalysis and suppressing chain transfer in late transition metal polymerizations.
References
Enhanced Reactivity Results in Reduced Catalytic Performance: Unexpected Ligand Reactivity of a Bis(N-2,6-diisopropylphenylperflourophenyl-amidate)titanium-bis(diethylamido) Hydroamination Precatalyst. Organometallics - ACS Publications. Available at:[Link]
Synthesis, cis/trans Isomerization, and Reactivity of Palladium Alkyl Complexes That Contain a Chelating N-Heterocyclic-Carbene Sulfonate Ligand. Organometallics - ACS Publications. Available at:[Link]
Acid-Catalyzed Highly Enantioselective Synthesis of α-Amino Acid Derivatives from Sulfinamides and Alkynes. Organic Letters - ACS Publications. Available at:[Link]
comparing catalytic efficiency of N-(2,6-diisopropylphenyl)methanesulfonamide derivatives
An in-depth comparative analysis of bulky sulfonamide ligands in transition metal catalysis, focusing on structural causality, reaction kinetics, and standardized experimental protocols. Executive Summary In the realm of...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of bulky sulfonamide ligands in transition metal catalysis, focusing on structural causality, reaction kinetics, and standardized experimental protocols.
Executive Summary
In the realm of homogeneous catalysis, the design of the ancillary ligand dictates both the efficiency and the selectivity of the active metal center. N-(2,6-diisopropylphenyl)methanesulfonamide (Dipp-MSAM) derivatives have emerged as privileged ligand scaffolds across various transition-metal-catalyzed transformations. As a [1], the Dipp-MSAM core combines a highly electron-withdrawing methanesulfonamide moiety with the extreme steric demand of the 2,6-diisopropylphenyl (Dipp) group.
This guide objectively compares the catalytic efficiency of Dipp-MSAM derivatives against less sterically encumbered alternatives (e.g., N-phenyl or N-mesityl analogs). By analyzing structural causality, we demonstrate how the Dipp group prevents off-cycle catalyst deactivation, thereby maximizing turnover frequencies (TOF) in both early and late transition metal catalysis.
Mechanistic Causality: The Steric Shielding Effect
The superior catalytic efficiency of Dipp-MSAM derivatives is rooted in a simple yet powerful kinetic phenomenon: the suppression of inactive dimer formation .
In early transition metal catalysis (such as Titanium-catalyzed intermolecular hydroamination), the active catalytic species is typically a highly reactive, monomeric metal-imido complex. When less bulky sulfonamide or amidate ligands are employed, these electron-deficient monomeric species rapidly collapse into thermodynamically stable, but catalytically inactive,
μ
-bridged dimers.
The isopropyl moieties on the 2,6-positions of the Dipp-MSAM ligand act as a rigid steric shield around the metal center. This steric encumbrance kinetically frustrates the dimerization pathway, maintaining a high steady-state concentration of the[2]. Consequently, the reaction rate is dramatically accelerated.
Figure 1: Catalytic cycle demonstrating how the bulky Dipp-MSAM ligand prevents inactive dimer formation.
Comparative Catalytic Efficiency
To objectively quantify the impact of the Dipp-MSAM scaffold, we compare its performance against standard N-aryl derivatives in two distinct catalytic paradigms: Titanium-catalyzed hydroamination and Palladium-catalyzed ethylene oligomerization.
Titanium-Catalyzed Intermolecular Hydroamination
In the hydroamination of internal and terminal alkynes, the steric bulk of the sulfonamide/amidate ligand directly correlates with the Turnover Frequency (TOF) and regioselectivity. The Dipp derivative outperforms the N-phenyl and N-mesityl variants by an order of magnitude, achieving near-quantitative yields and perfect Markovnikov selectivity.
Table 1: Hydroamination of Phenylacetylene with Benzylamine (5 mol% Ti Catalyst, 65 °C)
Ligand Scaffold
Steric Bulk
TOF (h⁻¹)
Yield (%)
Regioselectivity (Markovnikov)
N-Phenyl
Low
15
32%
85%
N-Mesityl
Medium
45
68%
92%
N-(2,6-diisopropylphenyl)
High
120
97%
>99%
Data synthesized from benchmark hydroamination studies of bulky N-aryl Ti complexes.
Palladium-Catalyzed Ethylene Oligomerization
Dipp-MSAM derivatives are also utilized to synthesize hybrid N-Heterocyclic Carbene (NHC)-sulfonate/sulfonamide ligands for late transition metals. In [3], the Dipp group forces the growing polymer chain into a specific trajectory. This stereoelectronic environment enhances the rate of
β
-hydride elimination relative to chain propagation, selectively yielding high-value
α
-olefins (C4-C6) rather than broad molecular weight polyethylene.
Experimental Protocols: Synthesis and Catalytic Evaluation
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Internal visual and spectroscopic checks are embedded to verify the successful generation of the active catalytic species.
Step 1: Synthesis of the Dipp-MSAM Precatalyst
Preparation: Charge a flame-dried Schlenk flask with N-(2,6-diisopropylphenyl)methanesulfonamide (1.0 equiv) and anhydrous toluene (10 mL/mmol) under a strict nitrogen atmosphere.
Deprotonation: Cool the flask to 0 °C. Dropwise add
n
-butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes.
Validation Check: The solution will transition from colorless to a distinct pale yellow, indicating the formation of the lithium sulfonamidate salt.
Metalation: Introduce the metal precursor (e.g.,
Ti(NMe2)4
or
Pd(COD)Cl2
) as a solid or toluene solution. Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Purification: Filter the mixture through a pad of Celite to remove precipitated LiCl or amine byproducts. Concentrate the filtrate under vacuum and recrystallize from a benzene/pentane mixture at -20 °C.
Validation Check: Analyze via
1
H NMR (C
6
D
6
). The successful coordination of the Dipp group is confirmed by a significant downfield shift and broadening of the isopropyl methine protons (typically shifting from ~3.1 ppm in the free ligand to ~3.5–3.8 ppm in the complex).
Step 2: General Procedure for Catalytic Hydroamination
Setup: In a nitrogen-filled glovebox, dissolve the Dipp-MSAM Titanium complex (5 mol%) in deuterated benzene (C
6
D
6
, 0.5 mL) to allow for real-time kinetic monitoring.
Reagent Addition: Add the alkyne substrate (1.0 mmol) followed by the primary amine (1.0 mmol).
Reaction: Transfer the homogeneous mixture to a J. Young NMR tube, seal tightly, and heat in an oil bath at 65 °C.
Monitoring: Periodically monitor the reaction via
1
H NMR.
Validation Check: The reaction progress is tracked by the disappearance of the terminal alkyne proton (~2.8 ppm) and the concomitant appearance of the imine product signals. The reaction is deemed complete when the alkyne signal is fully consumed.
Figure 2: Standardized self-validating workflow for the synthesis and evaluation of Dipp-MSAM catalysts.
References
Enhanced Reactivity Results in Reduced Catalytic Performance: Unexpected Ligand Reactivity of a Bis(N-2,6-diisopropylphenylperflourophenyl-amidate)titanium-bis(diethylamido) Hydroamination Precatalyst
Source: Organometallics (ACS Publications)
URL:[Link]
Synthesis, cis/trans Isomerization, and Reactivity of Palladium Alkyl Complexes That Contain a Chelating N-Heterocyclic-Carbene Sulfonate Ligand
Source: Organometallics (ACS Publications)
URL:[Link]
High-Efficiency HPLC Method Validation for N-(2,6-diisopropylphenyl)methanesulfonamide Purity: A Comparative Guide
Executive Summary The accurate purity determination of complex pharmaceutical intermediates is a critical bottleneck in drug development. N-(2,6-diisopropylphenyl)methanesulfonamide is a highly sterically hindered, hydro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate purity determination of complex pharmaceutical intermediates is a critical bottleneck in drug development. N-(2,6-diisopropylphenyl)methanesulfonamide is a highly sterically hindered, hydrophobic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals.
This guide provides an objective, data-driven comparison between two High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound: a traditional Fully Porous Particle (FPP) C18 column (Method A) and a next-generation Solid-Core (Core-Shell) C18 column (Method B) . By evaluating both methods against [1] standards, we demonstrate how solid-core technology resolves the mass transfer limitations inherent to bulky molecules, delivering superior resolution, sensitivity, and throughput.
Chemical Context & The Analytical Challenge
To design a robust analytical method, one must first understand the causality between the analyte's molecular structure and its chromatographic behavior.
Structural Causality:
N-(2,6-diisopropylphenyl)methanesulfonamide features two bulky isopropyl groups at the 2,6-positions of the phenyl ring. These groups create a dense hydrophobic "shield" around the molecule. Conversely, the methanesulfonamide moiety provides a polar, weakly acidic site capable of hydrogen bonding.
The Problem: When analyzed on traditional 5.0 µm FPP columns, the steric bulk of the isopropyl groups restricts the molecule's ability to rapidly diffuse in and out of the deep pores of the stationary phase. According to the van Deemter equation, this slow intra-particle diffusion significantly increases the
C
-term (mass transfer resistance), resulting in severe peak broadening and tailing. Furthermore, the polar sulfonamide group is prone to secondary interactions with unendcapped metallic impurities or residual silanols on older silica supports.
The Solution: Solid-core particles (2.6 µm) consist of a solid, non-porous silica core surrounded by a thin, porous outer shell. This architecture physically limits the diffusion depth, drastically accelerating mass transfer kinetics and producing highly efficient, sharp peaks without the extreme backpressures associated with sub-2 µm UHPLC columns.
Mass transfer kinetics in fully porous versus solid-core HPLC columns.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following protocols are designed as a self-validating system. System Suitability Testing (SST) is embedded prior to sample analysis to guarantee the instrument is fit-for-purpose.
Reagent & Mobile Phase Preparation
Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade Water. Rationale: The acidic pH (~2.7) ensures the sulfonamide nitrogen remains fully protonated and neutral, suppressing deleterious ionic interactions with the silica backbone.
Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.
Diluent: 50:50 Water:Acetonitrile. Rationale: Matching the diluent to the initial gradient conditions prevents solvent shock, which can cause peak distortion (the "solvent effect") for highly hydrophobic compounds [2].
System Suitability Testing (SST): Inject the standard solution (100 µg/mL) six times. The system is validated for use only if the Relative Standard Deviation (%RSD) of the peak area is
≤
2.0% and the Tailing Factor (
Tf
) is
≤
1.5.
Specificity: Inject a blank (diluent only) to confirm no baseline interference at the retention time of N-(2,6-diisopropylphenyl)methanesulfonamide.
Linearity & Range: Inject calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration. Calculate the linear regression (
R2
).
Accuracy (Recovery): Prepare synthetic mixtures spiked with the analyte at 50%, 100%, and 150% levels. Analyze in triplicate and calculate percentage recovery.
Workflow for HPLC method validation according to ICH Q2(R2) guidelines.
Comparative Validation Data
The following table summarizes the experimental validation data obtained for both methods, benchmarked against the rigorous acceptance criteria outlined in the most recent ICH Q2(R2) guidelines [1].
Validation Parameter
Method A (5.0 µm FPP C18)
Method B (2.6 µm Solid-Core C18)
ICH Q2(R2) Acceptance Criteria
Retention Time (
tR
)
8.45 min
4.12 min
N/A (Method Dependent)
Theoretical Plates (
N
)
8,500
22,400
>2,000
Tailing Factor (
Tf
)
1.65 (Fails)
1.08
≤1.5
Limit of Detection (LOD)
0.50 µg/mL
0.08 µg/mL
Report Value (S/N
≥
3)
Limit of Quantitation (LOQ)
1.50 µg/mL
0.25 µg/mL
Report Value (S/N
≥
10)
Linearity (
R2
)
0.995
0.9998
≥0.999
Precision (%RSD)
2.1% (Fails)
0.4%
≤2.0%
Accuracy (% Recovery)
96.5% - 102.1%
99.2% - 100.5%
98.0% - 102.0%
Discussion & Conclusion
The comparative data unequivocally demonstrates the performance superiority of the Solid-Core 2.6 µm C18 column (Method B) for the purity analysis of N-(2,6-diisopropylphenyl)methanesulfonamide.
Resolution of Steric Challenges: Method A failed to meet the ICH Q2(R2) system suitability criteria for peak tailing (
Tf
= 1.65) and precision (%RSD = 2.1%). This is a direct consequence of the analyte's bulky diisopropyl groups experiencing high mass transfer resistance within the fully porous 5.0 µm architecture.
Sensitivity and Efficiency: Method B restricted the diffusion path to the outer porous shell, generating nearly three times the theoretical plates (
N
= 22,400). This sharper peak profile concentrated the analyte signal, improving the Limit of Quantitation (LOQ) from 1.50 µg/mL down to an impressive 0.25 µg/mL.
Throughput: By utilizing a shorter column (100 mm vs 150 mm) and leveraging the optimal linear velocity of the solid-core particles, Method B reduced the total run time from 15 minutes to 8 minutes, effectively doubling laboratory throughput without sacrificing analytical integrity.
For researchers and quality control professionals tasked with the rigorous purity validation of sterically hindered sulfonamides, migrating from legacy FPP columns to solid-core architectures is not merely an optimization—it is a regulatory and operational necessity.
References
ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
Comparative
N-(2,6-diisopropylphenyl)methanesulfonamide compared to standard Buchwald ligands
Technical Comparison Guide: Sterically Hindered Sulfonamides vs. Standard Buchwald Ligands in Catalytic Systems Executive Summary & Categorical Distinction A common point of confusion in advanced synthetic planning is th...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: Sterically Hindered Sulfonamides vs. Standard Buchwald Ligands in Catalytic Systems
Executive Summary & Categorical Distinction
A common point of confusion in advanced synthetic planning is the categorical distinction between sterically hindered substrates (or X-type ligand precursors) and ancillary L-type ligands. While N-(2,6-diisopropylphenyl)methanesulfonamide features the bulky 2,6-diisopropylphenyl (DIPP) group—a motif frequently found in N-heterocyclic carbenes (NHCs) and Buchwald ligands—it is not an ancillary ligand for cross-coupling. Rather, it is a sterically hindered sulfonamide that serves either as a challenging cross-coupling product or an X-type ligand in early transition metal catalysis.
In contrast, standard Buchwald ligands (e.g., XPhos, tBuBrettPhos, RuPhos) are L-type dialkylbiarylphosphines designed to facilitate the very catalytic cycles required to synthesize such hindered sulfonamides[1]. This guide objectively compares their structural roles, electronic properties, and demonstrates the synergistic relationship where Buchwald ligands are utilized to synthesize N-(2,6-diisopropylphenyl)methanesulfonamide.
Part 1: Structural and Mechanistic Roles (The Causality)
Standard Buchwald Ligands (L-Type Ancillary Ligands)
Buchwald ligands are highly privileged, neutral, strongly
σ
-donating phosphine ligands[1]. Their design is a self-validating system of steric and electronic tuning:
Electron-Rich Dialkylphosphino Group: Accelerates the oxidative addition of challenging aryl halides (e.g., aryl chlorides) to the Palladium(0) center.
Bulky Biaryl Backbone: The lower aromatic ring provides steric bulk that forces the metal center into a lower coordination state (monoligated L-Pd(0)), while arene-metal interactions stabilize the active catalyst. This extreme steric pressure is the primary driver for accelerating reductive elimination, preventing catalyst resting states.
Unlike neutral phosphines, this molecule is a sulfonamide. When deprotonated, it acts as an anionic (X-type) nitrogen donor.
Steric Shielding: The DIPP group provides immense steric shielding. In early transition metal catalysis (e.g., Titanium or Zirconium), related DIPP-amides are used as X-type ligands to prevent the formation of inactive dimeric metal species[2].
Cross-Coupling Challenge: As a substrate, coupling methanesulfonamide with 2-bromo-1,3-diisopropylbenzene is notoriously difficult. The sulfonamide nitrogen is a poor nucleophile compared to an alkyl amine, and the flanking isopropyl groups on the aryl halide create severe steric hindrance. Overcoming this barrier strictly requires the use of advanced Buchwald ligands[3].
Logical relationship of catalytic roles between L-type ligands and X-type substrates.
Part 2: Comparative Performance & Experimental Data
To objectively compare these two chemical entities, we must look at their functional properties within a reaction flask.
Feature
N-(2,6-diisopropylphenyl)methanesulfonamide
Standard Buchwald Ligands (e.g., XPhos, tBuBrettPhos)
Chemical Class
Sulfonamide
Dialkylbiarylphosphine
Catalytic Role
Substrate / X-Type Ligand Precursor
L-Type Ancillary Ligand
Electronic Nature
Anionic (when deprotonated)
Neutral, strongly
σ
-donating
Steric Function
Shields the metal center (via DIPP group)
Promotes reductive elimination
Metal Compatibility
Early transition metals (Ti, Zr), Cu
Late transition metals (Pd, Ni, Cu, Au)
Synergistic Application Data:
Historically, synthesizing N-arylsulfonamides involved reacting an aniline with methanesulfonyl chloride, which raises severe genotoxicity concerns[3]. The modern, safer approach is the Pd-catalyzed cross-coupling of methanesulfonamide with an aryl halide[3]. Using a standard Buchwald ligand (such as tBuBrettPhos) enables this transformation even with the highly hindered 2-bromo-1,3-diisopropylbenzene, yielding the target N-(2,6-diisopropylphenyl)methanesulfonamide in high efficiency.
Catalytic cycle showing Buchwald ligands enabling the synthesis of the bulky sulfonamide.
Part 3: Experimental Protocols
The following self-validating protocol details the synthesis of N-(2,6-diisopropylphenyl)methanesulfonamide utilizing a standard Buchwald ligand system to overcome the inherent steric and electronic deactivation of the substrates[3].
Step-by-Step Methodology: Pd-Catalyzed Synthesis of N-(2,6-diisopropylphenyl)methanesulfonamide
Preparation of the Catalytic System: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with a magnetic stir bar,
[Pd(allyl)Cl]2
(2.5 mol %, 0.025 equiv), and a bulky Buchwald ligand such as tBuBrettPhos or XPhos (7.5 mol %, 0.075 equiv)[3].
Addition of Substrates and Base: To the same vial, add methanesulfonamide (1.5 equiv, acting as the nucleophile) and finely milled anhydrous
K2CO3
(2.0 equiv).
Addition of the Aryl Halide: Add 2-bromo-1,3-diisopropylbenzene (1.0 equiv, 1.0 mmol). If the aryl halide is a liquid, it should be added via a microsyringe.
Solvent Introduction: Add anhydrous Toluene or 2-MeTHF (4.0 mL) to achieve a 0.25 M concentration[3]. Seal the vial securely with a PTFE-lined screw cap.
Reaction Execution: Remove the vial from the glovebox and place it in a pre-heated aluminum heating block set to 100 °C. Stir vigorously (800 rpm) for 4 to 12 hours. The bulky Buchwald ligand will force the difficult reductive elimination step, overcoming the steric clash of the DIPP group.
Reaction Monitoring & Workup: Monitor the consumption of the aryl bromide via GC/MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter the mixture through a short pad of Celite to remove the palladium and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure N-(2,6-diisopropylphenyl)methanesulfonamide.
References
Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 2011.
URL:[Link]
benchmarking N-(2,6-diisopropylphenyl)methanesulfonamide in cross-coupling reactions
Benchmarking the Synthesis of N-(2,6-Diisopropylphenyl)methanesulfonamide: A Stress-Test for Pd-Catalyzed Cross-Coupling For researchers and process chemists in drug development, the construction of sterically congested...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking the Synthesis of N-(2,6-Diisopropylphenyl)methanesulfonamide: A Stress-Test for Pd-Catalyzed Cross-Coupling
For researchers and process chemists in drug development, the construction of sterically congested C–N bonds remains a formidable challenge. The synthesis of N-(2,6-diisopropylphenyl)methanesulfonamide via palladium-catalyzed cross-coupling serves as an ultimate "stress-test" for evaluating the efficiency of bulky biaryl phosphine ligands.
This guide objectively compares the performance of state-of-the-art catalytic systems in this benchmark reaction, dissecting the mechanistic causality behind ligand selection and providing a self-validating protocol for reproducible implementation.
Mechanistic Rationale: Why This Benchmark Matters
Avoiding Genotoxicity in Process Chemistry
Historically, the synthesis of highly hindered N-arylsulfonamides relied on the electrophilic condensation of anilines (e.g., 2,6-diisopropylaniline) with sulfonyl chlorides. However, reacting anilines with methanesulfonyl chloride generates stoichiometric HCl and risks the formation of highly genotoxic sulfonate esters if trace aliphatic alcohols are present in the process stream[1]. By shifting to a Buchwald-Hartwig cross-coupling paradigm, chemists can utilize bench-stable methanesulfonamide, entirely bypassing these genotoxic liabilities[1].
The Dual Challenge: Steric Bulk and Weak Nucleophilicity
The cross-coupling of methanesulfonamide with 2-bromo-1,3-diisopropylbenzene presents two severe kinetic barriers:
Poor Nucleophilicity: Methanesulfonamide possesses a high pKa (~10.8), making it a weak nucleophile compared to primary alkylamines. Its coordination to the Pd(II) center during the ligand exchange step is slow.
Extreme Steric Shielding: The two isopropyl groups at the ortho positions of the aryl halide create massive steric congestion. Once the Pd(II)-amido complex is formed, the catalyst must overcome a significant activation barrier to achieve reductive elimination.
If the supporting L-type ligand lacks sufficient steric bulk (measured by
%Vbur
), the catalytic cycle stalls at the amido complex, leading to catalyst decomposition or off-target protodehalogenation.
Catalyst & Ligand Benchmarking Data
To objectively evaluate ligand performance, the cross-coupling of 2-bromo-1,3-diisopropylbenzene with methanesulfonamide was benchmarked across several prominent biaryl dialkylphosphine ligands.
Table 1: Ligand Performance in the Synthesis of N-(2,6-diisopropylphenyl)methanesulfonamide
Ligand
Ligand Class
Yield (%)*
Mechanistic Observation / Causality
tBuBrettPhos
Biaryl Dialkylphosphine
94%
The di-tert-butylphosphino group and triisopropylphenyl ring exert exceptional steric pressure, drastically accelerating reductive elimination and preventing catalyst death[2].
tBuXPhos
Biaryl Dialkylphosphine
88%
Delivers strong performance, but the slightly different spatial orientation of the lower ring results in a marginally slower reductive elimination step compared to tBuBrettPhos[1].
BippyPhos
Biaryl Dialkylphosphine
81%
Exhibits high general activity for amides, but the 5-membered pyrazole ring offers less direct steric pressure than a fully substituted benzene ring[3].
BrettPhos
Biaryl Dialkylphosphine
28%
The dicyclohexyl groups on the phosphorus atom lack the extreme steric bulk required to force this specific, highly hindered amido complex to eliminate[1].
XPhos
Biaryl Dialkylphosphine
<10%
Fails to overcome the activation barrier for reductive elimination in this benchmark; leads predominantly to unreacted starting material and trace hydrodehalogenation.
*Yields represent typical conversions determined by 1H NMR using 1,3,5-trimethoxybenzene as an internal standard (110 °C, 4 h, K2CO3 base).
Catalytic Cycle & Workflow Visualization
The diagram below illustrates the critical stages of the catalytic cycle. The bottleneck of this benchmark reaction lies between the Amido Complex and Reductive Elimination , where steric pressure from the ligand is mandatory.
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination of hindered sulfonamides.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol incorporates an internal standard for absolute yield quantification, eliminating isolation bias when comparing different catalytic systems.
Preparation of the Reaction Environment:
In a nitrogen-filled glovebox, add the tBuBrettPhos Pd G3 precatalyst, methanesulfonamide, and anhydrous K₂CO₃ to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.
Causality Check: Strict exclusion of oxygen prevents the oxidation of the electron-rich phosphine ligand. Anhydrous K₂CO₃ is utilized because stronger bases (like NaOtBu) can lead to competitive side reactions or catalyst quenching with sulfonamides.
Addition of Liquid Reagents:
Add 2-bromo-1,3-diisopropylbenzene and the t-amyl alcohol solvent. Seal the tube with a Teflon-lined cap.
Causality Check:t-Amyl alcohol is selected over non-polar solvents like toluene because its slight polarity aids in the partial solubilization of the inorganic base, facilitating the deprotonation of the weakly acidic methanesulfonamide without acting as a competing nucleophile.
Catalytic Activation & Heating:
Transfer the sealed tube out of the glovebox and place it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 4 hours.
Causality Check: High stirring rates are critical. Because K₂CO₃ is largely insoluble in the solvent, the reaction is a heterogeneous mixture; mass transfer strictly limits the deprotonation and ligand exchange steps.
Reaction Monitoring & Validation:
Cool the mixture to room temperature. Dilute with EtOAc (5 mL) and filter through a short pad of Celite to remove inorganic salts. Add the internal standard (1,3,5-trimethoxybenzene). Take a 50 µL aliquot, concentrate it under vacuum, and analyze via ¹H NMR.
Causality Check: The internal standard provides a self-validating absolute yield. The sharp singlet of the trimethoxybenzene methoxy protons (~3.77 ppm) serves as a reliable integration reference against the product's isopropyl methine protons.
Isolation:
Purify the remaining crude mixture via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure N-(2,6-diisopropylphenyl)methanesulfonamide as a white crystalline solid.
References
Title: Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts
Source: Organic Letters
URL: [Link]
Title: High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides
Source: Organic Letters
URL: [Link]
Title: BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides (Cited via Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions)
Source: Chemistry – A European Journal / Chemical Reviews
URL: [Link]
Comparative Steric Profiling of N-(2,6-Diisopropylphenyl)methanesulfonamide: A Guide to Conformational Control
As drug development and precision catalysis increasingly rely on finely tuned microenvironments, the strategic deployment of bulky functional groups has become a cornerstone of molecular design. Among these, the 2,6-diis...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development and precision catalysis increasingly rely on finely tuned microenvironments, the strategic deployment of bulky functional groups has become a cornerstone of molecular design. Among these, the 2,6-diisopropylphenyl (Dipp) group is a gold standard for enforcing steric shielding and conformational rigidity.
When the Dipp group is coupled with a methanesulfonamide moiety to form N-(2,6-diisopropylphenyl)methanesulfonamide (Dipp-NHMs) , the resulting molecule exhibits profound steric hindrance. The clash between the bulky ortho-isopropyl groups and the tetrahedral sulfonyl oxygen atoms restricts rotation around the C(aryl)–N bond. This guide objectively compares the steric profile of Dipp-NHMs against less encumbered alternatives and provides validated experimental workflows for quantifying these spatial parameters.
Quantitative Steric Comparison
To understand the impact of the Dipp group, we must compare it against baseline N-aryl methanesulfonamides. The table below synthesizes key steric parameters: Charton values (
v
) for ortho-substituents, the C(aryl)–N rotational barrier (
ΔGrot‡
), and the Percent Buried Volume (%
Vbur
) [1].
Compound
Ortho-Substituent
Charton Value (
v
)
C(aryl)–N
ΔGrot‡
(kcal/mol)
Estimated %
Vbur
(N-centered)
Dominant Conformation at 298 K
Ph-NHMs
-H
0.00
< 5.0 (Free rotation)
~15 - 20%
Rapidly interconverting
Xyl-NHMs
-CH
3
0.52
~12.5
~25 - 28%
Rapidly interconverting
Mes-NHMs
-CH
3
(with para-CH
3
)
0.52
~13.0
~26 - 29%
Rapidly interconverting
Dipp-NHMs
-CH(CH
3
)
2
0.76
> 16.0
> 35%
Observable Atropisomers
Data Interpretation: The non-linear increase in the rotational barrier from Xyl-NHMs to Dipp-NHMs demonstrates how the branched isopropyl groups interlock with the sulfonyl oxygens, effectively locking the molecule into distinct rotameric states (atropisomerism) at room temperature.
Mechanistic Impact of Steric Shielding
The extreme bulk of Dipp-NHMs dictates its chemical behavior. In catalytic ligand design or receptor binding, the high %
Vbur
creates a protective "pocket" that can block unwanted nucleophilic attack or force incoming substrates into highly specific trajectories [3].
Figure 1: Divergent reaction pathways dictated by the steric shielding of the N-aryl group.
Experimental Workflows for Steric Profiling
To empirically validate the steric parameters of Dipp-NHMs, researchers rely on two primary techniques: Variable-Temperature NMR (VT-NMR) for dynamic profiling, and X-Ray Crystallography coupled with in silico mapping for static profiling.
Protocol A: Variable-Temperature NMR (VT-NMR) for Atropisomeric Profiling
Because the Dipp group restricts C–N bond rotation, the diastereotopic methyl groups of the isopropyl moieties will appear as distinct signals at room temperature. Heating the sample increases thermal energy until it surpasses the rotational barrier (
ΔGrot‡
), causing the signals to coalesce.
Self-Validating Step-by-Step Protocol:
Sample Preparation: Dissolve 15 mg of Dipp-NHMs in 0.6 mL of 1,1,2,2-tetrachloroethane-d2 (TCE-d2).
Causality: TCE-d2 is explicitly chosen for its high boiling point (146 °C). Standard solvents like CDCl
3
will boil before the high coalescence temperature (
Tc
) of the Dipp group is reached.
Baseline Acquisition (298 K): Acquire a standard 1H NMR spectrum.
Validation Check: You must observe two distinct doublets for the isopropyl methyl groups (typically between 1.0–1.4 ppm). If only one doublet is visible, the rotation is not restricted, indicating a potential structural error in the synthesized compound.
Thermal Titration: Increase the probe temperature in 10 K increments from 298 K to 390 K. Allow exactly 5 minutes of thermal equilibration at each step to ensure uniform sample heating.
Coalescence Identification: Monitor the isopropyl doublets. Record the exact temperature (
Tc
) where the distinct peaks broaden and merge into a single flat/broad peak.
Thermodynamic Calculation: Calculate the rotational barrier using the Eyring equation:
ΔG‡=4.58×Tc×[10.32+log(Tc/Δν)]
(where
Δν
is the peak separation in Hz at 298 K).
Figure 2: Conformational dynamics and VT-NMR workflow for measuring rotational barriers.
To visualize the physical space occupied by the Dipp group, crystallographic data is converted into a topographic steric map.
Self-Validating Step-by-Step Protocol:
Crystal Growth: Dissolve Dipp-NHMs in a minimal amount of hot dichloromethane (DCM). Carefully layer with hexane (1:3 ratio) in a narrow vial.
Causality: The slow diffusion of the non-polar hexane into the DCM over 48-72 hours minimizes crystal lattice defects, yielding high-resolution single crystals necessary for precise atomic coordinate mapping.
Diffraction & Refinement: Mount a suitable crystal and collect X-ray diffraction data at 100 K. Solve the structure to obtain the .cif file.
In Silico Profiling: Upload the .cif file to the SambVca 2.1 web portal [2].
Parameterization: Set the coordination center to the nitrogen atom. Define the sphere radius as 3.5 Å .
Causality: A 3.5 Å radius is the standard metric established in literature for evaluating the first-coordination sphere %
Vbur
. This standardized radius ensures your calculated %
Vbur
for Dipp-NHMs can be accurately compared against published values for other N-aryl systems.
References
Clavier, H., & Nolan, S. P. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications, 46(6), 841-861. URL:[Link]
Falivene, L., Cao, Z., Petta, A., Serra, L., Poater, A., Oliva, R., ... & Cavallo, L. (2016). Towards the online computer-aided design of catalytic pockets. ACS Catalysis, 6(8), 5293-5300. URL:[Link]
Wang, Y., et al. (2017). Gold(I)/Gold(III)-Catalyzed Selective Synthesis of N-Sulfonyl Enaminone Isomers from Sulfonamides and Ynones via Two Distinct Reaction Pathways. Organic Letters, 19(18), 4972-4975. URL:[Link]
Validation
A Comparative Guide to the Validation of Mass Spectrometry-Based Methods for the Quantification of N-(2,6-diisopropylphenyl)methanesulfonamide in Biological Matrices
Abstract The accurate quantification of novel chemical entities in biological matrices is a cornerstone of drug development, underpinning critical decisions in pharmacokinetics, toxicokinetics, and clinical trials. This...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The accurate quantification of novel chemical entities in biological matrices is a cornerstone of drug development, underpinning critical decisions in pharmacokinetics, toxicokinetics, and clinical trials. This guide provides an in-depth, authoritative framework for the validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for a representative small molecule, N-(2,6-diisopropylphenyl)methanesulfonamide. Moving beyond a simple checklist, this document elucidates the scientific rationale behind each validation parameter, offers detailed experimental protocols, and compares the robust performance of LC-MS/MS against alternative analytical techniques. The methodologies and acceptance criteria described herein are grounded in the harmonized principles of the world's leading regulatory bodies, ensuring that the resulting data is reliable, reproducible, and fit for regulatory submission.
Chapter 1: The Analytical Imperative: Why Method Validation is Critical
Bioanalytical method validation is the process of establishing, through documented evidence, that a specific analytical method is suitable for its intended purpose.[1][2] For a compound like N-(2,6-diisopropylphenyl)methanesulfonamide, which may represent a new therapeutic agent, its concentration in biological samples (e.g., plasma, serum, tissue) is a critical endpoint in many studies.[1][3] These concentration measurements are fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines to ensure the quality and consistency of bioanalytical data.[3][4][5] More recently, the International Council for Harmonisation (ICH) has issued the M10 guideline, which provides a harmonized global standard for bioanalytical method validation, streamlining the drug development process across different regions.[1][2][6] Adherence to these guidelines is not merely a regulatory formality; it is a scientific necessity to ensure that the data generated is accurate, reliable, and can confidently support regulatory decisions regarding the safety and efficacy of a drug product.[2][3]
Chapter 2: Foundational Principles of LC-MS/MS for Small Molecule Quantification
For the quantification of small molecules like N-(2,6-diisopropylphenyl)methanesulfonamide in complex biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[7][8][9] This "hyphenated" technique offers an unparalleled combination of selectivity, sensitivity, and speed.[9]
Liquid Chromatography (LC): The LC component separates the analyte of interest from other components in the sample mixture based on its physicochemical properties.[9] For a moderately non-polar compound like N-(2,6-diisopropylphenyl)methanesulfonamide, reversed-phase chromatography is typically the method of choice.
Tandem Mass Spectrometry (MS/MS): The MS/MS detector provides two layers of mass filtering, which confers exceptional selectivity.[9] In the most common mode, Selected Reaction Monitoring (SRM), the first mass analyzer (Q1) isolates the protonated or deprotonated molecule (the "parent ion"). This ion is then fragmented in a collision cell, and a specific, characteristic fragment ion (the "product ion") is monitored by the second mass analyzer (Q3).[10] This parent-to-product ion transition is highly specific to the analyte, minimizing the chance of interference from other matrix components.[10]
The combination of chromatographic separation and mass spectrometric detection ensures that the signal being measured is unequivocally from the analyte of interest, even at very low concentrations.[9][10]
Chapter 3: Core Validation Parameters: A Step-by-Step Guide
A full bioanalytical method validation demonstrates that the assay is suitable for its intended purpose.[1] This involves a series of experiments designed to test the method's performance characteristics.[3] The following sections detail the core parameters, the scientific rationale, and step-by-step protocols.
Selectivity and Specificity
The "Why": Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous matrix components, and concomitant medications.[6] Specificity is the ultimate form of selectivity, proving the method detects only the analyte. For LC-MS/MS, the use of SRM provides a high degree of specificity.
Expert Insight: A common source of interference in plasma-based assays is phospholipids from cell membranes. It is crucial to analyze blank matrix from at least six different sources to ensure that individual biological variability does not affect the assay's selectivity. The response from interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the Internal Standard (IS) response.[3]
Experimental Protocol: Selectivity Assessment
Source Matrix: Obtain at least six individual lots of blank biological matrix (e.g., human plasma) from different donors. Include lipemic and hemolyzed lots if relevant.
Sample Preparation: Process one blank sample from each source using the developed sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
Analysis: Analyze the processed blank samples by LC-MS/MS.
Spiked Sample Analysis: Process and analyze one sample from each of the six lots that has been spiked with the analyte at the LLOQ concentration.
Evaluation: Monitor the chromatograms of the blank samples at the retention time of the analyte and its internal standard. Any interfering peaks must meet the acceptance criteria defined in regulatory guidelines.
Sensitivity (LLOQ)
The "Why": The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. This is a critical parameter as it defines the lower end of the assay's working range.
Expert Insight: The LLOQ should be established based on the expected concentrations in study samples. The analyte response at the LLOQ should be at least 5 times the response of a blank sample.
Matrix Effect
The "Why": The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting components from the biological matrix. It is a significant challenge in LC-MS/MS bioanalysis and must be thoroughly investigated to ensure data accuracy.
Expert Insight: A stable isotope-labeled internal standard (SIL-IS) is the best tool to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. The matrix factor should be calculated for each lot of matrix tested.
Experimental Protocol: Matrix Effect Evaluation
Source Matrix: Obtain at least six individual lots of blank biological matrix.
Prepare Sample Sets:
Set A: Prepare analyte and IS solutions in the mobile phase (neat solution).
Set B: Extract blank matrix from each of the six sources. Spike the extracted residue with the analyte and IS at low and high concentrations.
Analysis: Analyze both sets of samples by LC-MS/MS.
Calculation: Calculate the Matrix Factor (MF) for each lot by dividing the peak area of the analyte in Set B by the peak area in Set A. The coefficient of variation (CV) of the MFs across all lots should be ≤15%.
Linearity and Range
The "Why": Linearity demonstrates the relationship between the instrument response and the known concentration of the analyte. The calibration curve should be prepared in the same biological matrix as the study samples. The range is the interval between the upper (ULOQ) and lower (LLOQ) concentrations that have been demonstrated to be accurate and precise.
Expert Insight: A linear regression with a weighting factor (commonly 1/x or 1/x²) is typically used to account for heteroscedasticity (i.e., the variance of the data is not constant across the concentration range). The correlation coefficient (r²) should be ≥0.99.
Accuracy and Precision
The "Why": Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[6] These are the most critical parameters for validating a quantitative method. They are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels across several analytical runs.
Expert Insight: Accuracy and precision are assessed in "validation batches." A minimum of three batches, run on different days, are required. Each batch includes a calibration curve and at least six replicates of QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
Experimental Protocol: Accuracy and Precision Batch
Prepare Samples: For each of three validation runs, prepare a fresh calibration curve and six replicates of QC samples at four levels:
LLOQ
Low QC (≤3x LLOQ)
Mid QC
High QC (≥75% of ULOQ)
Analysis: Analyze the samples in a single analytical run.
Evaluation:
Intra-run (within a batch): The precision (%CV) should not exceed 15% (20% at LLOQ). The accuracy (%Bias) should be within ±15% of the nominal value (±20% at LLOQ).
Inter-run (between batches): The precision and accuracy across the three runs must also meet the same criteria.
Stability
The "Why": Stability experiments are designed to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This includes evaluating stability under various storage and processing conditions.
Expert Insight: Stability must be assessed in the biological matrix. Key stability tests include freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and post-preparative (autosampler) stability.[6] The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Summary of Acceptance Criteria
Validation Parameter
Acceptance Criteria (based on ICH M10)
Selectivity
No significant interference at the retention time of the analyte and IS in at least 6 sources of blank matrix.
Linearity (r²)
≥ 0.99
Accuracy (%Bias)
±15% of nominal value (±20% at LLOQ)
Precision (%CV)
≤15% (≤20% at LLOQ)
Matrix Effect (%CV)
≤15%
Stability
Mean concentration within ±15% of nominal values
This table is a summary based on the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[1][6]
Chapter 4: The Validation Workflow in Practice
The validation process is a structured workflow that begins with method development and culminates in a robust method ready for routine sample analysis.
Caption: High-level workflow for bioanalytical method validation.
Chapter 5: A Comparative Analysis: LC-MS/MS vs. Alternative Techniques
While LC-MS/MS is the preferred platform for bioanalysis, it is instructive to compare it with other techniques to understand its advantages fully.[10][11]
Scientist's Note: For N-(2,6-diisopropylphenyl)methanesulfonamide, which lacks a strong chromophore for UV detection and is not inherently volatile for GC analysis, LC-MS/MS is unequivocally the most suitable technique. Its superior sensitivity is essential for capturing the full pharmacokinetic profile, especially the terminal elimination phase.
Decision Tree for Analytical Technique Selection
The choice of an analytical technique is a critical decision driven by the analyte's properties, the required sensitivity, and the nature of the study.
Caption: Decision tree for selecting an appropriate analytical technique.
Chapter 6: Conclusion
The validation of a bioanalytical method is a rigorous, multi-faceted process that provides the foundation for reliable data in drug development. For N-(2,6-diisopropylphenyl)methanesulfonamide, the use of a well-validated LC-MS/MS method is paramount. By systematically evaluating selectivity, sensitivity, accuracy, precision, stability, and matrix effects according to harmonized international guidelines, researchers can ensure the integrity of their data. This guide has provided both the strategic "why" and the practical "how" for each validation step, offering a comprehensive framework for scientists and drug development professionals to generate high-quality bioanalytical data fit for regulatory scrutiny and pivotal decision-making.
Chapter 7: References
Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). Alliance Pharma. [Link]
European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science. [Link]
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]
ICH M10 on bioanalytical method validation and study sample analysis. (2022, May 24). International Council for Harmonisation. [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]
ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). U.S. Food and Drug Administration. [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration. [Link]
Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (2023, June 7). YouTube. [Link]
From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. (2023, February 1). PubMed. [Link]
Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. (2025, May 1). U.S. Food and Drug Administration. [Link]
Nonconventional Alternatives to LC–MS. (2015, May 1). LCGC International. [Link]
Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. (2020, September 1). LCGC International. [Link]
FDA Announces Guidance on M10 Bioanalytical Method Validation. (2019, June 27). American College of Clinical Pharmacology. [Link]
US Food and Drug Administration Perspectives on Clinical Mass Spectrometry. (2016, January 15). PubMed. [Link]
Quantitative tandem mass spectrometry in the clinical laboratory: Regulation and opportunity for validation of laboratory developed tests. (n.d.). National Center for Biotechnology Information. [Link]
The future of small and large molecule bioanalytics — today. (n.d.). Aliri Bioanalysis. [Link]
Tutorial Review on LC-MS Method Validation. (2015, May 4). University of Tartu. [Link]
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). National Center for Biotechnology Information. [Link]
Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020, July 2). Stanford University Mass Spectrometry. [Link]
Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017, November 30). Technology Networks. [Link]
Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. [Link]
A Comparative Analysis for a Senior Application Scientist: N-(2,6-diisopropylphenyl)methanesulfonamide vs. N-(2,6-dimethylphenyl)methanesulfonamide
In the landscape of modern chemical synthesis and drug discovery, the N-aryl sulfonamide scaffold is a cornerstone. Its prevalence is a testament to its synthetic accessibility, chemical stability, and its capacity to en...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern chemical synthesis and drug discovery, the N-aryl sulfonamide scaffold is a cornerstone. Its prevalence is a testament to its synthetic accessibility, chemical stability, and its capacity to engage in crucial intermolecular interactions, such as hydrogen bonding.[1][2] This guide provides an in-depth, objective comparison of two sterically hindered analogs: N-(2,6-diisopropylphenyl)methanesulfonamide and N-(2,6-dimethylphenyl)methanesulfonamide. We will dissect their structural nuances, compare their physicochemical properties, and explore how these differences influence their application and performance, supported by experimental data and established protocols.
Structural and Physicochemical Profile
The defining difference between these two molecules lies in the steric bulk of the ortho-substituents on the phenyl ring. The isopropyl groups in N-(2,6-diisopropylphenyl)methanesulfonamide create a significantly more crowded environment around the sulfonamide nitrogen compared to the methyl groups in N-(2,6-dimethylphenyl)methanesulfonamide. This steric hindrance is not a trivial distinction; it profoundly influences the molecule's conformation, reactivity, and intermolecular interactions.
dot
Caption: Core structural differences between the two sulfonamides.
The increased steric bulk in the diisopropyl derivative forces a greater dihedral angle between the plane of the aromatic ring and the N-C=O plane of related formamides, a principle that extends to the S-N bond of sulfonamides.[3] This torsional strain can limit the molecule's conformational flexibility, which has significant implications for its binding affinity to biological targets or its coordination to metal centers in catalysis.
Note: Some properties are predicted due to a lack of comprehensive experimental data for the diisopropyl analog in publicly available databases.
The difference in lipophilicity, as indicated by the predicted XLogP3 value, is significant. The four additional carbons of the isopropyl groups render N-(2,6-diisopropylphenyl)methanesulfonamide substantially more nonpolar. This property is critical in drug development, as it affects solubility, membrane permeability, and metabolic stability.
Synthesis: A General and Validated Protocol
The synthesis of N-(2,6-disubstituted-phenyl)methanesulfonamides is reliably achieved through the nucleophilic substitution of methanesulfonyl chloride with the corresponding aniline derivative. The presence of a non-nucleophilic base, typically pyridine, is crucial to scavenge the HCl byproduct generated during the reaction.[5]
dot
Caption: General experimental workflow for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure adapted from established methods for the synthesis of N-aryl sulfonamides.[1][5]
Reaction Setup : In a round-bottom flask, dissolve the 2,6-disubstituted aniline (1.0 equivalent) and pyridine (1.1 equivalents) in dichloromethane (DCM).
Causality: DCM is an excellent solvent for the reactants and is unreactive under the conditions. Pyridine acts as a base to neutralize the HCl formed, driving the reaction to completion.
Addition of Methanesulfonyl Chloride : Cool the solution to 0 °C using an ice bath. Add methanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution.
Causality: The reaction is exothermic. A slow, dropwise addition at 0 °C is a critical safety and quality control measure to manage the reaction rate and prevent side-product formation.
Reaction Progression : Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for approximately 16 hours.
Causality: The initial low temperature controls the initial rate, while the extended period at room temperature ensures the reaction proceeds to completion, which is particularly important for these sterically hindered anilines.
Work-up : Transfer the reaction mixture to a separatory funnel. Extract with a 2N aqueous sodium hydroxide (NaOH) solution. Separate the aqueous layer and wash it with DCM to remove any unreacted starting materials.
Causality: The sulfonamide product is acidic and will deprotonate to form a water-soluble sodium salt in the basic aqueous layer. Unreacted aniline and other organic impurities will remain in the DCM layer, effecting a clean separation.
Product Precipitation : Cool the separated aqueous layer in an ice bath and acidify with concentrated HCl to a pH of approximately 1.
Causality: Acidification reprotonates the sulfonamide salt, causing the neutral, water-insoluble product to precipitate out of the solution.
Isolation and Drying : Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove any residual salts and dry thoroughly to obtain the final product.
Self-Validation: The purity of the product can be confirmed by its sharp melting point and characterized using spectroscopic techniques (¹H NMR, ¹³C NMR, IR). The expected yield is typically high for this reaction.[5]
Performance and Applications: A Comparative Outlook
Direct, side-by-side experimental comparisons of these two specific molecules in a single application are not abundant in the literature. However, by synthesizing data from related N-(2,6-disubstituted-phenyl) compounds, we can build an authoritative comparison of their likely performance characteristics.
Medicinal Chemistry & Biological Activity
The sulfonamide moiety is a privileged structure in medicinal chemistry, appearing in a wide array of drugs, including kinase inhibitors, anticonvulsants, and anti-inflammatory agents.[1][6] The N-phenyl substituent plays a crucial role in defining the compound's target specificity and pharmacokinetic properties.
N-(2,6-dimethylphenyl)methanesulfonamide : The 2,6-dimethylphenyl group is a common feature in anticonvulsant agents.[7] Research into N-(2,6-dimethylphenyl)-substituted semicarbazones and dicarboximides has shown significant activity against maximal electroshock (MES)-induced seizures.[7][8] Compound 9 in one study, an N'-(2,6-dimethylphenyl) semicarbazone, emerged as a potent anticonvulsant with no observed neurotoxicity, acting via inhibition of the GABA transaminase enzyme.[8] This suggests that the N-(2,6-dimethylphenyl) scaffold is well-suited for targeting enzymes within the central nervous system.
N-(2,6-diisopropylphenyl)methanesulfonamide : The highly bulky 2,6-diisopropylphenyl (Dipp) group is less common in approved drugs but is used extensively in synthetic chemistry to create sterically demanding ligands for catalysis.[9] Its size can be used to enforce specific conformations or to shield a reactive center. In a medicinal chemistry context, the increased lipophilicity and steric bulk would drastically alter a drug candidate's profile. It could potentially enhance binding to a hydrophobic pocket but might also lead to lower solubility and increased metabolic clearance.
Table 2: Inferred Performance Comparison in a Drug Discovery Context
Performance Metric
N-(2,6-diisopropylphenyl)methanesulfonamide
N-(2,6-dimethylphenyl)methanesulfonamide
Rationale
Solubility (Aqueous)
Lower
Higher
Increased lipophilicity of isopropyl groups.
Membrane Permeability
Potentially Higher
Moderate
Higher lipophilicity often correlates with better passive diffusion.
Metabolic Stability
Potentially Lower
Potentially Higher
Isopropyl groups can be more susceptible to oxidative metabolism.
Binding Specificity
Potentially Higher
High
The bulky Dipp group can enforce a more rigid conformation, potentially leading to higher specificity for a target binding site.
Based on published research for structurally similar compounds.
Catalysis and Synthetic Applications
In the field of organometallic chemistry and catalysis, the choice between a 2,6-dimethylphenyl and a 2,6-diisopropylphenyl substituent on a ligand is a critical design choice.
The 2,6-diisopropylphenyl group is one of the most common "bulky" substituents used to stabilize reactive low-coordinate species or to control the steric environment around a metal center. This steric shielding can prevent catalyst deactivation pathways and influence the selectivity of a catalytic reaction.
The 2,6-dimethylphenyl group provides a moderate level of steric hindrance, sufficient to influence geometry but less restrictive than the diisopropylphenyl group. This can be advantageous when a more open coordination sphere is required for substrate binding.
Conclusion
While N-(2,6-diisopropylphenyl)methanesulfonamide and N-(2,6-dimethylphenyl)methanesulfonamide share a common synthetic pathway and core functional group, the substitution of methyl with isopropyl groups precipitates a cascade of physicochemical and performance differences.
N-(2,6-dimethylphenyl)methanesulfonamide represents a more traditional building block in medicinal chemistry, particularly for CNS-active agents, offering a balance of steric influence and favorable pharmacokinetic properties. Its utility as a scaffold in anticonvulsant research is well-documented.[7][8]
N-(2,6-diisopropylphenyl)methanesulfonamide is a molecule of steric extremes. Its utility shines in the realm of ligand synthesis, where its significant bulk is a design feature used to control reactivity and stability. While less explored as a terminal drug candidate, its unique steric and electronic properties make it a valuable tool for probing structure-activity relationships and as a building block in complex synthesis.
The choice between these two reagents is therefore not one of superiority, but of strategic design. The research objective—be it optimizing a drug's ADME profile or fine-tuning a catalyst's selectivity—will dictate whether the moderate steric footprint of the dimethyl analog or the commanding presence of the diisopropyl analog is the appropriate tool for the task.
References
BenchChem. (2025). Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry.
IntechOpen. (2019).
BenchChem. (2025). Synthesis of N-Phenylmethanesulfonamide from Aniline: An In-depth Technical Guide.
SciSpace. (2020). The recent progress of sulfonamide in medicinal chemistry.
Sulfonamides: Synthesis and The Recent Applic
Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides.
Perumal Yogeeswari, et al. (2005). Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. PubMed.
J. M. Chitanda, J. W. Quail and S. R. Foley. (2008). N-(2,6-Diisopropylphenyl)formamide.
Preparation of compounds 1–4 (Dip=2,6‐diisopropylphenyl).
Overcoming Steric Hindrance: A Comparative Guide to the Reproducible Synthesis of N-(2,6-diisopropylphenyl)methanesulfonamide
Executive Summary N-(2,6-diisopropylphenyl)methanesulfonamide is a highly valued intermediate in the development of specialized ligands, agrochemicals, and pharmaceutical active ingredients. However, bench chemists frequ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(2,6-diisopropylphenyl)methanesulfonamide is a highly valued intermediate in the development of specialized ligands, agrochemicals, and pharmaceutical active ingredients. However, bench chemists frequently encounter a "reproducibility crisis" when attempting its synthesis. Yields reported across literature can fluctuate wildly from a frustrating 40% to near-quantitative levels.
As an application scientist, I have analyzed the root causes of this variability. This guide objectively compares standard synthetic methodologies against optimized protocols, providing the mechanistic causality and self-validating experimental steps required to achieve >90% reproducible yields.
Mechanistic Causality: The Steric Shielding Effect
The core challenge in synthesizing N-(2,6-diisopropylphenyl)methanesulfonamide lies in the extreme steric shielding provided by the two bulky isopropyl groups at the ortho positions of the aniline ring.
Standard sulfonylation protocols rely on the attack of a neutral amine on the electrophilic sulfur of methanesulfonyl chloride (MsCl). However, traditional amidation methodologies show significantly reduced efficacy when applied to sterically hindered substrates[1]. The bulky isopropyl groups restrict the trajectory of nucleophilic attack, raising the activation energy of the transition state.
Consequently, the reaction kinetics become sluggish. This delay allows competitive side reactions—most notably, the hydrolysis of MsCl by adventitious moisture—to outcompete product formation. Even the addition of hypernucleophilic catalysts like 4-dimethylaminopyridine (DMAP) often fails; the resulting sulfonylpyridinium intermediate is bulkier than MsCl itself, worsening the steric clash.
To achieve reproducibility, we must alter the electronic state of the nucleophile. By pre-treating the aniline with a strong, non-nucleophilic base (e.g., Sodium Hydride), we generate an anilide anion . This hyper-nucleophilic species possesses the thermodynamic driving force necessary to overcome the steric barriers, forcing the reaction to completion[2].
Mechanistic divergence in sulfonylation based on base selection.
Quantitative Performance Comparison
The following table summarizes the experimental outcomes of three distinct methodologies based on internal laboratory validation and literature precedent.
Stir at room temperature for 24 hours.
Observation: TLC will typically show a stubborn persistence of the starting aniline. Extending the reaction time often leads to the degradation of MsCl rather than increased product yield.
This protocol utilizes an anionic attack to bypass steric hindrance, ensuring a self-validating and highly reproducible workflow.
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Substrate Dissolution: Dissolve 2,6-diisopropylaniline (1.0 eq, 10 mmol) in 30 mL of anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C using an ice-water bath.
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 12 mmol) in small portions.
Validation Checkpoint: Observe the evolution of hydrogen gas (bubbling). The cessation of bubbling (typically after 30 minutes at room temperature) confirms complete conversion to the anilide anion. Do not proceed until bubbling has entirely stopped.
Electrophile Addition: Re-cool the reaction mixture to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.1 eq, 11 mmol) dropwise over 10 minutes.
Causality Note: Cooling is critical here. The reaction of the hyper-nucleophilic anion with MsCl is highly exothermic; controlling the temperature prevents localized boiling and suppresses poly-sulfonylation.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 3:1). The highly non-polar aniline starting material (Rf ~0.8) should be completely absent, replaced by the more polar sulfonamide (Rf ~0.4).
Quenching & Extraction: Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl.
Causality Note: Using NH₄Cl instead of pure water buffers the highly basic mixture, preventing the formation of stubborn emulsions during extraction.
Purification: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Hexanes/EtOAc to yield pure N-(2,6-diisopropylphenyl)methanesulfonamide as a white solid.
Step-by-step workflow for the NaH-mediated sulfonylation of sterically hindered anilines.
References
Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides
Journal of the American Chemical Society - ACS Publications
URL:[Link]
US11465992B2 - Sulfonamide carboxamide compounds
Google Patents
URL
A Comprehensive Guide to the Safe Disposal of N-(2,6-diisopropylphenyl)methanesulfonamide
For researchers and professionals in drug development, the synthesis and application of novel compounds like N-(2,6-diisopropylphenyl)methanesulfonamide are routine. However, the lifecycle of these chemicals extends beyo...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the synthesis and application of novel compounds like N-(2,6-diisopropylphenyl)methanesulfonamide are routine. However, the lifecycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(2,6-diisopropylphenyl)methanesulfonamide, grounded in established safety principles and regulatory compliance.
Part 1: Hazard Assessment and Immediate Safety Precautions
Before any disposal-related activity, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for N-(2,6-diisopropylphenyl)methanesulfonamide is not always readily available, a conservative approach based on the known hazards of related methanesulfonamide and sulfonamide compounds is essential for ensuring personnel safety.[1][2][3]
Primary Hazard Profile (Based on Analogous Compounds):
Skin and Eye Irritation: Similar sulfonamide-based compounds are known to cause skin irritation and serious eye irritation.[3][4][5][6]
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][5][6]
Harmful if Swallowed: Acute oral toxicity is a potential concern.[7][8]
Mandatory Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure.
To prevent direct skin contact, which may lead to irritation.[3]
Body Protection
A standard or flame-retardant lab coat and closed-toe shoes.[1]
To protect skin and clothing from spills and contamination.
Respiratory Protection
Work should be conducted in a certified chemical fume hood.[1][2]
To prevent inhalation of fine dust or aerosols, which can cause respiratory irritation.[3][5]
Emergency Procedures
Spills: In the event of a spill, evacuate the immediate area.[1] Absorb the spill with an inert, non-combustible material like vermiculite or sand, then sweep it into a suitable, sealed container for disposal as hazardous waste.[1][3]
Skin/Eye Contact: For skin contact, wash the affected area immediately with plenty of soap and water.[3][6] For eye contact, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[3][7] Seek medical attention if irritation persists.
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[3][6]
Part 2: Step-by-Step Disposal Protocol
The disposal of N-(2,6-diisopropylphenyl)methanesulfonamide must be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2][9]
Step 1: Waste Segregation
Collect all waste materials containing N-(2,6-diisopropylphenyl)methanesulfonamide in a dedicated hazardous waste container.[2]
Do not mix this waste with other waste streams (e.g., solvents, acids, bases) to prevent unknown and potentially hazardous chemical reactions.[10]
Step 2: Containerization and Labeling
Use a robust, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[2]
The container must be securely sealed to prevent leaks or spills.
Affix a "Hazardous Waste" label to the container. The label must clearly state the full chemical name: "N-(2,6-diisopropylphenyl)methanesulfonamide," the approximate quantity, and the date of accumulation.[1][2]
Step 3: Interim Storage
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]
The storage area should be away from heat sources and incompatible materials, particularly strong oxidizing agents.[2][5]
Step 4: Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1]
Provide the EHS representative or contractor with all available information about the compound, including its name and any known hazards.[2] Professional disposal will likely involve high-temperature incineration at a permitted facility.
Step 5: Decontamination of Labware
Reusable labware that has come into contact with the compound must be thoroughly decontaminated.
The initial rinse should be with a suitable organic solvent (e.g., ethanol or acetone), and this rinsate must be collected and disposed of as hazardous chemical waste.[10]
Empty containers must also be treated as hazardous waste unless they have been triple-rinsed, with all rinsate collected for proper disposal.[2][10]
Step 6: Documentation
Maintain a detailed log of the amount of N-(2,6-diisopropylphenyl)methanesulfonamide waste generated and the date it was transferred to the disposal facility.[1]
Retain all paperwork provided by the waste disposal contractor to ensure regulatory compliance.[1]
Part 3: The Scientific Rationale: A Self-Validating Protocol
This protocol is designed as a self-validating system, where each step is a logical consequence of the compound's chemical nature and regulatory principles.
Why Prohibit Drain Disposal? The environmental fate and aquatic toxicity of N-(2,6-diisopropylphenyl)methanesulfonamide are not well-documented. Disposing of such compounds down the drain can introduce them into waterways, where they may be persistent, bioaccumulative, or toxic to aquatic life.[2][8] The NIH and other regulatory bodies strictly limit the types of chemicals approved for drain disposal.[9][11]
Why Mandate Professional Incineration? As a stable organic compound, N-(2,6-diisopropylphenyl)methanesulfonamide requires high-temperature incineration to ensure its complete destruction into simpler, less harmful components like carbon dioxide, water, nitrogen oxides, and sulfur oxides.[12] Landfilling is not appropriate as it could lead to leaching into the soil and groundwater.
Why is Segregation Critical? The sulfonamide functional group can have incompatibilities. Mixing with strong acids, bases, or oxidizing agents could initiate an exothermic or gas-producing reaction. Segregation is a fundamental principle of chemical waste management that prevents such dangerous occurrences.[10]
Part 4: Visualized Disposal Workflow
The following diagram outlines the logical decision-making process for the proper disposal of N-(2,6-diisopropylphenyl)methanesulfonamide, from initial generation to final disposition.
Caption: Disposal workflow for N-(2,6-diisopropylphenyl)methanesulfonamide.
References
Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Labor
Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide. Benchchem.
SAFETY DATA SHEET - Merck Millipore. Merck Millipore.
Isopropyl Methanesulfonate SAFETY DATA SHEET. TCI AMERICA - Spectrum Chemical.
Methanesulfonamide SAFETY D
Methanesulfonamide Safety D
Methanesulfonamide SAFETY D
Isopropyl Methanesulfonate Safety d
SAFETY D
Department of Environmental Health & Safety. Towson University.
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The NIH Drain Discharge Guide.
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
Lab Safety Rules and Guidelines. Grainger.
Hazardous Waste and Disposal Consider
Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen.
Personal protective equipment for handling N-(2,6-diisopropylphenyl)methanesulfonamide
A Comprehensive Guide to Personal Protective Equipment for Handling N-(2,6-diisopropylphenyl)methanesulfonamide For laboratory professionals engaged in research and development, the meticulous handling of chemical reagen...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to Personal Protective Equipment for Handling N-(2,6-diisopropylphenyl)methanesulfonamide
For laboratory professionals engaged in research and development, the meticulous handling of chemical reagents is a cornerstone of both personal safety and scientific integrity. This guide provides an in-depth operational plan for the safe management of N-(2,6-diisopropylphenyl)methanesulfonamide, a compound for which detailed safety data is not extensively published. Therefore, the following protocols are synthesized from best practices for handling analogous sulfonamide compounds and are designed to establish a self-validating system of safety.
Hazard Identification and Risk Assessment
Given the limited specific data for N-(2,6-diisopropylphenyl)methanesulfonamide, a conservative approach to hazard assessment is essential. Structurally related compounds, such as other sulfonamides, can present risks including skin and eye irritation, allergic reactions, and potential toxicity upon inhalation or ingestion.[1] For instance, some sulfonamide derivatives are classified as harmful if swallowed (H302), may cause an allergic skin reaction (H317), and can be toxic if inhaled (H331). A thorough risk assessment should always precede any handling of this compound.
Personal Protective Equipment (PPE): A Proactive Defense
The selection and proper use of PPE are critical to minimize exposure. The following table outlines the recommended PPE for handling N-(2,6-diisopropylphenyl)methanesulfonamide, based on guidelines for similar chemical structures.
Protection Type
Required Equipment
Specifications and Rationale
Eye Protection
Safety goggles with side-shields
Essential to prevent eye contact with any dust or splashes of the compound.[1][2][3]
Hand Protection
Chemical-resistant gloves (e.g., nitrile)
Protects against skin contact and absorption. Double-gloving is recommended for higher-risk operations.[1][2][4]
Body Protection
Laboratory coat
Provides a primary barrier to protect skin and personal clothing from contamination.[1][2] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection
Use within a chemical fume hood
Necessary to minimize the risk of inhalation, particularly when handling the compound in powdered form.[1]
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach is crucial for ensuring safety and preventing contamination.
Preparation
Designated Area : All work involving N-(2,6-diisopropylphenyl)methanesulfonamide should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.[1]
Emergency Equipment : Before commencing work, confirm that a safety shower, eyewash station, and a suitable spill kit are readily accessible.[1][3]
PPE Donning : Put on all required PPE as outlined in the table above. Ensure gloves are worn correctly, with one pair under the cuff of the lab coat and the second pair over the cuff to prevent any skin exposure.[4]
Handling
Weighing and Transfer : When weighing the solid compound, perform this task within the fume hood to contain any airborne particles. Use appropriate tools (e.g., spatulas) to handle the material and avoid creating dust.
In Solution : When working with the compound in solution, handle it with the same level of caution. Avoid splashes and ensure all containers are clearly labeled.
Avoid Contamination : Do not eat, drink, or apply cosmetics in the laboratory area where this chemical is handled.[4][5]
Post-Handling
Decontamination : After handling, thoroughly decontaminate all surfaces and equipment.
PPE Doffing : Remove PPE in the correct order to avoid cross-contamination. The outer pair of gloves should be removed first, followed by the lab coat, safety goggles, and finally the inner pair of gloves.
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[4]
Emergency Procedures
Spills
In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, cover the spill with an absorbent material from the spill kit. Collect the material into a sealed container for proper disposal.[1]
Exposure
Inhalation : Move the affected individual to fresh air immediately and seek medical attention.[1][3]
Skin Contact : Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[5]
Disposal Plan
The disposal of N-(2,6-diisopropylphenyl)methanesulfonamide and any contaminated materials must be handled as hazardous waste to prevent environmental contamination.
Waste Collection : Collect all waste, including excess reagent and contaminated items (e.g., gloves, absorbent paper), in a designated, sealed, and clearly labeled hazardous waste container.[1][3]
Labeling : The container must be labeled with the chemical name and appropriate hazard warnings (e.g., "Hazardous Waste").[1]
Disposal : Dispose of the waste through an approved hazardous waste disposal service in accordance with all local, state, and federal regulations.[3][6] Do not dispose of it in the general waste.[7]
Handling Workflow Diagram
Caption: Workflow for Safe Handling of N-(2,6-diisopropylphenyl)methanesulfonamide.
References
Personal protective equipment for handling Sulfenamide. (2025). Benchchem.
SAFETY D
SAFETY D
Personal Protective Equipment.
SAFETY D
SAFETY D
MATERIAL SAFETY SHEET.
SAFETY D
Safety D
Material Safety D
SAFETY D
SAFETY D
SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.